Penilloaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-oxoethyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-7-6-11-10(13)8-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDOVHVJWVWSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548424 | |
| Record name | N-(2-Oxoethyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5663-61-6 | |
| Record name | N-(2-Oxoethyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dawn of a Coenzyme: An In-depth Technical Guide to the Discovery and History of Pyridoxal-5'-Phosphate
A Foreword for the Modern Researcher: The story of Pyridoxal-5'-Phosphate (PLP) is a compelling narrative of scientific inquiry, tracing back to the early days of vitamin research. For today's scientists and drug development professionals, understanding this history offers more than just a retrospective; it provides a fundamental appreciation for the intricate dance of molecules that governs life. This guide delves into the core discoveries, meticulously reconstructing the experimental foundations upon which our current understanding of this vital coenzyme is built.
The Prelude: The Enigma of Vitamin B6
The journey to PLP began with the identification of vitamin B6. In the 1930s, nutritional studies revealed a factor essential for preventing dermatitis in rats, a condition distinct from that caused by other known vitamin deficiencies. This "rat acrodynia factor" was designated vitamin B6. The quest to isolate and characterize this elusive substance was a significant challenge for the biochemists of the era.
The Breakthroughs of Esmond E. Snell: Unmasking the Active Forms
A pivotal figure in unraveling the complexity of vitamin B6 was Esmond E. Snell. Through a series of ingenious experiments in the early 1940s, Snell and his colleagues demonstrated that vitamin B6 was not a single compound but a family of related molecules. His work, primarily utilizing microbiological assays, led to the discovery of pyridoxal (B1214274) and pyridoxamine (B1203002), two forms with significantly higher biological activity for certain microorganisms than the initially isolated pyridoxine (B80251).
Experimental Protocol: The Microbiological Assay for Vitamin B6
Snell's primary tool was the microbiological growth assay, a technique that leverages the nutritional requirements of microorganisms to quantify the amount of a specific growth factor.
Organism: Streptococcus lactis R (later reclassified as a strain of Streptococcus faecalis) and Saccharomyces carlsbergensis were frequently used. These organisms were chosen for their specific and measurable growth response to vitamin B6.
Methodology:
-
Preparation of Basal Medium: A growth medium was prepared containing all the essential nutrients for the microorganism except for vitamin B6. This medium typically included a source of carbon (e.g., glucose), nitrogen (e.g., acid-hydrolyzed casein), inorganic salts, and other known vitamins.
-
Sample Preparation: The test substance (e.g., yeast extract, tissue homogenates) was subjected to various treatments, such as autoclaving or treatment with mild acid or alkali, to liberate different forms of vitamin B6.
-
Assay Setup: A series of culture tubes was prepared. Each tube contained the basal medium, and to these were added graded amounts of a standard pyridoxine solution or the prepared sample.
-
Inoculation and Incubation: The tubes were inoculated with a standardized suspension of the test organism and incubated at a controlled temperature (e.g., 30-37°C) for a specified period (e.g., 16-72 hours).
-
Growth Measurement: The extent of microbial growth was measured, typically by turbidimetry (measuring the cloudiness of the culture) or by titrating the lactic acid produced by the bacteria.
-
Quantification: A standard curve was constructed by plotting the growth response against the known concentrations of the pyridoxine standard. The vitamin B6 content of the sample was then determined by comparing its growth-promoting effect to the standard curve.
Workflow of Snell's Microbiological Assay
A diagram illustrating the workflow of Esmond Snell's microbiological assay for Vitamin B6.
The Discovery of "Pseudopyridoxine": Pyridoxal and Pyridoxamine
In a key 1942 paper, Snell, Guirard, and Williams observed that certain natural materials, after heating, showed a much greater growth-promoting activity for Streptococcus lactis R than could be accounted for by their pyridoxine content. They termed this more active substance "pseudopyridoxine." Subsequent work by Snell in 1944 and 1945 led to the isolation and characterization of two compounds from treated pyridoxine: pyridoxal, an aldehyde, and pyridoxamine, an amine.
| Treatment of Pyridoxine | Resulting Compound | Biological Activity for S. lactis R (relative to Pyridoxine) |
| Oxidation with KMnO4 or MnO2 | Pyridoxal | ~6,000 - 8,000 times greater |
| Amination with amino acids | Pyridoxamine | ~7,000 times greater |
| Autoclaving with cystine | Pyridoxal + Pyridoxamine | Markedly increased activity |
Alexander Braunstein and the Dawn of Transamination
Contemporaneously with Snell's work on the different forms of vitamin B6, Soviet biochemist Alexander E. Braunstein, along with Maria Kritzmann, made a groundbreaking discovery that would prove to be intrinsically linked to the function of these compounds. In 1937, they demonstrated the enzymatic transfer of an amino group from an amino acid to a keto acid, a process they termed "Umaminierung," now known as transamination.[1]
Experimental Protocol: The Discovery of Enzymatic Transamination
Braunstein and Kritzmann's experiments were elegant in their design, utilizing minced muscle tissue as a source of enzymes and pioneering analytical methods of the time to quantify the changes in amino and keto acid concentrations.
Enzyme Source: Minced pigeon breast muscle was a primary source of the transaminase enzymes.
Methodology:
-
Tissue Preparation: Pigeon breast muscle was finely minced and suspended in a phosphate (B84403) buffer.
-
Incubation: The tissue suspension was incubated with various combinations of amino acids and keto acids at a controlled temperature (e.g., 37°C) and pH.
-
Reaction Termination: The enzymatic reaction was stopped, typically by the addition of trichloroacetic acid, which denatures the proteins.
-
Analysis of Amino Acids: The concentration of specific amino acids, particularly glutamic acid and aspartic acid, was determined. Early methods involved precipitation and gravimetric analysis, but later, more specific colorimetric methods, such as the ninhydrin (B49086) reaction, were employed. Paper chromatography also emerged as a powerful tool for separating and identifying amino acids in the reaction mixtures.
-
Analysis of Keto Acids: The formation of new keto acids was a key indicator of transamination. Methods for their quantification included the use of 2,4-dinitrophenylhydrazine, which forms colored derivatives with keto acids that could be measured colorimetrically.
Pioneering Transamination Experiment by Braunstein and Kritzmann
A diagram illustrating the experimental workflow for the discovery of enzymatic transamination.
Key Findings of Braunstein and Kritzmann
Their seminal 1937 paper published in Enzymologia described the reversible reaction between L-glutamic acid and pyruvic acid to form α-ketoglutaric acid and L-alanine, and between L-glutamic acid and oxaloacetic acid to form α-ketoglutaric acid and L-aspartic acid.
| Reactants | Products |
| L-Glutamic acid + Pyruvic acid | α-Ketoglutaric acid + L-Alanine |
| L-Glutamic acid + Oxaloacetic acid | α-Ketoglutaric acid + L-Aspartic acid |
These findings were profound, as they revealed a fundamental mechanism for the interconversion of amino acids and their connection to carbohydrate metabolism through the citric acid cycle.
The Convergence: Pyridoxal-5'-Phosphate as the Coenzyme
The independent discoveries of Snell and Braunstein were destined to intersect. The observation that pyridoxal and pyridoxamine could be interconverted through a process resembling transamination led Snell to propose that these compounds were involved in the enzymatic reactions described by Braunstein. The crucial final piece of the puzzle was the identification of the phosphorylated form as the active coenzyme.
In the mid-1940s, it was demonstrated that pyridoxal needed to be phosphorylated at the 5'-position to become the active coenzyme, pyridoxal-5'-phosphate (PLP) . This phosphorylation is carried out by the enzyme pyridoxal kinase.
The Central Role of PLP in Transamination
A simplified diagram of the ping-pong mechanism of transamination, showing the interconversion of PLP and PMP.
The discovery of PLP as the coenzyme for transaminases provided a chemical basis for the reactions observed by Braunstein. The aldehyde group of PLP forms a Schiff base with the amino group of the amino acid substrate, and the pyridine (B92270) ring acts as an "electron sink," facilitating the cleavage of bonds at the α-carbon of the amino acid. This allows for the removal of the amino group and its transfer to the coenzyme, forming pyridoxamine-5'-phosphate (PMP). PMP then donates the amino group to a keto acid, regenerating PLP and forming a new amino acid.
Conclusion: A Legacy of Discovery
The elucidation of the structure and function of pyridoxal-5'-phosphate stands as a landmark achievement in biochemistry. The pioneering work of Esmond Snell and Alexander Braunstein, built upon the foundational principles of nutritional science and enzymology, unveiled a coenzyme that is now known to be essential for a vast array of metabolic processes. For researchers in drug development, the PLP-dependent enzymes represent a rich field of potential targets for therapeutic intervention, and a deep understanding of the coenzyme's history and mechanism remains as relevant today as it was in the golden age of its discovery.
References
An In-depth Technical Guide to Pyridoxal-5'-Phosphate: Core Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal-5'-phosphate (PLP), the biologically active form of vitamin B6, is a pivotal coenzyme in a vast array of enzymatic reactions essential for life.[1][2] Its remarkable chemical versatility allows it to participate in numerous metabolic pathways, particularly in the biosynthesis and degradation of amino acids and neurotransmitters.[3] PLP-dependent enzymes constitute a large and diverse superfamily, catalyzing reactions such as transamination, decarboxylation, racemization, and elimination.[4][5] This functional diversity makes PLP a critical component of cellular metabolism and a key molecule of interest in drug development and biomedical research. Understanding the intricate chemical properties and structure of PLP is fundamental to elucidating the mechanisms of PLP-dependent enzymes and for the rational design of therapeutic agents targeting these pathways. This technical guide provides a comprehensive overview of the core chemical structure and properties of PLP, detailed experimental protocols for its analysis, and visualizations of its key biological pathways.
Chemical Structure and Physicochemical Properties
Pyridoxal-5'-phosphate is a pyridine (B92270) derivative characterized by an aldehyde group at the 4-position, a hydroxyl group at the 3-position, a methyl group at the 2-position, and a phosphate (B84403) group esterified to the hydroxymethyl group at the 5-position.[6] The aldehyde and the phosphate groups are crucial for its catalytic function and its binding to apoenzymes.
Physicochemical Data
The following tables summarize the key physicochemical properties of Pyridoxal-5'-Phosphate.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₀NO₆P | [1][6] |
| Molar Mass | 247.14 g/mol | [1][6] |
| Melting Point | 139-142 °C | [1] |
| pKa | 1.56 | [1] |
| Solubility in Water | Appreciable | [6] |
| Appearance | Pale yellow to light yellow crystalline powder |
Spectroscopic Properties
The spectroscopic characteristics of PLP are highly dependent on the solvent and pH, reflecting the different protonation states of the pyridine nitrogen, the phenolic hydroxyl group, and the phosphate group.
| Spectroscopic Property | Wavelength (nm) | Conditions | Reference(s) |
| UV-Vis Absorption (λmax) | ~388 | pH 7.0-7.2 (phosphate buffer) | [7] |
| ~323-330 | pH 7.4 (phosphate buffer), in some preparations | [8] | |
| 315, 325 | Bound to protein (pyridoxamine-P moiety) | [9] | |
| Fluorescence Emission | 395 | Excitation at 280 nm (bound to protein) | [9] |
| 540 | Excitation at 415 nm (Schiff base with Ile) | [10] | |
| 460 | Excitation at 380 nm (semicarbazone derivative) | [11] |
Biological Significance and Signaling Pathways
PLP's primary role is as a coenzyme for a multitude of enzymes, predominantly involved in amino acid metabolism.[3] The aldehyde group of PLP forms a Schiff base (internal aldimine) with a lysine (B10760008) residue in the active site of the apoenzyme.[5] Upon substrate binding, a transaldimination reaction occurs, forming a new Schiff base with the amino acid substrate (external aldimine), which is the starting point for various catalytic transformations.[4][5]
Pyridoxal-5'-Phosphate Biosynthesis
Organisms have evolved two main de novo biosynthesis pathways for PLP, as well as a salvage pathway.
-
DXP-Dependent Pathway: Found in E. coli and other proteobacteria, this pathway utilizes deoxyxylulose 5-phosphate (DXP) and 3-hydroxy-1-aminoacetone phosphate as precursors.[1]
-
DXP-Independent Pathway: This pathway, found in organisms like Bacillus subtilis, involves the condensation of ribulose 5-phosphate, glyceraldehyde-3-phosphate, and ammonia.[1]
-
Salvage Pathway: Mammals lack the de novo pathways and rely on the salvage pathway to convert dietary vitamin B6 forms (pyridoxal, pyridoxine, and pyridoxamine) into PLP through the action of pyridoxal (B1214274) kinase and pyridoxine-5'-phosphate oxidase.[2][3][12]
Catalytic Cycle of a PLP-Dependent Transaminase
The catalytic cycle of a transaminase exemplifies the chemical versatility of PLP. The process involves the transfer of an amino group from an amino acid to an α-keto acid.
Experimental Protocols
Accurate quantification of PLP and the assessment of PLP-dependent enzyme activity are crucial in research and clinical settings. The following sections provide detailed methodologies for key experiments.
Quantification of PLP by High-Performance Liquid Chromatography (HPLC)
This protocol describes the determination of PLP in plasma using reversed-phase HPLC with fluorescence detection after pre-column derivatization.
1. Principle: Plasma proteins are precipitated, and the liberated PLP is derivatized with semicarbazide (B1199961) to form a stable and fluorescent semicarbazone, which is then separated and quantified by HPLC.[13]
2. Reagents and Materials:
-
Perchloric acid (PCA), 0.6 M
-
Semicarbazide hydrochloride solution, 2% (w/v) in 0.1 M sodium acetate (B1210297) buffer, pH 4.8
-
Mobile phase: 0.1 M sodium acetate buffer (pH 4.8) containing 5% (v/v) methanol
-
PLP stock standard solution (100 µM) in 0.1 M HCl
-
HPLC system with a C18 reversed-phase column and a fluorescence detector
3. Sample Preparation:
-
To 200 µL of plasma, add 200 µL of ice-cold 0.6 M PCA.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 50 µL of 2% semicarbazide solution.
-
Incubate at room temperature for 30 minutes in the dark.
4. HPLC Analysis:
-
Set the fluorescence detector to an excitation wavelength of 370 nm and an emission wavelength of 470 nm.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject 20 µL of the derivatized sample or standard onto the column.
-
Elute isocratically with the mobile phase.
-
Quantify the PLP-semicarbazone peak by comparing its peak area to a standard curve generated from the PLP standards.
References
- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 2. Pyridoxal phosphate (P5P) [flipper.diff.org]
- 3. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features [mdpi.com]
- 4. Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes [bmbreports.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyridoxal 5'-phosphate, a fluorescent probe in the active site of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence of the Schiff bases of pyridoxal and pyridoxal 5'-phosphate withL-isoleucine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. benchchem.com [benchchem.com]
- 13. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inner Workings of P5P-Dependent Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal 5'-phosphate (P5P), the biologically active form of vitamin B6, is a remarkably versatile coenzyme that plays a pivotal role in a vast array of enzymatic reactions, particularly in amino acid metabolism.[1][2] P5P-dependent enzymes constitute a large and diverse superfamily, catalyzing a wide range of chemical transformations essential for life. This technical guide provides an in-depth exploration of the core mechanisms of action of these enzymes, tailored for researchers, scientists, and drug development professionals. The content herein delves into the catalytic cycle, data-driven insights into enzyme kinetics, detailed experimental protocols, and visualizations of key pathways.
The Core Mechanism: A Dance of Aldimines
The catalytic prowess of P5P-dependent enzymes lies in the ability of the P5P cofactor to form a Schiff base, or aldimine, with an amino group. The entire catalytic cycle revolves around the interconversion between an "internal" aldimine and an "external" aldimine.[3][4]
1.1. The Internal Aldimine: A Resting State Ready for Action
In the absence of a substrate, the aldehyde group of P5P is covalently linked to the ε-amino group of a conserved lysine (B10760008) residue in the enzyme's active site.[3][4] This internal aldimine is the resting state of the enzyme, poised for catalysis. The pyridine (B92270) ring of P5P is protonated, which, along with the imine linkage, creates an electrophilic center ready to react with an incoming amino substrate.[2]
1.2. Transaldimination: The Switch to the External Aldimine
Upon binding of an amino acid substrate to the active site, a transaldimination reaction occurs. The amino group of the substrate displaces the ε-amino group of the active site lysine, forming a new Schiff base between the substrate and P5P.[3][4] This new complex is termed the external aldimine. This is a crucial step that brings the substrate into direct covalent linkage with the cofactor, setting the stage for the diverse chemical transformations to follow.
1.3. The "Electron Sink" Effect and Catalytic Versatility
The pyridine ring of P5P acts as an "electron sink," a key feature that allows it to stabilize the negative charge that develops in various reaction intermediates.[2] By delocalizing this negative charge through its conjugated π-system, P5P facilitates the cleavage of one of the three bonds around the α-carbon of the amino acid substrate: the Cα-H bond, the Cα-COO⁻ bond, or the Cα-R (side chain) bond.[3] The specific bond that is cleaved is determined by the precise orientation of the substrate in the active site, a concept known as stereoelectronic control.[5] This versatility is the foundation for the wide array of reactions catalyzed by P5P-dependent enzymes.
A Spectrum of Reactions
P5P-dependent enzymes are classified based on the type of reaction they catalyze. The core mechanism of aldimine formation and electron stabilization is common to all, but the subsequent steps diverge to produce different outcomes.
2.1. Transamination
In transamination reactions, the amino group of an amino acid is transferred to an α-keto acid, generating a new amino acid and a new α-keto acid.[6] After the formation of the external aldimine, a proton is removed from the α-carbon of the substrate, forming a quinonoid intermediate. This intermediate is then reprotonated at the C4' position of the P5P cofactor, leading to a ketimine intermediate. Hydrolysis of the ketimine releases the α-keto acid product and leaves the cofactor in its aminated form, pyridoxamine (B1203002) 5'-phosphate (PMP). The PMP then donates the amino group to another α-keto acid to regenerate P5P and form a new amino acid, completing the catalytic cycle.[6]
2.2. Decarboxylation
Decarboxylation involves the removal of the carboxyl group from an amino acid as CO₂.[7] In this reaction, the external aldimine is oriented in such a way that the Cα-COO⁻ bond is perpendicular to the plane of the P5P pyridine ring, facilitating its cleavage.[7] The resulting carbanionic intermediate is stabilized by the P5P electron sink and is subsequently protonated at the α-carbon to yield an amine product.
2.3. Racemization
Racemases catalyze the interconversion of L- and D-amino acids.[8] This is achieved by the removal of the α-proton from the external aldimine to form a planar quinonoid intermediate. The proton can then be added back to either face of the α-carbon, resulting in the formation of the opposite enantiomer.[8]
2.4. Elimination and Addition Reactions
These reactions involve the removal or addition of groups at the β- or γ-carbons of the amino acid substrate. The formation of the external aldimine is followed by the abstraction of the α-proton, and subsequent elimination of a leaving group from the β- or γ-position, often leading to the formation of an unsaturated intermediate. This intermediate can then be released or can react with a nucleophile in an addition reaction.
Quantitative Insights: A Look at the Numbers
The efficiency and substrate specificity of P5P-dependent enzymes can be quantified through their kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Aminotransferases | ||||||
| Aspartate Aminotransferase | Sus scrofa (pig) | L-Aspartate | 2.0 | 220 | 1.1 x 10⁵ | [9] |
| α-Ketoglutarate | 0.12 | - | - | [9] | ||
| Alanine (B10760859) Aminotransferase | Homo sapiens | L-Alanine | 22 | 525 | 2.4 x 10⁴ | [9] |
| α-Ketoglutarate | 0.67 | - | - | [9] | ||
| Decarboxylases | ||||||
| Ornithine Decarboxylase | Mus musculus | L-Ornithine | 0.11 | 10 | 9.1 x 10⁴ | [10] |
| Histidine Decarboxylase | Morganella morganii | L-Histidine | 0.15 | 77 | 5.1 x 10⁵ | [10] |
| Racemases | ||||||
| Alanine Racemase | Geobacillus stearothermophilus | L-Alanine | 10 | 1100 | 1.1 x 10⁵ | [11] |
| D-Alanine | 2.5 | 550 | 2.2 x 10⁵ | [11] | ||
| Serine Racemase | Schizosaccharomyces pombe | L-Serine | 10 | 0.08 | 8 | [12] |
| D-Serine | 60 | 0.37 | 6.2 | [12] |
Experimental Corner: Protocols for Mechanistic Studies
Elucidating the intricate mechanisms of P5P-dependent enzymes requires a combination of experimental techniques. Below are detailed protocols for key assays used to characterize these enzymes.
4.1. Continuous Spectrophotometric Assay for Aminotransferases (Coupled Assay)
This assay continuously monitors the activity of an aminotransferase by coupling the production of one of its products to a dehydrogenase reaction that results in a change in absorbance.
-
Principle: For aspartate aminotransferase, the product oxaloacetate is reduced to malate (B86768) by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.
-
L-Aspartate solution: 200 mM in Assay Buffer.
-
α-Ketoglutarate solution: 20 mM in Assay Buffer.
-
NADH solution: 10 mM in Assay Buffer.
-
Malate Dehydrogenase (MDH): ~500 units/mL solution.
-
Enzyme solution: Purified aminotransferase at a suitable concentration.
-
-
Procedure:
-
In a 1 mL cuvette, combine 850 µL of Assay Buffer, 50 µL of L-Aspartate solution, 20 µL of NADH solution, and 10 µL of MDH solution.
-
Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration and to consume any endogenous keto acids.
-
Initiate the reaction by adding 50 µL of the α-Ketoglutarate solution.
-
After a brief mixing, add 20 µL of the aminotransferase solution to start the reaction.
-
Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate to µmol of NADH oxidized per minute, which is equivalent to the aminotransferase activity.
-
4.2. Radiochemical Assay for Decarboxylases (¹⁴CO₂ Trapping)
This is a highly sensitive method for measuring decarboxylase activity by quantifying the release of radiolabeled CO₂ from a carboxyl-¹⁴C-labeled substrate.[1]
-
Principle: The enzyme-catalyzed decarboxylation of a ¹⁴C-labeled amino acid releases ¹⁴CO₂, which is then trapped in a basic solution and quantified by liquid scintillation counting.
-
Reagents:
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0, containing 0.1 mM EDTA and 0.1 mM P5P.
-
L-[1-¹⁴C]-Amino Acid Substrate: Stock solution with a known specific activity (e.g., 50 mCi/mmol).
-
Stopping Solution: 2 M HCl.
-
Trapping Solution: 1 M NaOH or a commercial CO₂ trapping agent.
-
Scintillation Cocktail.
-
-
Procedure:
-
Prepare reaction vials (e.g., 20 mL scintillation vials) with a small center well containing a piece of filter paper soaked in the Trapping Solution.
-
In the bottom of the vial, prepare the reaction mixture containing Assay Buffer and the L-[1-¹⁴C]-amino acid substrate to a final volume of 500 µL.
-
Pre-incubate the vials at 37°C for 5 minutes.
-
Initiate the reaction by adding the decarboxylase enzyme solution.
-
Seal the vials tightly and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by injecting the Stopping Solution into the reaction mixture, taking care not to touch the center well.
-
Continue the incubation for another 60 minutes to ensure complete trapping of the released ¹⁴CO₂.
-
Carefully remove the filter paper from the center well and place it in a scintillation vial containing scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ¹⁴CO₂ produced based on the specific activity of the substrate and the measured radioactivity.
-
Enzyme activity is expressed as µmol of CO₂ released per minute per mg of protein.
-
4.3. HPLC-Based Assay for Racemases
This method allows for the direct measurement of the interconversion of L- and D-amino acids by separating and quantifying the enantiomers using chiral high-performance liquid chromatography (HPLC).[3][7]
-
Principle: The enzyme reaction is allowed to proceed for a set time, then quenched. The amino acid enantiomers in the mixture are derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which can then be separated and quantified by reverse-phase HPLC.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 µM P5P.
-
Substrate solution: L- or D-amino acid at various concentrations in Assay Buffer.
-
Quenching Solution: 1 M HCl.
-
Derivatizing Agent: 1% (w/v) 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone.
-
Derivatization Buffer: 1 M NaHCO₃.
-
HPLC Mobile Phase: Acetonitrile and a suitable aqueous buffer (e.g., triethylammonium (B8662869) phosphate).
-
-
Procedure:
-
Set up reaction mixtures containing Assay Buffer and the amino acid substrate in microcentrifuge tubes.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the racemase enzyme.
-
Incubate for a specific time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Quenching Solution.
-
To a 50 µL aliquot of the quenched reaction, add 20 µL of Derivatization Buffer and 100 µL of the Derivatizing Agent.
-
Incubate at 40°C for 1 hour.
-
Cool the samples and add 20 µL of 1 M HCl to stop the derivatization.
-
Analyze the samples by reverse-phase HPLC with UV detection (typically at 340 nm).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the L- and D-diastereomers.
-
Calculate the amount of product formed and determine the initial reaction rate.
-
Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying substrate concentrations.
-
Visualizing the Mechanisms: A DOT Language Perspective
Graphviz (DOT language) provides a powerful tool to visualize the complex catalytic cycles and pathways involving P5P-dependent enzymes.
5.1. General Catalytic Cycle of a P5P-Dependent Enzyme
Caption: General catalytic cycle of P5P-dependent enzymes.
5.2. Formation of Internal and External Aldimines
Caption: Formation of internal and external aldimines.
5.3. Transamination Reaction Pathway
References
- 1. Histidine decarboxylase measurement in brain by 14CO2 trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acid Racemase Enzyme Assays [en.bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. kcat/Km and knon values for some key reaction - Unspecified - BNID 107178 [bionumbers.hms.harvard.edu]
- 6. content.abcam.com [content.abcam.com]
- 7. Amino Acid Racemase Enzyme Assays [bio-protocol.org]
- 8. Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis Pathway of Pyridoxal-5'-Phosphate in Humans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridoxal-5'-phosphate (PLP), the biologically active form of vitamin B6, is an essential coenzyme in human metabolism, participating in over 140 enzymatic reactions.[1] These reactions are fundamental to a wide array of cellular processes, including amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[2] Unlike plants and microorganisms, humans cannot synthesize vitamin B6 de novo and therefore rely on a salvage pathway to convert dietary forms of vitamin B6—pyridoxine (B80251) (PN), pyridoxal (B1214274) (PL), and pyridoxamine (B1203002) (PM)—into the active coenzyme, PLP.[1][3] This pathway is critical for maintaining cellular homeostasis of PLP, and its dysregulation is associated with severe neurological disorders.[4] This technical guide provides a comprehensive overview of the human PLP biosynthesis pathway, detailing the core enzymes, their kinetics, regulatory mechanisms, and the experimental protocols used for their characterization.
The Human Pyridoxal-5'-Phosphate Salvage Pathway
The salvage pathway for PLP synthesis is a two-step enzymatic process primarily occurring in the liver.[5] The absorbed non-phosphorylated vitamin B6 vitamers are first phosphorylated by pyridoxal kinase (PDXK) and subsequently, the phosphorylated intermediates pyridoxine-5'-phosphate (PNP) and pyridoxamine-5'-phosphate (PMP) are oxidized to PLP by pyridoxine 5'-phosphate oxidase (PNPO).[6]
Core Enzymes and Reactions
-
Pyridoxal Kinase (PDXK): This enzyme catalyzes the ATP-dependent phosphorylation of pyridoxal, pyridoxine, and pyridoxamine to their respective 5'-phosphate esters.[7] The reaction can be summarized as:
-
Pyridoxal + ATP → Pyridoxal-5'-phosphate + ADP
-
Pyridoxine + ATP → Pyridoxine-5'-phosphate + ADP
-
Pyridoxamine + ATP → Pyridoxamine-5'-phosphate + ADP
-
-
Pyridoxine 5'-Phosphate Oxidase (PNPO): This FMN-dependent enzyme catalyzes the final and rate-limiting step in the biosynthesis of PLP.[8] It oxidizes PNP and PMP to PLP.[9] The reactions are as follows:
-
Pyridoxine-5'-phosphate + O₂ → Pyridoxal-5'-phosphate + H₂O₂
-
Pyridoxamine-5'-phosphate + H₂O + O₂ → Pyridoxal-5'-phosphate + NH₃ + H₂O₂
-
Below is a diagram illustrating the core human PLP biosynthesis salvage pathway.
Quantitative Data: Enzyme Kinetics
The catalytic efficiency of the core enzymes in the PLP salvage pathway has been characterized. The following tables summarize the kinetic parameters for human pyridoxal kinase and pyridoxine 5'-phosphate oxidase.
Table 1: Kinetic Parameters of Human Pyridoxal Kinase (PDXK)
| Substrate | Km (µM) | Reference(s) |
| Pyridoxal (PL) | 33 | [10] |
| Pyridoxine (PN) | 16 | [10] |
| Pyridoxamine (PM) | 6.2 | [10] |
| ATP | 8.99 ± 1.76 | [11] |
Table 2: Kinetic Parameters of Human Pyridoxine 5'-Phosphate Oxidase (PNPO)
| Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Pyridoxine-5'-phosphate (PNP) | 2.1 | ~0.2 | [8][9] |
| Pyridoxamine-5'-phosphate (PMP) | 6.2 | ~0.2 | [8][9] |
Regulation of the PLP Biosynthesis Pathway
The intracellular concentration of PLP is tightly regulated to meet metabolic demands while avoiding cellular toxicity associated with the reactive aldehyde group of PLP. This regulation occurs through several mechanisms, including product inhibition and allosteric control.
-
Product Inhibition of PDXK: Pyridoxal kinase is subject to product inhibition, where the final product, PLP, can compete with the substrate for binding to the active site.[5]
-
Allosteric Regulation of PNPO: Pyridoxine 5'-phosphate oxidase is allosterically inhibited by PLP.[1] PLP binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[1] This feedback mechanism is crucial for maintaining PLP homeostasis.[12]
The diagram below illustrates the regulatory mechanisms of the PLP salvage pathway.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the core enzymes in the human PLP biosynthesis pathway, as well as analytical methods for the quantification of B6 vitamers.
Recombinant Human Pyridoxal Kinase (PDXK) Expression and Purification
Objective: To obtain highly purified and active human pyridoxal kinase for kinetic and structural studies.
Methodology:
-
Gene Cloning and Expression Vector: The human PDXK gene is cloned into an appropriate expression vector (e.g., pET vector system) containing a purification tag (e.g., N-terminal 6-His tag).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced with a suitable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) and the culture is incubated for a further period at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Purification:
-
Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged PDXK is then eluted with a buffer containing a higher concentration of imidazole.
-
Size-Exclusion Chromatography: For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.
-
-
Purity and Concentration Determination: The purity of the recombinant protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm using the calculated extinction coefficient.
Pyridoxal Kinase Activity Assay
Objective: To determine the catalytic activity of pyridoxal kinase.
Methodology: A common method is a coupled spectrophotometric assay.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate, pH 6.1), MgATP, pyridoxal (or other B6 vitamer substrate), phosphoenolpyruvate, NADH, and an excess of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
-
Enzyme Addition: The reaction is initiated by the addition of purified PDXK or a biological sample containing PDXK activity.
-
Kinetic Measurement: The rate of ADP formation, which is stoichiometric with PLP production, is coupled to the oxidation of NADH by lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH. One unit of pyridoxal kinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of PLP per minute under the specified conditions.
Recombinant Human Pyridoxine 5'-Phosphate Oxidase (PNPO) Expression and Purification
Objective: To obtain highly purified and active human PNPO for kinetic and structural studies.
Methodology: The protocol is similar to that for PDXK, with some modifications.
-
Gene Cloning and Expression: The human PNPO gene is cloned into an expression vector, often with a cleavable N-terminal His-tag.[13]
-
Expression and Lysis: Expression is induced in E. coli, and cells are lysed as described for PDXK.
-
Purification:
-
Affinity Chromatography: The His-tagged PNPO is purified using a Ni-NTA column.
-
Tag Cleavage (Optional): The His-tag can be removed by incubation with a specific protease (e.g., TEV protease) if required for downstream applications. A second Ni-NTA chromatography step can then be performed to separate the cleaved protein from the uncleaved protein and the protease.
-
Anion-Exchange and Size-Exclusion Chromatography: Further purification can be achieved using anion-exchange chromatography followed by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.[14]
-
-
Purity and Concentration: Purity is assessed by SDS-PAGE, and concentration is determined as for PDXK.
Pyridoxine 5'-Phosphate Oxidase Activity Assay
Objective: To determine the catalytic activity of PNPO.
Methodology: A direct spectrophotometric assay can be used.
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 5 mM 2-mercaptoethanol). The substrate (PNP or PMP) is added to this mixture.
-
Enzyme Addition: The reaction is initiated by the addition of purified PNPO.
-
Kinetic Measurement: The formation of PLP is monitored by the increase in absorbance at a specific wavelength. In the presence of Tris buffer, PLP forms a Schiff base that has a maximal absorbance at 414 nm. The change in absorbance is recorded over time.
-
Data Analysis: The initial reaction rate is calculated from the linear phase of the absorbance change, using the molar extinction coefficient of the PLP-Tris adduct (4253 M⁻¹ cm⁻¹).
Quantification of B6 Vitamers in Biological Samples
Objective: To accurately measure the concentrations of different vitamin B6 forms in biological matrices such as plasma, urine, or tissue homogenates.
Methodology: High-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for their sensitivity and specificity.
-
Sample Preparation:
-
Deproteinization: Proteins in the sample are precipitated using an acid (e.g., trichloroacetic acid or metaphosphoric acid).[15]
-
Extraction: The B6 vitamers are extracted from the supernatant.
-
Internal Standard: An internal standard (e.g., 4'-deoxypyridoxine) is added to correct for variations in extraction efficiency and instrument response.[15]
-
-
Chromatographic Separation: The extracted vitamers are separated using a reverse-phase HPLC column with an ion-pairing agent in the mobile phase.[16] A gradient elution program is typically used to achieve optimal separation of all vitamers.[16]
-
Detection:
-
Fluorescence Detection: B6 vitamers are naturally fluorescent. Detection is typically performed at an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.[16] Post-column derivatization with a reagent like sodium bisulfite can enhance the fluorescence of certain vitamers.[16]
-
Tandem Mass Spectrometry (LC-MS/MS): This method offers higher specificity and sensitivity. The vitamers are ionized (e.g., by electrospray ionization) and detected based on their specific mass-to-charge ratios and fragmentation patterns.[17]
-
-
Quantification: The concentration of each vitamer is determined by comparing its peak area to that of a standard curve generated using known concentrations of the pure compounds.
The following diagram provides a general workflow for the quantification of B6 vitamers.
Conclusion
The human biosynthesis of pyridoxal-5'-phosphate is solely dependent on the salvage of dietary vitamin B6 vitamers, a process orchestrated by the sequential actions of pyridoxal kinase and pyridoxine 5'-phosphate oxidase. The intricate regulation of this pathway, primarily through product and allosteric inhibition, ensures a tightly controlled supply of this vital coenzyme. A thorough understanding of the molecular mechanisms, kinetics, and regulation of these enzymes is paramount for elucidating the pathophysiology of vitamin B6-related disorders and for the development of novel therapeutic strategies targeting this essential metabolic pathway. The experimental protocols detailed herein provide a robust framework for researchers to investigate the various facets of PLP biosynthesis and homeostasis.
References
- 1. Identification of the pyridoxal 5'-phosphate allosteric site in human pyridox(am)ine 5'-phosphate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biomedical aspects of pyridoxal 5'-phosphate availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. uniprot.org [uniprot.org]
- 8. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. Purification and characterization of pyridoxal kinase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 13. prospecbio.com [prospecbio.com]
- 14. Structure and properties of recombinant human pyridoxine 5′-phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Spectroscopic Properties of Pydoxal-5'-Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of metabolic reactions. Its intricate involvement in biological processes is intrinsically linked to its rich and environment-sensitive spectroscopic properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics of PLP, offering a valuable resource for researchers in biochemistry, enzymology, and drug development.
UV-Visible Absorption Spectroscopy
The UV-visible absorption spectrum of PLP is highly sensitive to the pH of the solution, reflecting the different ionic and tautomeric forms of the molecule in equilibrium. The pyridine (B92270) ring, the phenolic hydroxyl group, and the phosphate (B84403) group all have ionizable protons, leading to a complex series of protonation and deprotonation events that significantly alter the electronic structure and thus the absorption spectrum.
In acidic solutions, the pyridine nitrogen is protonated, and the phenolic hydroxyl group is in its neutral form. As the pH increases, the phenolic hydroxyl group and then the pyridine nitrogen deprotonate, leading to characteristic shifts in the absorption maxima. Furthermore, PLP can exist in equilibrium between its aldehyde and hemiacetal forms, and upon reaction with amino acids, it forms Schiff bases (aldimines), which have distinct spectral properties.
Key Absorption Maxima of PLP and its Derivatives
| Species | pH/Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| PLP (Aldehyde form) | Neutral | 388 | ~5,500 | [1] |
| PLP (Protonated Schiff Base with Valine) | 5 | 409 | Not specified | [2] |
| PLP (Protonated Schiff Base with Valine) | 9 | 414 | Not specified | [2] |
| PLP (Deprotonated Schiff Base with Valine) | 13 | 360 | Not specified | [2] |
| Quinonoid species (from PLP and diethyl aminomalonate) | pH 6-7 | 464 (peak), 435 (shoulder) | Very intense | [3] |
| Dissociated quinonoid/carbanionic species | Alkaline | 430 | Strong | [3] |
| Pyridoxamine-P moiety (in Aspartate Transcarbamylase) | pH 8.0 | 315 | Not specified | [4] |
| Pyridoxamine-P moiety (in Aspartate Transcarbamylase with PALA) | pH 8.0 | 325 | Not specified | [4] |
| PLP in Aspartate Aminotransferase (active form) | Not specified | 360 | Not specified | [5] |
| PLP in Aspartate Aminotransferase (inactive form) | Not specified | 330 | Not specified | [5] |
Experimental Protocol: UV-Visible Spectroscopy of PLP
-
Sample Preparation: Prepare a stock solution of PLP in a suitable buffer (e.g., phosphate buffer) of known concentration. For pH-dependent studies, prepare a series of buffers with varying pH values.
-
Spectrophotometer Setup: Use a dual-beam UV-visible spectrophotometer. Set the wavelength range from 250 nm to 500 nm.
-
Blank Measurement: Use the respective buffer as a blank to zero the absorbance.
-
Sample Measurement: Record the absorption spectrum of the PLP solution at each desired pH.
-
Data Analysis: Identify the absorption maxima (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
PLP and its derivatives exhibit fluorescence, a property that is also highly dependent on the molecular environment, including pH, solvent polarity, and binding to macromolecules. The fluorescence quantum yield and emission wavelength can provide valuable information about the conformational states of PLP-dependent enzymes and the binding of ligands.
Fluorescence Properties of PLP and Related Compounds
| Compound | Conditions | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |
| Pyridoxal (B1214274) | Neutral aqueous solution, 25°C | Not specified | Not specified | 0.048 | [6] |
| Pyridoxamine (B1203002) | Neutral aqueous solution, 25°C | Not specified | Not specified | 0.11 | [6] |
| Pyridoxamine-5'-phosphate | Neutral aqueous solution, 25°C | Not specified | Not specified | 0.14 | [6] |
| PLP-Isoleucine Schiff Base (protonated) | Aqueous solution | 415 | ~500 | 0.02 | [7] |
| Pyridoxamine-P moiety (in Aspartate Transcarbamylase) | pH 8.0, Excitation at 280 nm | 280 | 395 | Not specified | [4] |
| 4-pyridoxic acid 5'-phosphate | Not specified | 325 | 418 | Highly fluorescent | [8] |
Experimental Protocol: Fluorescence Spectroscopy of PLP
-
Sample Preparation: Prepare dilute solutions of PLP or its derivatives in a suitable buffer. Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Spectrofluorometer Setup: Use a spectrofluorometer equipped with a thermostatted cell holder. Select the appropriate excitation wavelength.
-
Emission Scan: Record the fluorescence emission spectrum over a suitable wavelength range.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structural and electronic environment of specific nuclei within the PLP molecule. 1H, 13C, and 31P NMR are commonly employed to study PLP in solution and when bound to enzymes.
-
¹H NMR: Provides information about the protonation states of the various functional groups.[9]
-
¹³C NMR: The chemical shift of the C4' carbon (aldehyde) is a particularly sensitive indicator of the structure of PLP and its adducts, with a range of over 100 ppm.[10]
-
³¹P NMR: This technique is used to investigate the microenvironment of the phosphate group, including its protonation state, solvent exposure, and tightness of binding to an enzyme.[11][12]
Key NMR Chemical Shifts for PLP
| Nucleus | Species/Condition | Chemical Shift (ppm) | Reference |
| ¹³C (C4' of Schiff base) | PLP in D-serine dehydratase (pH 7.8) | 167.7 | [10] |
| ¹³C (C5' of Schiff base) | PLP in D-serine dehydratase (pH 7.8) | 62.7 | [10] |
| ³¹P | Free PLP/PMP (coupled to 5'-CH₂) | JHP = 6.0 ± 0.3 Hz | [12] |
| ³¹P | Aspartate-transaminase-bound PLP/PMP | Corresponds to fully ionized phosphate monoesters | [12] |
Experimental Protocol: NMR Spectroscopy of PLP
-
Sample Preparation: Dissolve the PLP sample in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of a reference standard (e.g., DSS for ¹H and ¹³C, phosphoric acid for ³¹P). For pH-dependent studies, adjust the pD of the solution.
-
NMR Spectrometer Setup: Use a high-field NMR spectrometer. Tune the probe to the desired nucleus (¹H, ¹³C, or ³¹P).
-
Data Acquisition: Acquire the NMR spectrum using appropriate pulse sequences. For ³¹P NMR of free PLP, both proton-coupled and decoupled spectra can be informative.[12]
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Determine the chemical shifts relative to the reference standard.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is used to study the interaction of the intrinsically achiral PLP molecule with the chiral environment of an enzyme's active site. Upon binding, an induced CD spectrum is observed in the absorption bands of PLP, providing insights into the conformational states of the enzyme-cofactor complex.[5][13]
Experimental Protocol: Circular Dichroism Spectroscopy of PLP-Enzyme Interactions
-
Sample Preparation: Prepare solutions of the apoenzyme and PLP in a suitable buffer.
-
CD Spectropolarimeter Setup: Use a CD spectropolarimeter and set the wavelength range to cover the absorption bands of PLP (e.g., 300-500 nm).
-
Titration Experiment: Record the CD spectrum of the apoenzyme alone. Then, incrementally add aliquots of the PLP stock solution to the apoenzyme solution and record the CD spectrum after each addition until saturation is reached.
-
Data Analysis: The change in the CD signal at a specific wavelength can be plotted against the PLP concentration to determine the binding affinity (dissociation constant, Kd).
Raman Spectroscopy
Resonance Raman spectroscopy is a valuable technique for studying the vibrational modes of the PLP chromophore, particularly when it forms a Schiff base. By exciting with a laser wavelength that overlaps with an electronic absorption band of the PLP-adduct, the Raman signals of the chromophore are selectively enhanced.[2]
A prominent band around 1646 cm⁻¹ in the Raman spectrum of a PLP-valine Schiff base is assigned to the imine C=N stretch.[2] The position of this band is sensitive to the protonation state of the imine nitrogen.
Experimental Protocol: Resonance Raman Spectroscopy of PLP Schiff Bases
-
Sample Preparation: Prepare a solution of the PLP Schiff base in a suitable buffer. To overcome strong fluorescence, a quencher like KI can be added.[2]
-
Raman Spectrometer Setup: Use a Raman spectrometer equipped with a laser for excitation. The excitation wavelength should be chosen to be in resonance with the absorption band of the species of interest (e.g., 406.7 nm for the protonated Schiff base).[2]
-
Data Acquisition: Acquire the Raman spectrum.
-
Data Analysis: Identify and assign the characteristic vibrational bands, such as the imine C=N stretching frequency.
Visualizations
Caption: Tautomeric and Ionic Equilibria of Pyridoxal-5'-Phosphate at Different pH Values.
Caption: General Experimental Workflow for the Spectroscopic Analysis of Pyridoxal-5'-Phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. Resonance Raman spectroscopy of pyridoxal Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic studies of quinonoid species from pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridoxal 5'-phosphate, a fluorescent probe in the active site of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of quality of pyridoxal-5'-phosphate enzyme preparations by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence quantum yield measurements: vitamin B6 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence of the Schiff bases of pyridoxal and pyridoxal 5'-phosphate withL-isoleucine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of pyridoxal 5'-phosphate in human serum by reversed phase high performance liquid chromatography combined with spectrofluorimetric detection of 4-pyridoxic acid 5'-phosphate as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR spectra of exchangeable protons of pyridoxal phosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C NMR spectroscopy of labeled pyridoxal 5'-phosphate. Model studies, D-serine dehydratase, and L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (31)P NMR spectroscopy senses the microenvironment of the 5'-phosphate group of enzyme-bound pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 31P nuclear-magnetic-resonance studies of pyridoxal and pyridoxamine phosphates. Interaction with cytoplasmic aspartate transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Circular dichroism studies on the interaction of tryptophan synthase with pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Functions of Pyridoxal-5'-Phosphate: An In-depth Technical Guide
Executive Summary
Pyridoxal-5'-phosphate (PLP), the biologically active form of vitamin B6, is an indispensable coenzyme in a vast array of enzymatic reactions crucial for cellular metabolism. Its versatility stems from its ability to covalently bind to substrates and act as an electrophilic catalyst, stabilizing various reaction intermediates.[1][2] This technical guide provides a comprehensive overview of the in vivo functions of PLP, with a focus on its roles in amino acid metabolism, neurotransmitter synthesis, and one-carbon metabolism. Detailed experimental protocols for the quantification of PLP and the assessment of PLP-dependent enzyme activity are provided, alongside a compilation of quantitative data to support researchers in their study design and data interpretation. Furthermore, this guide utilizes Graphviz visualizations to illustrate key metabolic and signaling pathways involving PLP, offering a clear and concise representation of complex biological processes.
Core Functions of Pyridoxal-5'-Phosphate as a Coenzyme
PLP is a cofactor for over 160 different enzymes, accounting for approximately 4% of all classified enzymatic activities.[3][4] These enzymes, known as PLP-dependent enzymes, are involved in a wide variety of metabolic processes, primarily centered around amino acid transformations.[5] The catalytic versatility of PLP allows it to participate in reactions such as transamination, decarboxylation, racemization, and beta/gamma-elimination and substitution.[5]
The general mechanism of PLP-dependent enzymes involves the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of a conserved lysine (B10760008) residue in the enzyme's active site. Upon substrate binding, a transimination reaction occurs, forming a new Schiff base (external aldimine) with the amino group of the substrate. This covalent attachment facilitates the cleavage of bonds at the Cα-carbon of the amino acid, with the specific bond cleavage and subsequent reaction determined by the unique active site geometry of each enzyme.[6]
Amino Acid Metabolism
PLP plays a central role in the synthesis, degradation, and interconversion of amino acids.[7] Key PLP-dependent reactions in amino acid metabolism include:
-
Transamination: The transfer of an amino group from an amino acid to an α-keto acid, a crucial step in both amino acid synthesis and catabolism. Aminotransferases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are critical PLP-dependent enzymes in this process.[7]
-
Decarboxylation: The removal of a carboxyl group from an amino acid, a key step in the synthesis of neurotransmitters and other biogenic amines.[8]
-
Racemization: The interconversion of L- and D-amino acids. Alanine racemase, a PLP-dependent enzyme, is essential for bacterial cell wall synthesis.[5]
-
β- and γ-Elimination/Substitution: Reactions involving the removal or replacement of substituents at the β- or γ-carbons of amino acids.[5]
Neurotransmitter Synthesis
The synthesis of several key neurotransmitters is critically dependent on PLP-dependent enzymes, highlighting the vital role of vitamin B6 in neurological function.[9][10]
-
Dopamine (B1211576) and Serotonin (B10506): Aromatic L-amino acid decarboxylase (AADC), a PLP-dependent enzyme, catalyzes the final step in the synthesis of dopamine from L-DOPA and serotonin from 5-HTP.[9]
-
Gamma-Aminobutyric Acid (GABA): Glutamate decarboxylase (GAD), another PLP-dependent enzyme, is responsible for the synthesis of the inhibitory neurotransmitter GABA from glutamate.[11][12]
-
Histamine (B1213489): Histidine decarboxylase, a PLP-dependent enzyme, catalyzes the formation of histamine from histidine.[2]
One-Carbon Metabolism
PLP is a crucial cofactor in one-carbon metabolism, a network of interconnected pathways essential for the synthesis of nucleotides, amino acids, and for methylation reactions.[4][13] Serine hydroxymethyltransferase (SHMT), a PLP-dependent enzyme, catalyzes the reversible conversion of serine to glycine, a reaction that provides the primary source of one-carbon units for the folate cycle.[14][15]
Quantitative Data on PLP and PLP-Dependent Enzymes
This section presents quantitative data on PLP concentrations in various biological samples and the kinetic parameters of key human PLP-dependent enzymes. This information is intended to serve as a valuable resource for researchers designing and interpreting experiments related to PLP metabolism and function.
Physiological Concentrations of Pyridoxal-5'-Phosphate
| Biological Sample | Organism | Concentration (nmol/L or nmol/g) | Reference(s) |
| Human Plasma | Healthy Adults | 40.6 (median) | [16] |
| Human Plasma | Healthy Adults | 57 ± 26 (mean ± SD) | [12] |
| Human Plasma | Healthy Adults | >20 nmol/L (sufficient) | [17] |
| Human Red Blood Cells | Healthy Adults | 410 (250-680) pmol/g Hb | [18] |
| Rat Liver | Pregnant | ~1.5 nmol/g | [18] |
| Rat Brain | Pregnant | ~1.2 nmol/g | [18] |
| Human Cerebrospinal Fluid | > 3 years | > 10 nmol/L | [19] |
| Human Hepatocytes (free) | - | ~1 µM | [20] |
Kinetic Parameters of Human PLP-Dependent Enzymes
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) or V_max_ (µmol/min/mg) | Reference(s) |
| Kynureninase | 3-Hydroxy-L-kynurenine | 28.3 ± 1.9 | 1.75 (V_max_) | [1] |
| Serine Hydroxymethyltransferase (cytosolic) | L-Serine | 1,100 ± 100 | 25 ± 1 | [7] |
| Serine Hydroxymethyltransferase (mitochondrial) | L-Serine | 1,300 ± 100 | 30 ± 1 | [7] |
| Ornithine Decarboxylase | Ornithine | 370 ± 90 | 225 ± 16 (min⁻¹) | [6][21] |
| Aromatic L-amino acid Decarboxylase | L-DOPA | - | 21 (k_cat_/K_m_ mM⁻¹s⁻¹) | [22] |
| Aromatic L-amino acid Decarboxylase | 5-Hydroxytryptophan | - | 0.1 (k_cat_/K_m_ mM⁻¹s⁻¹) | [22] |
Binding Affinity of PLP to Apoenzymes
| Apoenzyme | Organism | K_d_ (µM) | Reference(s) |
| Serine Hydroxymethyltransferase (cytosolic) | Human | 0.2 ± 0.05 | [7] |
| Serine Hydroxymethyltransferase (mitochondrial) | Human | 0.3 ± 0.05 | [7] |
| Pyridoxine 5'-phosphate Oxidase | Human | 3.2 ± 0.2 | [23] |
| YggS (PLP homeostasis protein) | Fusobacterium nucleatum | 9.03 | [24] |
| PLPBP (PLP binding protein) | Human | - | [25] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of PLP and PLP-dependent enzymes.
Quantification of Pyridoxal-5'-Phosphate by HPLC
Objective: To determine the concentration of PLP in biological samples such as plasma.
Principle: This method involves the deproteinization of the sample, followed by the separation and quantification of PLP using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[16][26]
Materials:
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Potassium carbonate
-
Mobile phase: e.g., 0.1 M potassium phosphate (B84403) buffer with ion-pairing agents.[26]
-
PLP standard solutions
-
HPLC system with a C18 reverse-phase column and fluorescence detector.
Procedure:
-
Sample Preparation:
-
To 200 µL of plasma, add 200 µL of ice-cold 10% TCA to precipitate proteins.[26]
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant (e.g., 20 µL) onto the HPLC system.
-
Separate the vitamers using a C18 column with an appropriate mobile phase gradient.
-
Detect PLP using a fluorescence detector with excitation and emission wavelengths specific for PLP (e.g., Ex: 293 nm, Em: 395 nm).[26]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of PLP.
-
Determine the concentration of PLP in the sample by comparing its peak area to the standard curve.
-
Assay of Alanine Aminotransferase (ALT) Activity
Objective: To measure the enzymatic activity of the PLP-dependent enzyme alanine aminotransferase in a sample.
Principle: This is a coupled-enzyme spectrophotometric assay. ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate (B1213749) and glutamate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the ALT activity.[8][27]
Materials:
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
L-Alanine solution
-
α-Ketoglutarate solution
-
NADH solution
-
Lactate Dehydrogenase (LDH)
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the reaction buffer, L-alanine, NADH, and LDH.
-
-
Sample Addition:
-
Add the enzyme sample (e.g., purified enzyme, cell lysate, or serum) to the reaction mixture.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the α-ketoglutarate solution.
-
Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
The ALT activity is proportional to this rate and can be calculated using the molar extinction coefficient of NADH.
-
Assay of Aromatic L-Amino Acid Decarboxylase (AADC) Activity
Objective: To measure the activity of AADC, a key enzyme in neurotransmitter synthesis.
Principle: AADC activity is determined by measuring the rate of conversion of its substrate, L-DOPA, to dopamine. The dopamine produced is then quantified by HPLC with electrochemical detection.[1]
Materials:
-
Lysis Buffer (e.g., 10 mM Tris pH 7.4, 1 mM EDTA, 320 mM sucrose)
-
Pyridoxal (B1214274) 5'-phosphate (PLP) solution
-
L-DOPA solution
-
Perchloric acid
-
HPLC system with electrochemical detection.
Procedure:
-
Sample Preparation:
-
Harvest and lyse cells (e.g., neuronal cultures) in lysis buffer.[1]
-
-
Enzyme Reaction:
-
Incubate the cell lysate with PLP and L-DOPA at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding perchloric acid.
-
Centrifuge to pellet precipitated proteins.
-
-
Dopamine Quantification:
-
Analyze the supernatant for dopamine content using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Calculate the AADC activity based on the amount of dopamine produced per unit time per amount of protein.
-
Visualizing PLP-Dependent Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows involving PLP.
Vitamin B6 Salvage Pathway
References
- 1. Crystal structure of Homo sapiens kynureninase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mro.massey.ac.nz [mro.massey.ac.nz]
- 4. m.youtube.com [m.youtube.com]
- 5. Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 9. Kinetic Mechanism and the Rate-limiting Step of Plasmodium vivax Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Node, Edge and Graph Attributes [emden.github.io]
- 11. Abnormal regulation of plasma pyridoxal 5'-phosphate in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathway Tools Visualization of Organism-Scale Metabolic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Levels and subcellular localisation of pyridoxal and pyridoxal phosphate in human polymorphonuclear leukocytes and their relationship to alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Attributes | Graphviz [graphviz.org]
- 19. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 20. mdpi.com [mdpi.com]
- 21. Item - Kinetic parameters of human ornithine decarboxylases. - Public Library of Science - Figshare [plos.figshare.com]
- 22. A Stopped Flow Transient Kinetic Analysis of Substrate Binding and Catalysis in Escherichia coli d-3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure and mechanism of kynureninase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A flap motif in human serine hydroxymethyltransferase is important for structural stabilization, ligand binding, and control of product release - PMC [pmc.ncbi.nlm.nih.gov]
- 27. DOT Language | Graphviz [graphviz.org]
An In-depth Technical Guide to the Natural Sources and Dietary Intake of Vitamin B6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin B6, a vital water-soluble nutrient, exists as a group of six interconvertible compounds known as vitamers. Its active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP), is a critical catalyst in over 140 enzymatic reactions, fundamentally impacting amino acid, carbohydrate, and lipid metabolism. A thorough understanding of its natural sources, dietary intake recommendations, and the analytical methodologies for its quantification is paramount for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the richest dietary sources of vitamin B6, details the varying bioavailability of its different vitamers, and presents a comparative summary of dietary reference intakes established by key international health organizations. Furthermore, it offers in-depth experimental protocols for the quantification of vitamin B6 in food matrices and biological samples, alongside a visual representation of its metabolic pathways and analytical workflows.
Natural Sources and Bioavailability of Vitamin B6
Vitamin B6 is widely distributed in a variety of foods, with the richest sources including fish, beef liver and other organ meats, potatoes and other starchy vegetables, and non-citrus fruits.[1][2] In the United States, a significant portion of dietary vitamin B6 is obtained from fortified cereals, beef, poultry, starchy vegetables, and some fruits.[2] The bioavailability of vitamin B6 from a mixed diet is estimated to be around 75%.[2]
The six vitamers of vitamin B6 include pyridoxine (B80251) (PN), pyridoxal (PL), pyridoxamine (B1203002) (PM), and their respective 5'-phosphate esters: pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP).[3] PLP and PMP are the active coenzyme forms.[2] The bioavailability of these vitamers can differ based on the food source. Animal products are rich in PL and PM, which are highly bioavailable.[4] Plant-based foods, on the other hand, primarily contain pyridoxine and its glycosylated form, pyridoxine-β-D-glucoside.[4] The glycosylated form exhibits reduced bioavailability, estimated to be about 50% that of other forms.[5] The presence of fiber in plant foods can also slightly reduce the bioavailability of vitamin B6 by 5-10%.[4]
Table 1: Vitamin B6 Content of Selected Foods
| Food Source | Serving Size | Vitamin B6 (mg) |
| Beef Liver, pan-fried | 3 ounces | 0.9 |
| Tuna, yellowfin, fresh, cooked | 3 ounces | 0.9 |
| Salmon, sockeye, cooked | 3 ounces | 0.6 |
| Chicken Breast, roasted | 3 ounces | 0.5 |
| Fortified Cereals | Varies | Varies |
| Chickpeas, canned | 1 cup | 1.1 |
| Potatoes, boiled | 1 cup | 0.4 |
| Banana | 1 medium | 0.4 |
| Ground Beef, 85% lean, broiled | 3 ounces | 0.3 |
| Tofu, raw, firm | ½ cup | 0.1 |
| Spinach, frozen, boiled | ½ cup | 0.1 |
Source: Adapted from the National Institutes of Health, Office of Dietary Supplements.[3]
Dietary Intake of Vitamin B6
Recommended dietary allowances for vitamin B6 vary by age, sex, and life stage. Several international bodies have established dietary reference values to guide intake for maintaining health and preventing deficiency. Plasma PLP concentration is the most common and reliable biomarker of vitamin B6 status.[3][6]
Table 2: Comparative Dietary Reference Intakes for Vitamin B6 (Adults)
| Issuing Body | Population | Recommended Daily Intake (mg/day) | Tolerable Upper Intake Level (UL) (mg/day) |
| National Institutes of Health (NIH), USA | Men (19-50 years) | 1.3 | 100 |
| Women (19-50 years) | 1.3 | 100 | |
| Men (51+ years) | 1.7 | 100 | |
| Women (51+ years) | 1.5 | 100 | |
| Pregnancy | 1.9 | 100 | |
| Lactation | 2.0 | 100 | |
| European Food Safety Authority (EFSA) | Men (18+ years) | 1.7 | 12 |
| Women (18+ years) | 1.6 | 12 | |
| Pregnancy | 1.8 | 12 | |
| Lactation | 1.7 | 12 | |
| Japanese Ministry of Health, Labour and Welfare | Men (18-70+ years) | 1.4 | 50-60 |
| Women (18-70+ years) | 1.2 | 40-45 | |
| Pregnancy | 1.4 | 45 | |
| Lactation | 1.5 | 45 |
Sources: National Institutes of Health (1998 revision, referenced in 2023), European Food Safety Authority (2016, UL revised in 2023), and Japanese Ministry of Health, Labour and Welfare (2015).[3][6][7][8][9]
Vitamin B6 Metabolism
Dietary vitamin B6, in its various forms, is absorbed in the small intestine. The phosphorylated forms are dephosphorylated by intestinal phosphatases prior to absorption via passive diffusion.[10] The liver is the central organ for vitamin B6 metabolism, where the absorbed vitamers are converted to the active coenzyme, PLP.[10] This process involves phosphorylation by pyridoxal kinase and, for PNP and PMP, subsequent oxidation by pyridox(am)ine 5'-phosphate oxidase (PNPO).[10] PLP is then released into the circulation, primarily bound to albumin, for transport to other tissues.[10]
Experimental Protocols for Vitamin B6 Quantification
Accurate quantification of vitamin B6 in various matrices is crucial for nutritional assessment, food quality control, and clinical research. The two primary methodologies employed are High-Performance Liquid Chromatography (HPLC) and microbiological assays.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for the simultaneous determination of different vitamin B6 vitamers.
4.1.1. Sample Preparation
The goal of sample preparation is to extract vitamin B6 from the food matrix and convert all vitamers to a form suitable for HPLC analysis.
-
For Plant-Based Foods:
-
Homogenize 1-5 g of the sample.
-
Perform an acid hydrolysis (e.g., with 0.1 M HCl or sulfuric acid) at elevated temperatures (e.g., 121°C for 30-60 minutes) to release bound vitamers.[11]
-
Cool the sample and adjust the pH to approximately 4.5.
-
For the determination of total vitamin B6, an enzymatic hydrolysis step using acid phosphatase (to dephosphorylate PNP, PLP, and PMP) and β-glucosidase (to release pyridoxine from its glucoside form) is often employed.[11] Incubate at 37°C for a specified period (e.g., overnight).
-
Stop the enzymatic reaction by adding a protein precipitating agent like trichloroacetic acid or perchloric acid.[12]
-
Centrifuge the sample and filter the supernatant through a 0.45 µm filter prior to injection into the HPLC system.[12]
-
-
For Meat and Dairy Products:
-
Homogenize 1-5 g of the sample.
-
Extract with an acidic solution (e.g., 5% metaphosphoric acid or 0.1 M HCl) with heating (e.g., 100°C for 15 minutes).[10][12]
-
Cool and adjust the pH to around 4.5.
-
Perform enzymatic hydrolysis with acid phosphatase to dephosphorylate the vitamers.
-
Proceed with protein precipitation, centrifugation, and filtration as described for plant-based foods.
-
4.1.2. HPLC Conditions
-
Column: A reversed-phase C18 column is commonly used.[12]
-
Mobile Phase: An isocratic or gradient elution with a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a slightly acidic pH (e.g., 3.0-4.0) and an organic modifier like methanol (B129727) or acetonitrile.[12]
-
Detection: Fluorescence detection is preferred due to its high sensitivity and selectivity for vitamin B6 vitamers. Excitation and emission wavelengths are typically around 290 nm and 395 nm, respectively.[12] UV detection can also be used.
-
Quantification: Quantification is achieved by comparing the peak areas of the sample with those of known standards. An internal standard is often used to correct for variations in extraction and injection.
4.1.3. Method Validation
A comprehensive validation of the HPLC method should be performed, including assessment of:
-
Linearity: A series of standard solutions of varying concentrations are analyzed to establish a linear relationship between concentration and detector response.
-
Accuracy: Determined by recovery studies, where a known amount of vitamin B6 is added to a sample and the percentage recovered is calculated.
-
Precision: Assessed by repeatedly analyzing the same sample to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Microbiological Assay
Microbiological assays are based on the principle that certain microorganisms require vitamin B6 for growth. The growth of the microorganism is proportional to the amount of vitamin B6 present in the sample.
4.2.1. Principle
Saccharomyces uvarum (formerly Saccharomyces carlsbergensis) is a commonly used microorganism for the microbiological assay of vitamin B6.[13]
4.2.2. Procedure
-
Sample Preparation: Similar to HPLC, samples are subjected to acid hydrolysis to extract the vitamin. The pH is then adjusted to the optimal range for the microorganism's growth (typically around 4.5).[13]
-
Assay:
-
A basal medium containing all the necessary nutrients for the microorganism's growth, except for vitamin B6, is prepared.
-
A series of standard solutions of vitamin B6 and the prepared sample extracts are added to separate tubes or microplate wells containing the basal medium.
-
Each tube or well is inoculated with a standardized suspension of Saccharomyces uvarum.
-
The cultures are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 16-24 hours).[13]
-
-
Measurement: The growth of the microorganism is measured by turbidimetry (measuring the absorbance or optical density) at a specific wavelength.
-
Quantification: A standard curve is generated by plotting the growth response against the concentration of the vitamin B6 standards. The vitamin B6 concentration in the sample is then determined by interpolating its growth response on the standard curve.
4.2.3. Validation
Validation of a microbiological assay involves assessing similar parameters to HPLC, including accuracy, precision, and the working range of the assay. The specificity of the assay to the biologically active forms of vitamin B6 is an inherent advantage of this method.
Conclusion
A comprehensive understanding of the natural sources, dietary intake, and analytical determination of vitamin B6 is essential for professionals in nutrition science, food technology, and drug development. This guide provides a detailed overview of these key areas, offering quantitative data in accessible formats and in-depth methodologies for accurate analysis. The provided diagrams of the metabolic pathway and experimental workflow serve as valuable visual aids for grasping the complex processes involved in vitamin B6 utilization and measurement. As research continues to unveil the multifaceted roles of vitamin B6 in human health, the information presented herein will serve as a foundational resource for further scientific exploration and application.
References
- 1. Dietary reference values: advice on vitamin B6 | EFSA [efsa.europa.eu]
- 2. Determination and evaluation of in vitro bioaccessibility of the pyridoxal, pyridoxine, and pyridoxamine forms of vitamin B6 in cereal-based baby foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin B6 - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. Bioavailability of vitamin B-6 from plant foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin B6 - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 7. Dietary reference values | EFSA [efsa.europa.eu]
- 8. EU maximum levels for vitamins, minerals and trace elements - Eurofins Scientific [eurofins.de]
- 9. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 10. Determination of vitamin B6 (pyridoxamine, pyridoxal and pyridoxine) in pork meat and pork meat products by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medallionlabs.com [medallionlabs.com]
Preliminary Investigation of Pyridoxal-5-Phosphate in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal-5-phosphate (P5P), the biologically active form of vitamin B6, is a critical coenzyme for over 140 enzymatic reactions in the human body, a significant portion of which are essential for central nervous system homeostasis. Its pivotal role in the synthesis of key neurotransmitters—including dopamine (B1211576), serotonin, and γ-aminobutyric acid (GABA)—positions P5P as a molecule of significant interest in the context of neurological and neurodevelopmental disorders. Deficiencies or dysregulation in P5P metabolism have been implicated in a range of pathologies, from pyridoxine-dependent epilepsy to potentially contributing roles in Alzheimer's disease, Parkinson's disease, and autism spectrum disorder. This technical guide provides a preliminary investigation into the role of P5P in these disorders, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways to support further research and drug development efforts in this promising area.
The Core Role of P5P in Neuronal Function
P5P's fundamental importance in the central nervous system stems from its function as a coenzyme for a multitude of enzymes, primarily those involved in amino acid metabolism.[1] This catalytic activity is crucial for the synthesis and degradation of neurotransmitters that govern mood, cognition, and neuronal excitability.[2]
1.1. Neurotransmitter Synthesis and Homeostasis
P5P is an indispensable cofactor for aromatic L-amino acid decarboxylase (AADC), the final enzyme in the synthesis of dopamine and serotonin.[3] It is also a critical cofactor for glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for converting the excitatory neurotransmitter glutamate into the inhibitory neurotransmitter GABA.[3] This delicate balance between excitatory and inhibitory signaling is fundamental for normal brain function, and its disruption is a hallmark of many neurological disorders.
1.2. Myelination and Neuronal Protection
Beyond neurotransmitter synthesis, P5P is involved in the biosynthesis of sphingolipids, which are essential components of the myelin sheath that insulates nerve fibers and enables rapid signal transmission.[4] Specifically, P5P is a cofactor for serine palmitoyltransferase, the rate-limiting enzyme in sphingolipid synthesis, and for sphingosine-1-phosphate lyase, an enzyme involved in sphingolipid degradation.[5][6]
P5P in Specific Neurological Disorders: Quantitative Insights
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the role of P5P in various neurological disorders.
Table 1: P5P in Epilepsy
| Disorder | Patient Population | P5P Intervention | Outcome Measure | Quantitative Result | Reference |
| Pyridoxine-Dependent Epilepsy (PDE) | Infants and children | Pyridoxine (B80251) (precursor) 30 mg/kg/day (max 300-500 mg/day) | Seizure Freedom | Complete seizure freedom achieved in a significant portion of patients. | [4] |
| Glycosylphosphatidylinositol (GPI) Deficiency | 7 participants (5-23 years) with drug-resistant epilepsy | P5P (20-30 mg/kg/day) for 3 months | Seizure Frequency Reduction | >50% reduction in 2 out of 7 participants; <50% reduction in 3 out of 7 participants. | [7][8] |
| PNPO Deficiency | 38 patients | PLP (P5P) therapy | Seizure Responsiveness | Clinical seizure responsiveness observed in 77.6% of patients. | [9] |
Table 2: P5P in Alzheimer's Disease
| Study Type | Population | Measurement | Key Finding | Reference |
| Cross-sectional study | 84 healthy controls, 87 with Mild Cognitive Impairment (MCI), 95 with Alzheimer's Disease (AD) | Serum PLP (P5P) concentration | Serum PLP was significantly lower in the AD group compared to healthy controls. | [10] |
| --- | --- | --- | --- | --- |
| Meta-analysis | Multiple studies | CSF Aβ42 levels | Decreased CSF Aβ42 is a consistent finding in AD. | [11] |
| Clinical Study | 32 AD patients | CSF substance P and Aβ1-42 levels | CSF substance P level correlated positively with CSF Aβ1-42 level in AD patients. | [12] |
Table 3: P5P in Autism Spectrum Disorder (ASD)
| Study Type | Population | Intervention | Outcome Measure | Quantitative Result | Reference |
| Open trial | 44 children with autistic symptoms | High-dose Vitamin B6 and Magnesium | Clinical Improvement | Improvement observed in 15 children. | [13] |
| Randomized Clinical Trial | 144 children with ASD | AST-001 (proprietary formulation) high-dose vs. placebo | K-VABS-II ABC score | Significant increase in the high-dose group compared to placebo at 12 weeks (p=0.042). | [14][15] |
| Clinical Trial (in progress) | Autistic adults | P5P (100 mg/day) vs. Placebo | Sensory hyperreactivity and anxiety | Ongoing study to evaluate efficacy. | [16][17] |
Table 4: P5P in Parkinson's Disease (PD)
| Study Type | Population | Key Finding | Reference |
| Systematic Review | People with Parkinson's Disease (PwPD) | Abnormal B6 levels (low or high) reported in 41.4% of 145 PwPD. Low B6 was more common in those on higher doses of levodopa. | [18] |
| Clinical Trial | De novo PD patients | The Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) total score increased by an average of 4.7 points per year. | [19] |
| Clinical Trial | PD patients | A double-blind RCT showed motor improvement (reduction in UPDRS III score) in patients receiving caffeine (B1668208) adjuvant therapy compared to placebo (80.0% vs 16.7%; p=0.004). | [12] |
Note: Direct quantitative data on the effect of P5P supplementation on UPDRS scores in Parkinson's disease is limited in the current literature.
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of P5P in neurological disorders.
3.1. In Vivo Model: Induction of Vitamin B6 Deficiency in Rodents
Objective: To create an animal model that mimics the biochemical and physiological characteristics of vitamin B6 deficiency for studying the neurological consequences and evaluating potential therapeutic interventions.
Methodology:
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dietary Manipulation:
-
Control Group: Fed a standard purified diet containing an adequate amount of pyridoxine HCl (e.g., ~6 mg/kg of diet).
-
Vitamin B6 Deficient Group: Fed a purified diet with a very low or no pyridoxine HCl content (<0.5 mg/kg of diet).
-
-
Duration: The deficient diet is typically maintained from weaning for a period of several weeks to months, depending on the desired severity of the deficiency.
-
Monitoring: Animals are monitored regularly for signs of deficiency, such as weight loss, skin lesions, and neurological symptoms (e.g., hyperirritability, seizures).
-
Biochemical Analysis: Plasma, cerebrospinal fluid (CSF), and brain tissue can be collected to measure levels of P5P, neurotransmitters, and metabolites of the kynurenine (B1673888) pathway using techniques like HPLC with fluorescence detection.
3.2. In Vitro Model: Primary Neuronal Culture and P5P Treatment
Objective: To investigate the direct effects of P5P on neuronal survival, function, and signaling pathways in a controlled cellular environment.
Methodology:
-
Cell Source: Primary cortical or hippocampal neurons are isolated from embryonic (E16-18) or early postnatal (P0-P2) rat or mouse pups.[5][16][20][21]
-
Culture Preparation:
-
Dissect the desired brain region (cortex or hippocampus) in ice-cold dissection medium.
-
Dissociate the tissue enzymatically (e.g., using papain or trypsin) and mechanically by trituration.[20]
-
Plate the dissociated neurons onto culture dishes or coverslips pre-coated with an adhesion substrate like poly-L-lysine or poly-D-lysine and laminin.[2][16]
-
Culture the neurons in a specialized neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin) in a humidified incubator at 37°C and 5% CO2.[21]
-
-
P5P Treatment:
-
After the neurons have matured in culture (typically 7-10 days in vitro), they can be treated with varying concentrations of P5P dissolved in the culture medium.
-
Control cultures should receive a vehicle control (the solvent used to dissolve P5P).
-
-
Endpoint Analysis:
-
Neurotoxicity/Viability: Assess cell death and viability using assays such as LDH release, MTT reduction, or live/dead cell staining.[22]
-
Neurotransmitter Analysis: Collect the culture medium and cell lysates to quantify neurotransmitter levels (e.g., dopamine, serotonin, GABA) using HPLC with electrochemical or fluorescence detection.
-
Mitochondrial Function: Evaluate mitochondrial respiration and health using techniques like the Seahorse XF Analyzer or fluorescent probes for mitochondrial membrane potential and reactive oxygen species (ROS).[3][23]
-
Western Blotting/Immunocytochemistry: Analyze the expression levels and localization of key proteins involved in signaling pathways of interest.
-
3.3. Analytical Method: Quantification of P5P and Neurotransmitters by HPLC
Objective: To accurately measure the concentrations of P5P and key neurotransmitters in biological samples such as CSF, brain tissue homogenates, or cell culture lysates.
Methodology:
-
Sample Preparation:
-
CSF: Centrifuge to remove any cellular debris.
-
Brain Tissue: Homogenize the tissue in an appropriate buffer (e.g., perchloric acid) to precipitate proteins, then centrifuge to collect the supernatant.
-
Cell Culture: Lyse the cells and collect both the lysate and the culture medium. Deproteinate the samples as with brain tissue.
-
-
Chromatographic Separation:
-
Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
The mobile phase composition and gradient will vary depending on the specific analytes being measured but often consists of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with an organic modifier like methanol (B129727) or acetonitrile.
-
-
Detection:
-
P5P: Fluorescence detection is commonly used. P5P can be derivatized pre-column with a fluorescent tag to enhance sensitivity.
-
Neurotransmitters (Dopamine, Serotonin): Electrochemical detection (ECD) is highly sensitive for these monoamines. Fluorescence detection can also be used, often after derivatization.[24]
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analytes.
-
The concentration of the analytes in the samples is determined by comparing their peak areas to the standard curve.
-
Visualizing P5P's Role: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving P5P and a typical experimental workflow for its investigation.
4.1. Signaling Pathways
Caption: P5P is a vital cofactor in major neurological pathways.
4.2. Experimental Workflow
Caption: A generalized workflow for investigating P5P in neurological models.
4.3. Logical Relationships
Caption: The cascading effects of P5P deficiency on neuronal health.
Conclusion and Future Directions
The evidence presented in this technical guide underscores the integral role of pyridoxal-5-phosphate in maintaining neurological health. Its involvement as a critical coenzyme in the synthesis of major neurotransmitters and in other vital metabolic pathways within the central nervous system makes it a compelling target for further investigation in the context of a variety of neurological disorders. The quantitative data, while still emerging, suggests a clear association between P5P dysregulation and conditions such as epilepsy, and potential links to Alzheimer's disease and autism spectrum disorder.
Future research should focus on several key areas:
-
Large-scale clinical trials: Rigorous, placebo-controlled clinical trials are needed to definitively establish the therapeutic efficacy of P5P supplementation in disorders like autism and to determine optimal dosing strategies for various conditions.
-
Biomarker development: The identification and validation of reliable biomarkers of P5P status and metabolism in the CNS will be crucial for patient stratification and monitoring treatment response.
-
Mechanistic studies: Further elucidation of the precise molecular mechanisms by which P5P influences neurodevelopment, neuroinflammation, and neurodegeneration will open new avenues for targeted therapeutic interventions.
-
Pharmacokinetic and pharmacodynamic studies: A deeper understanding of how P5P is transported into the brain and how its levels are regulated within different neuronal populations will be essential for designing more effective treatment strategies.
The continued exploration of P5P's role in neurological disorders holds significant promise for the development of novel and effective therapies for these debilitating conditions. This guide serves as a foundational resource to aid researchers, scientists, and drug development professionals in this important endeavor.
References
- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Recent Insight into the Role of Sphingosine-1-Phosphate Lyase in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tryptophan Catabolism and Vitamin B-6 Status Are Affected by Gender and Lifestyle Factors in Healthy Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Kynurenine Pathway and Polycystic Ovary Syndrome: Inflammation as a Common Denominator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statistically Defined Parkinson’s Disease Executive and Memory Cognitive Phenotypes: Demographic, Behavioral, and Structural Neuroimaging Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Motor improvement in Parkinson's disease patients receiving caffeine adjuvants: A double-blind randomized controlled trial in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of pyridoxine and magnesium on autistic symptoms--initial observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AST‐001 versus placebo for social communication in children with autism spectrum disorder: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A systematic review of the potential consequences of abnormal serum levels of vitamin B6 in people living with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Effects of Early Intervention on Social Communication Outcomes for Children with Autism Spectrum Disorder: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Mathematical Model of Tryptophan Metabolism via the Kynurenine Pathway Provides Insights into the Effects of Vitamin B-6 Deficiency, Tryptophan Loading, and Induction of Tryptophan 2,3-Dioxygenase on Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Responsiveness of sphingosine phosphate lyase insufficiency syndrome to vitamin B6 cofactor supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. quora.com [quora.com]
- 22. Assay for Assessing Mitochondrial Function in iPSC-Derived Neural Stem Cells and Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Pyridoxal-5'-Phosphate (PLP) in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal-5'-phosphate (PLP), the biologically active form of vitamin B6, is a crucial coenzyme in a vast array of enzymatic reactions, primarily in amino acid metabolism. Its synthesis in the laboratory is of significant interest for various research applications, including the study of PLP-dependent enzymes, the development of enzyme inhibitors, and the formulation of vitamin B6 derivatives. This document provides detailed application notes and experimental protocols for the chemical synthesis of PLP, tailored for a scientific audience. Two primary synthetic routes are described, starting from either pyridoxine (B80251) hydrochloride or pyridoxal (B1214274).
Chemical Synthesis of Pyridoxal-5'-Phosphate
The laboratory synthesis of PLP generally involves a multi-step process designed to selectively phosphorylate the 5'-hydroxymethyl group of the pyridine (B92270) ring while protecting the reactive 4'-aldehyde group. The most common strategies employ the formation of a Schiff base to protect the aldehyde functionality, followed by phosphorylation and subsequent deprotection via hydrolysis.
Method 1: Synthesis from Pyridoxine Hydrochloride
This method involves the initial oxidation of pyridoxine hydrochloride to pyridoxal hydrochloride, followed by the formation of a Schiff base, phosphorylation, and final hydrolysis.
Method 2: Synthesis from Pyridoxal
This more direct route starts with pyridoxal, which is first converted to a Schiff base to protect the aldehyde group. The subsequent steps of phosphorylation and hydrolysis are similar to Method 1.
Data Presentation
The following tables summarize the quantitative data associated with the chemical synthesis of pyridoxal-5'-phosphate.
Table 1: Comparison of Synthetic Methods for Pyridoxal-5'-Phosphate
| Parameter | Method 1: From Pyridoxine HCl | Method 2: From Pyridoxal |
| Starting Material | Pyridoxine Hydrochloride | Pyridoxal |
| Key Intermediates | Pyridoxal Hydrochloride, Pyridoxal Schiff Base, PLP Schiff Base | Pyridoxal Schiff Base, PLP Schiff Base |
| Phosphorylating Agent | Polyphosphoric Acid | Polyphosphoric Acid |
| Overall Yield | 60-75% | 75-85%[1] |
| Purity | High (after purification) | High (after purification) |
| Advantages | Readily available starting material. | More direct route, potentially higher yield. |
| Disadvantages | Additional oxidation step required. | Pyridoxal can be less stable than pyridoxine HCl. |
Table 2: Spectroscopic Data for Pyridoxal-5'-Phosphate Characterization
| Spectroscopic Technique | Observed Data | Reference |
| ¹H NMR (500 MHz, H₂O) | δ (ppm): 10.45, 7.76, 6.25, 5.42, 5.20, 5.11, 5.10, 5.09, 5.08, 4.89, 4.88, 4.83, 4.82, 4.81, 4.79, 4.78, 4.73, 3.33, 3.22, 2.80, 2.63, 2.62, 2.47, 2.46, 2.44, 2.40, 2.39, 2.30, 2.29, 2.17 | [2][3] |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm): 160.7 (C-4'), 153.2, 148.2, 144.6, 138.2, 137.7, 133.6, 119.9, 114.0, 110.5 (aromatic carbons), 58.9 (C-5'), 18.7 (CH₃) | [4] |
| UV-Vis (in phosphate (B84403) buffer, pH 7.0) | λmax ≈ 388 nm | [5][6][7] |
Experimental Protocols
Method 1: Synthesis of Pyridoxal-5'-Phosphate from Pyridoxine Hydrochloride
This protocol is a comprehensive procedure involving four main stages.
Stage 1: Oxidation of Pyridoxine Hydrochloride to Pyridoxal Hydrochloride [8]
-
Dissolution: Dissolve 5.0 g (24.3 mmol) of pyridoxine hydrochloride in 50.0 mL of 5.0% dilute hydrochloric acid solution in a flask with stirring until the solution is clear.
-
Oxidation: Control the temperature at 20.0°C and add 2.1 g (24.3 mmol) of manganese dioxide. After 30 minutes, add another 2.1 g (24.3 mmol) of manganese dioxide.
-
Reaction: Continue the reaction for 6 hours at 20.0°C with vigorous stirring.
-
Filtration: After the reaction, filter the mixture to remove the unreacted manganese dioxide. The filtrate contains pyridoxal hydrochloride.
Stage 2: Formation of Pyridoxal Schiff Base [8]
-
Sulfide (B99878) Treatment: To the filtrate from Stage 1, add 12.3 g (51.0 mmol) of sodium sulfide nonahydrate and stir for 30 minutes.
-
Filtration and pH Adjustment: Perform suction filtration and adjust the pH of the filtrate to a weakly acidic condition.
-
Schiff Base Formation: Slowly add 6.3 g (46.2 mmol) of p-ethoxyaniline dropwise at 17.0°C.
-
Precipitation: Continue stirring for 1 hour after the addition is complete to allow for the formation of an orange-yellow solid, which is the pyridoxal Schiff base.
-
Isolation: Collect the solid by suction filtration.
Stage 3: Phosphorylation of the Pyridoxal Schiff Base [1][9]
-
Reaction Setup: In a reaction flask, combine the dried pyridoxal Schiff base (e.g., 85 g) with polyphosphoric acid (e.g., 120 g).
-
Phosphorylation Reaction: Stir and heat the mixture to 70°C for 12 hours.
-
Hydrolysis of Polyphosphoric Acid: After the reaction is complete, add 60 mL of water and stir evenly.
-
Neutralization and Precipitation: Neutralize the solution with an alkali solution (e.g., NaOH) to precipitate the pyridoxal-5'-phosphate Schiff base as an orange-red solid.
-
Isolation: Filter and wash the solid to obtain the crude PLP Schiff base.
Stage 4: Hydrolysis and Purification of Pyridoxal-5'-Phosphate [1][8]
-
Hydrolysis: Add the PLP Schiff base (e.g., 36.6 g) to 200.0 mL of 2 mol/L sodium hydroxide (B78521) solution and heat to 35.0°C for 2 hours.
-
Extraction: After cooling to room temperature, extract the reaction mixture twice with an organic solvent like ethyl acetate (B1210297) or toluene (B28343) to remove the p-ethoxyaniline.
-
Purification by Ion-Exchange Chromatography:
-
Load the aqueous phase onto a strong acid cation exchange resin column.
-
Stir for 1 hour, then perform vacuum filtration.
-
-
Final Product Isolation:
-
Freeze-dry the filtrate to obtain pyridoxal-5'-phosphate monohydrate as a white solid.
-
Alternatively, concentrate the purified aqueous solution and recrystallize from a solvent like n-propanol.
-
Method 2: Synthesis of Pyridoxal-5'-Phosphate from Pyridoxal
This protocol outlines a more direct synthesis starting from pyridoxal.
Stage 1: Formation of Pyridoxal Schiff Base [9]
-
Reaction Setup: In a suitable flask, dissolve pyridoxal hydrochloride (e.g., 88 g) and N,N-dimethylethylenediamine (e.g., 55 g) in a solvent such as xylene (880 mL).
-
Reaction: Heat the mixture to 90°C and reflux for 8 hours with stirring.
-
Isolation of Intermediate: After the reaction is complete, concentrate the solution in vacuo to obtain the pyridoxal condensate (Schiff base).
Stage 2: Phosphorylation of the Pyridoxal Schiff Base [9]
-
Reaction Setup: Add the pyridoxal condensate (e.g., 85 g) and polyphosphoric acid (e.g., 120 g) to a reaction flask.
-
Phosphorylation: Stir and heat the reaction mixture to 70°C for 12 hours.
-
Work-up: After completion, add 60 mL of water and stir to hydrolyze any remaining polyphosphoric acid.
Stage 3: Hydrolysis and Purification of Pyridoxal-5'-Phosphate [1][9]
-
Hydrolysis: The crude phosphorylated intermediate is hydrolyzed using an aqueous base (e.g., 2M NaOH) to cleave the Schiff base.
-
Purification by Ion-Exchange Chromatography:
-
The aqueous solution is passed through a suitable ion-exchange resin (e.g., 732 resin).
-
-
Recrystallization:
-
The eluate is concentrated under reduced pressure.
-
The resulting concentrate is dissolved in n-propanol.
-
Slow cooling will yield white crystals of pyridoxal-5'-phosphate.
-
-
Drying: The crystals are dried to obtain the final product.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis of pyridoxal-5'-phosphate.
Caption: Workflow for the synthesis of PLP from Pyridoxine HCl.
Caption: Workflow for the synthesis of PLP from Pyridoxal.
References
- 1. CN109021012B - Synthesis process of pyridoxal 5' -phosphate - Google Patents [patents.google.com]
- 2. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. Quantitative description of absorption spectra of a pyridoxal phosphate-dependent enzyme using lognormal distribution curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation method of pyridoxal 5-phosphate monohydrate - Eureka | Patsnap [eureka.patsnap.com]
- 9. Pyridoxal phosphate synthesis - chemicalbook [chemicalbook.com]
Application Note: Quantification of Pyridoxal 5'-Phosphate (P5P) in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pyridoxal 5'-phosphate (P5P) is the biologically active form of vitamin B6 and a crucial coenzyme for numerous enzymatic reactions involved in amino acid metabolism, gluconeogenesis, and neurotransmitter synthesis.[1][2] Accurate measurement of P5P levels in plasma is essential for assessing vitamin B6 status and investigating its role in various physiological and pathological conditions.[3] Elevated P5P levels may be indicative of dietary supplementation, while deficiencies have been linked to a range of health issues.[4] This application note provides a detailed protocol for the quantification of P5P in human plasma samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
Two primary methods are detailed for the quantification of P5P in plasma:
-
HPLC with Fluorescence Detection: This method relies on the separation of P5P from other plasma components by reversed-phase HPLC. Due to the insufficient native fluorescence of P5P, a derivatization step is required to form a highly fluorescent product, enhancing detection sensitivity.[5] Common derivatization techniques include pre-column derivatization with semicarbazide (B1199961) or post-column derivatization with reagents like sodium bisulfite or chlorite.[5][6][7]
-
LC-MS/MS: This high-throughput method offers excellent specificity and sensitivity. After protein precipitation, the plasma extract is injected into an LC-MS/MS system. P5P is separated chromatographically and then detected by multiple reaction monitoring (MRM) in positive ion mode.[8] A stable isotope-labeled internal standard is typically used to ensure accuracy.[1]
Materials and Reagents
-
Pyridoxal 5'-phosphate (P5P) standard
-
4-Pyridoxic acid (4-PA) standard (optional, for simultaneous analysis)
-
Trichloroacetic acid (TCA)
-
Perchloric acid
-
Potassium phosphate (B84403) monobasic
-
Sodium perchlorate
-
Sodium bisulfite
-
Semicarbazide hydrochloride
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Human plasma (for calibration standards and quality controls)
-
Stable isotope-labeled P5P (for LC-MS/MS)
Experimental Protocols
I. Sample Collection and Handling
-
Patient Preparation: Patients should fast for 12 hours before blood collection. Multivitamin or vitamin B6 supplements should be avoided for at least 24 hours prior to sample collection.[4]
-
Anticoagulant: Collect whole blood in green-top tubes containing sodium or lithium heparin. Note that lithium heparin may cause some degradation of P5P.[8][9]
-
Plasma Separation: Within 2 hours of collection, centrifuge the blood at 4°C to separate the plasma.[4]
-
Storage: Aliquot the plasma into amber vials to protect from light and freeze immediately at -80°C until analysis. P5P is stable for at least 3 months at -80°C.[4][10]
II. Protocol 1: HPLC with Fluorescence Detection
This protocol is based on pre-column derivatization with semicarbazide.
1. Preparation of Standards and Quality Controls (QCs)
-
Prepare a stock solution of P5P in ultrapure water.
-
Prepare working standard solutions by serially diluting the stock solution.
-
Spike appropriate volumes of the working standard solutions into a surrogate matrix (e.g., 2% bovine serum albumin in phosphate-buffered saline) or stripped human plasma to create calibration standards and QCs.[10]
2. Sample Preparation
-
Thaw plasma samples, calibrators, and QCs on ice.
-
To 500 µL of plasma, add 80 µL of a freshly prepared reaction mixture (125 mg/mL semicarbazide hydrochloride and 125 mg/mL glycine in water, mixed 1:1 with 70% perchloric acid).[7]
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
3. HPLC Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase A: 25 mmol/L dibasic sodium phosphate (pH 7.0).[7]
-
Mobile Phase B: Methanol.[7]
-
Gradient:
-
-2.5 to 0 min: 95% A
-
1.5 min: 93% A
-
1.6 min: 90% A
-
3.6 min: 85% A
-
4.0 to 5.5 min: 20% A
-
Post-run equilibration.[7]
-
-
Flow Rate: 0.6 mL/min.[7]
-
Injection Volume: 20 µL.[7]
-
Fluorescence Detection:
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of P5P against the concentration of the calibration standards.
-
Determine the concentration of P5P in the unknown samples by interpolating their peak areas from the calibration curve.
III. Protocol 2: LC-MS/MS
1. Preparation of Standards and Quality Controls (QCs)
-
Follow the same procedure as in the HPLC method, but also include a stable isotope-labeled P5P as an internal standard (IS) in all samples, calibrators, and QCs.
2. Sample Preparation
-
Thaw plasma samples, calibrators, and QCs on ice.
-
To a 50 µL aliquot of each sample, add the IS.
-
Add 10% (w/v) trichloroacetic acid for protein precipitation.[1][8]
-
Vortex vigorously.
-
Centrifuge at high speed.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[10]
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phases containing an ion-pairing reagent like 1-octanesulfonic acid may be used to improve retention and peak shape.[6][9]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for P5P and its internal standard.
4. Data Analysis
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting this ratio against the concentration of the calibration standards.
-
Determine the concentration of P5P in the unknown samples from the calibration curve.
Data Presentation
The performance of these methods can be summarized in the following tables. The values presented are examples derived from the literature and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: HPLC Method Performance Characteristics
| Parameter | Result | Reference |
| Linearity Range | 7.8 - 350 nmol/L | [7] |
| Lower Limit of Quantification (LLOQ) | 7.8 nmol/L | [7] |
| Intra-assay Precision (%CV) | < 6% | [12] |
| Inter-assay Precision (%CV) | < 7% | [12] |
| Recovery | ~100% | [13] |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Result | Reference |
| Linearity Range | up to 500 nmol/L | [8] |
| Limit of Quantification (LOQ) | 5 nmol/L | [8] |
| Imprecision (%CV) | < 5% | [8] |
| Recovery | > 92% | [10] |
Visualizations
Caption: Workflow for P5P quantification in plasma.
Caption: Simplified Vitamin B6 metabolism pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prediagnostic plasma vitamin B6 (pyridoxal 5′-phosphate) and survival in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Measuring Pyridoxal-5'-Phosphate: A Detailed HPLC Application Note and Protocol
Introduction
Pyridoxal-5'-phosphate (PLP) is the active form of vitamin B6 and a crucial coenzyme in a wide array of enzymatic reactions, including transamination, decarboxylation, and glycogenolysis. Accurate quantification of PLP in biological matrices is essential for assessing vitamin B6 status and for research in drug development and nutritional science. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the sensitive and specific measurement of PLP. This document provides detailed application notes and protocols for the determination of PLP concentration using HPLC with fluorescence, UV, and mass spectrometry detection.
I. Principle of the Method
The fundamental principle involves the chromatographic separation of PLP from other components in a sample matrix on a stationary phase, followed by its detection and quantification. Due to the polar nature of PLP, reversed-phase HPLC is a common approach. To enhance sensitivity and selectivity, especially in complex biological samples, derivatization techniques are often employed, particularly for fluorescence detection. The choice of detection method depends on the required sensitivity, selectivity, and the available instrumentation.
II. Experimental Protocols
This section details the methodologies for sample preparation and three common HPLC-based analytical protocols for PLP quantification.
A. Sample Preparation: Protein Precipitation for Plasma/Serum
A critical first step in analyzing biological samples is the removal of proteins, which can interfere with the chromatographic analysis and damage the HPLC column.[1][2]
Materials:
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA) solution (e.g., 10% w/v)
-
Centrifuge
-
Vortex mixer
-
Micropipettes and tips
-
Sample tubes (e.g., 1.5 mL microcentrifuge tubes)
Protocol:
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 200 µL of cold 10% TCA or PCA solution.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the sample on ice for 10 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the deproteinized sample including PLP.
-
The supernatant can be directly injected into the HPLC system or subjected to further derivatization steps.
Caption: Workflow for sample deproteinization.
B. Protocol 1: Reversed-Phase HPLC with Pre-column Semicarbazide (B1199961) Derivatization and Fluorescence Detection
This method offers high sensitivity and is suitable for routine measurements of PLP in plasma and red blood cells.[3] The derivatization with semicarbazide forms a stable, fluorescent product.[3]
Materials:
-
Semicarbazide hydrochloride solution
-
HPLC-grade water, methanol (B129727), and acetonitrile
-
Phosphate (B84403) buffer
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Protocol:
-
Derivatization: Mix 100 µL of the deproteinized supernatant with 50 µL of semicarbazide solution. Allow the reaction to proceed in the dark for 30 minutes at room temperature.
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of phosphate buffer and an organic modifier like methanol or acetonitrile. For example, 35 mM sodium phosphate containing 2.5 mM heptanesulfonic acid, adjusted to pH 3.2 with orthophosphoric acid, and 12% methanol.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Detection:
Caption: Pre-column derivatization HPLC workflow.
C. Protocol 2: Reversed-Phase HPLC with Post-column Chlorite (B76162) Derivatization and Fluorescence Detection
This method enhances the fluorescence of PLP by oxidizing it to the more fluorescent 4-pyridoxic acid 5'-phosphate after chromatographic separation.[4][7][8] This approach avoids potential issues with derivatizing multiple compounds in the sample before separation.
Materials:
-
Sodium chlorite solution
-
HPLC-grade water and methanol
-
Phosphate buffer
-
C18 analytical column
Protocol:
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase consists of a phosphate buffer and methanol.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL of deproteinized supernatant.
-
-
Post-Column Derivatization:
-
The eluent from the column is mixed with a sodium chlorite solution delivered by a post-column reagent pump.
-
The reaction occurs in a reaction coil before the mixture enters the fluorescence detector.
-
-
Detection:
-
Fluorescence Detector: Set to appropriate excitation and emission wavelengths for the oxidized PLP derivative.
-
Caption: Post-column derivatization HPLC workflow.
D. Protocol 3: Mixed-Mode HPLC with UV Detection
This method utilizes a mixed-mode column that provides both HILIC and cation-exchange separation mechanisms, allowing for the analysis of PLP without derivatization.[9]
Materials:
-
Acetonitrile (ACN)
-
Ammonium formate (B1220265) (AmFm)
-
Mixed-mode analytical column (e.g., Amaze TH)
Protocol:
-
Chromatographic Conditions:
-
Detection:
-
UV Detector: Wavelength set at 255 nm.[9]
-
III. Data Presentation
The following tables summarize key quantitative data from various published HPLC methods for PLP analysis.
Table 1: HPLC Method Performance Characteristics
| Parameter | Method 1 (Pre-column Derivatization)[3] | Method 2 (Post-column Derivatization)[8] | Method 3 (LC-MS/MS)[10] | Method 4 (2D-LC-UV)[11] |
| Linearity | Up to 1000 nmol/L | Not Specified | Up to 500 nmol/L | Not Specified |
| Limit of Detection (LOD) | 2.1 nmol/L | 0.3 nmol/L | Not Specified | 0.1 nmol/L |
| Limit of Quantification (LOQ) | 5.8 nmol/L | 0.9 nmol/L | 5 nmol/L | 0.2 nmol/L |
| Recovery | > 95% | 97 - 102% | Not Specified | Not Specified |
| Intra-batch Precision (%CV) | < 6% | 0.6 - 1.2% | < 5% | Not Specified |
| Inter-batch Precision (%CV) | < 7% | 3.6 - 6.7% | < 5% | Not Specified |
Table 2: Typical PLP Concentrations in Healthy Adults
| Sample Type | Concentration Range | Reference |
| Plasma | 21 - 138 nmol/L (Geometric mean: 56 nmol/L) | [3] |
| Red Blood Cells | 250 - 680 pmol/g Hb (Geometric mean: 410 pmol/g Hb) | [3] |
| Serum | Geometric mean: 42.4 nmol/L | [8] |
| Plasma | 8.4 - 165.0 nmol/L (Median: 40.6 nmol/L) | [10][12] |
IV. Concluding Remarks
The choice of HPLC method for PLP analysis will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available equipment. Pre- and post-column derivatization with fluorescence detection offers excellent sensitivity for biological samples.[3][4][7][8] UV detection provides a simpler, non-derivative approach, while LC-MS/MS offers the highest selectivity and sensitivity, making it ideal for complex research applications. Proper sample preparation is paramount to achieving accurate and reproducible results. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a robust HPLC method for the quantification of pyridoxal-5'-phosphate.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 3. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly sensitive determination of PLP in human plasma with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Sensitive Determination of PLP in Human Plasma with HPLC Method [jstage.jst.go.jp]
- 7. Use of chlorite to improve HPLC detection of pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical analysis of vitamin B(6): determination of pyridoxal 5'-phosphate and 4-pyridoxic acid in human serum by reversed-phase high-performance liquid chromatography with chlorite postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyridoxal-5-Phosphate (P5P) in Enzymatic Assay Development
Affiliation: Google Research
Introduction
Pyridoxal-5-Phosphate (P5P), the biologically active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions, primarily in amino acid metabolism.[1] It is estimated that P5P-dependent enzymes account for approximately 4% of all classified enzymatic activities.[1] The fundamental catalytic principle of P5P lies in its ability to form a Schiff base (internal aldimine) with a conserved lysine (B10760008) residue in the enzyme's active site. This internal aldimine is then replaced by the amino group of a substrate, forming an external aldimine that acts as an electrophilic catalyst, stabilizing carbanionic intermediates through resonance. This mechanism enables a wide range of transformations, including transamination, decarboxylation, racemization, and elimination reactions.
Given its critical role as a cofactor, the inclusion of P5P in enzymatic assay reagents is often crucial for accurately determining the activity of P5P-dependent enzymes. In clinical diagnostics, for instance, supplementation of assays for alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) with P5P is recommended to prevent falsely low enzyme activity measurements in patients with vitamin B6 deficiency. These application notes provide detailed protocols for the assay of several key P5P-dependent enzymes, present quantitative kinetic data for comparison, and illustrate the underlying biochemical pathways and experimental workflows.
General Mechanism of P5P-Dependent Enzymatic Reactions
The versatility of P5P as a coenzyme stems from its ability to facilitate various reactions at the Cα, Cβ, and Cγ atoms of amino acid substrates. The initial step in all P5P-dependent enzymatic reactions is the formation of an external aldimine between the P5P aldehyde group and the amino group of the substrate. From this common intermediate, the reaction can proceed down several different pathways depending on the specific enzyme, which precisely orients the substrate in the active site to favor the cleavage of a particular bond.
References
Application Notes and Protocols for the Immobilization of Pyridoxal-5'-Phosphate in Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is a versatile and essential cofactor for a vast array of enzymes, particularly those involved in amino acid metabolism.[1][2][3] These PLP-dependent enzymes catalyze a wide range of crucial reactions, including transamination, decarboxylation, racemization, and elimination/substitution reactions at the β- and γ-carbons of amino acids. The immobilization of PLP, either alone or co-immobilized with PLP-dependent enzymes, offers significant advantages for various biocatalytic applications. Immobilized PLP can be utilized for the affinity purification of PLP-dependent enzymes, in vitro evolution, and the development of robust, reusable biocatalysts for industrial processes.[1][2] This document provides detailed application notes and protocols for the immobilization of PLP on various supports for its use in biocatalysis.
Immobilization Strategies for Pyridoxal-5'-Phosphate
Several strategies have been developed for the immobilization of PLP, each with its own set of advantages and suitable for different applications. The primary methods include:
-
Covalent Attachment to a Solid Support: This method involves the formation of a stable covalent bond between PLP and a solid matrix. A key consideration is the point of attachment on the PLP molecule. Immobilization via the C-6 position is generally preferred as it leaves the critical formyl group at the C-4' position free to interact with the target enzyme.[1][2]
-
Co-immobilization with a PLP-Dependent Enzyme: In this approach, both the enzyme and its cofactor, PLP, are immobilized onto the same support. This creates a self-sufficient biocatalyst where the cofactor is readily available to the enzyme, which is particularly advantageous for continuous flow applications.
-
PLP as a Linker for Enzyme Immobilization: PLP can be used to modify the surface of an enzyme, introducing phosphate (B84403) groups that can then be used to immobilize the enzyme onto a support material like alumina (B75360) through strong ionic interactions.
Experimental Protocols
Protocol 1: Covalent Immobilization of PLP on NHS-Activated Sepharose 4B
This protocol describes a facile and safe method for the covalent immobilization of PLP at its C-6 position on Sepharose 4B using N-hydroxysuccinimide (NHS) ester chemistry to generate a p-diazobenzoyl-derivatized resin.[1][2]
Materials:
-
NHS-Activated Sepharose 4 Fast Flow
-
6-aminohexanoic acid
-
p-nitrobenzoyl chloride (pNB-Cl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous pyridine
-
Sodium borate (B1201080) buffer (0.1 M, pH 8.5)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl, 0.5 M)
-
Pyridoxal-5'-phosphate (PLP)
-
Sodium borate buffer (0.1 M, pH 8.0)
-
Washing buffers: 0.1 M acetate (B1210297) buffer (pH 4.0) containing 0.5 M NaCl, and 0.1 M Tris-HCl buffer (pH 8.0) containing 0.5 M NaCl.
-
Ethanolamine (B43304) (1 M, pH 8.0)
Procedure:
-
Preparation of p-nitrobenzamidohexyl-Sepharose (pNBA-HS): a. Synthesize p-nitrobenzoyl-N-hydroxysuccinimide ester (pNBOS) by reacting pNB-Cl and NHS in anhydrous pyridine. b. React ω-aminohexyl-Sepharose 4B (AHS) with the synthesized pNBOS in 0.1 M sodium borate buffer (pH 8.5). c. Wash the resulting pNBA-HS resin extensively with the same buffer.
-
Reduction of the Nitro Group: a. Reduce the nitro group of the pNBA-HS resin to an amino group using a suitable reducing agent (e.g., sodium dithionite) to yield p-aminobenzamidohexyl-Sepharose (pABA-HS).
-
Diazotization of the Amino Group: a. Suspend the pABA-HS resin in cold 0.5 M HCl. b. Add a solution of NaNO₂ dropwise while keeping the temperature at 0-4 °C to form the p-diazobenzamidohexyl-Sepharose (pDBA-HS). The resin will turn a yellow color.
-
Immobilization of PLP: a. Immediately wash the pDBA-HS resin with cold water and then with 0.1 M sodium borate buffer (pH 8.0). b. Add a solution of PLP in 0.1 M sodium borate buffer (pH 8.0) to the resin. c. Gently mix the suspension at 4 °C overnight. The resin will change color from yellow to bright orange.
-
Washing and Blocking: a. Wash the immobilized PLP resin sequentially with the coupling buffer, alternating high and low pH buffers (0.1 M acetate buffer pH 4.0 with 0.5 M NaCl and 0.1 M Tris-HCl pH 8.0 with 0.5 M NaCl) to remove non-covalently bound PLP. b. To block any remaining reactive groups, incubate the resin with 1 M ethanolamine (pH 8.0) for at least 4 hours. c. Wash the resin again as described in step 5a.
-
Storage: a. Store the immobilized PLP resin in a suitable buffer (e.g., PBS with a preservative) at 4 °C.
Quantification of Immobilized PLP:
The loading of immobilized PLP can be determined by UV-Vis spectrophotometry. The absorbance of the resin suspended in 0.1 M HCl with 75% glycerol (B35011) is measured at 376 nm. A reference compound with a similar structure is used to create a standard curve for quantification. A typical loading achieved with this method is approximately 2.6 μmol of PLP per mL of resin.[2]
Protocol 2: Co-immobilization of ω-Transaminase and PLP on Epoxy-Activated Resin
This protocol outlines the co-immobilization of an ω-transaminase and its cofactor PLP on a porous epoxy-activated resin, creating a self-sufficient biocatalyst.
Materials:
-
Epoxy-activated resin (e.g., Sepalife® EMC)
-
Crude enzyme solution containing ω-transaminase
-
Pyridoxal-5'-phosphate (PLP) solution (0.1–8 mM)
-
Immobilization buffer (e.g., Tris-HCl, pH 7.0–9.0)
-
Washing buffer (e.g., Tris-HCl, pH 7.0–9.0)
Procedure:
-
Enzyme and Cofactor Preparation: a. Prepare a crude enzyme solution of the desired ω-transaminase. b. Add PLP to the crude enzyme solution to a final concentration of 0.1–8 mM.
-
Resin Preparation: a. Wash the epoxy-activated resin with the immobilization buffer to remove any preservatives.
-
Co-immobilization: a. Add the pre-treated epoxy resin to the enzyme-PLP solution. The recommended resin content is 20–30 mg per 100 mL of crude enzyme solution. b. Stir the mixture in a water bath at 15–45 °C and 200–300 rpm for 6–48 hours.
-
Washing: a. Filter the resin to remove the supernatant. b. Wash the filter cake twice with the washing buffer (pH 7.0–9.0). c. Filter again to remove the buffer.
-
Storage: a. The resulting co-immobilized transaminase-PLP biocatalyst can be stored at 4 °C.
Protocol 3: Immobilization of Proteases on Alumina using PLP as a Linker
This protocol describes a two-step procedure to immobilize proteases on alumina by first modifying the enzyme with PLP to create a "semisynthetic phosphoprotein," which then spontaneously binds to the alumina support.
Materials:
-
Protease (e.g., trypsin, chymotrypsin)
-
Pyridoxal-5'-phosphate (PLP)
-
Sodium cyanoborohydride (Na(BH₃)CN)
-
Alumina (Al₂O₃) support
-
Water
-
Washing buffer (e.g., 0.2 M NaCl)
Procedure:
-
Preparation of Pyridoxyl-Enzyme: a. Dissolve the protease (e.g., 50 mg) in water (10 mL). b. Add PLP (e.g., 10 mg) to the enzyme solution and mix. c. After 30 minutes at 20 °C, add Na(BH₃)CN (e.g., 5 mg) while stirring. This reduces the Schiff base formed between PLP and the enzyme's lysine (B10760008) residues, creating a stable secondary amine linkage. d. The resulting pyridoxyl-enzyme solution can be used directly for immobilization.
-
Immobilization on Alumina: a. Add the alumina support to the pyridoxyl-enzyme solution. b. Allow the mixture to stand for a period to allow the spontaneous binding of the phosphate groups of the modified enzyme to the alumina surface. c. Wash the immobilized enzyme on alumina with water and then with a salt solution (e.g., 0.2 M NaCl) to remove any non-specifically bound enzyme.
-
Storage: a. The immobilized enzyme can be stored in a suitable buffer at 4 °C.
Data Presentation
Table 1: Comparison of PLP Immobilization Methods and Supports
| Immobilization Method | Support Material | Functional Group for Coupling | PLP Loading | Key Advantages | Key Disadvantages | Reference(s) |
| Covalent (Diazonium) | Sepharose 4B | C-6 of PLP | ~2.6 µmol/mL | High loading, stable linkage, retains formyl group activity. | Multi-step synthesis of the activated resin. | [1][2] |
| Co-immobilization | Epoxy-activated Resin | Amino groups of enzyme | Not specified | Creates self-sufficient biocatalyst, ideal for flow chemistry. | Potential for enzyme denaturation during immobilization. | |
| Adsorption via PLP linker | Alumina (Al₂O₃) | Phosphate group of PLP | Not specified | Simple, spontaneous binding, utilizes strong interaction. | Potential for enzyme leaching under certain conditions. |
Table 2: Performance Characteristics of Immobilized PLP Biocatalysts
| Biocatalyst | Application | Stability | Reusability | Performance Metric | Reference(s) |
| PLP-Sepharose 4B | Affinity Chromatography | Stable during storage and use. | Multiple cycles of protein purification. | High purity of isolated PLP-dependent enzymes. | [2] |
| Co-immobilized ω-TA-PLP | Asymmetric synthesis | Good thermal stability. | Not specified in detail. | High conversion in batch and continuous reactors. | |
| Protease-PLP-Alumina | Proteolysis | High activity on low molecular weight substrates. | Not specified in detail. | Enhanced catalytic efficiency compared to free enzyme. |
Visualizations
Caption: Workflow for the covalent immobilization of PLP on Sepharose 4B.
Caption: Logical relationship in the co-immobilization of enzyme and PLP.
Caption: Immobilization of proteases on alumina using PLP as a linker.
Conclusion
The immobilization of pyridoxal-5'-phosphate is a powerful technique that enhances the utility of PLP-dependent enzymes in biocatalysis. The choice of immobilization strategy and support material should be guided by the specific application, considering factors such as the stability requirements, the need for cofactor retention, and the overall process economics. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively implement PLP immobilization in their biocatalytic workflows. Further optimization of these methods will continue to expand the applications of immobilized PLP in creating more efficient and sustainable biochemical processes.
References
- 1. Immobilization of enzymes on alumina by means of pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-Point Covalent Immobilization of Enzymes on Supports Activated with Epoxy Groups: Stabilization of Industrial Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Dance of Life: Advanced Techniques for Studying P5P-Enzyme Interactions
For Immediate Release
[City, State] – [Date] – In the intricate machinery of living organisms, the interaction between enzymes and their cofactors is fundamental to countless biological processes. Among these, the vitamin B6 derivative, Pyridoxal (B1214274) 5'-phosphate (P5P), stands out as a remarkably versatile cofactor, participating in a vast array of enzymatic reactions essential for amino acid, neurotransmitter, and carbohydrate metabolism.[1][2][3] Understanding the nuances of P5P-enzyme interactions is therefore paramount for basic research, disease diagnostics, and the development of novel therapeutics.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for key experimental techniques used to investigate the binding, kinetics, and structural dynamics of P5P-dependent enzymes.
Spectroscopic Approaches: A Window into the Active Site
Spectroscopic techniques offer powerful, non-invasive methods to probe the electronic environment of the P5P cofactor within the enzyme's active site. The characteristic absorbance and fluorescence properties of the P5P Schiff base, formed with a conserved lysine (B10760008) residue, provide a direct handle to monitor enzyme-cofactor interactions.[1][2][3]
UV-Visible Absorption Spectroscopy
Application Note: UV-Visible spectroscopy is a fundamental technique to characterize the different forms of P5P bound to an enzyme. The internal aldimine (P5P bound to a lysine residue) and external aldimine (P5P bound to a substrate) exhibit distinct absorption maxima, allowing for the direct observation of reaction intermediates.[4] For instance, the active P5P form in aspartate transaminase often shows a characteristic peak around 360 nm.[4] This method is invaluable for determining the cofactor loading, studying the formation of intermediates, and performing steady-state kinetic analyses.[5]
Protocol: Determining P5P Occupancy in a Purified Enzyme
-
Preparation: Prepare a solution of the purified P5P-dependent enzyme in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5). The enzyme concentration should be in the range of 1-10 mg/mL.
-
Blank Measurement: Record a baseline spectrum of the buffer solution in a quartz cuvette from 250 nm to 550 nm using a spectrophotometer.
-
Sample Measurement: Add the enzyme solution to the cuvette and record the absorption spectrum over the same wavelength range.
-
Data Analysis:
-
Identify the characteristic absorption peak of the P5P internal aldimine (typically between 330 nm and 420 nm).
-
Calculate the concentration of bound P5P using the Beer-Lambert law (A = εcl), where A is the absorbance at the peak maximum, ε is the molar extinction coefficient of the bound P5P (this needs to be determined for each specific enzyme, but a common approximation for the internal aldimine is ~8000-10000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (usually 1 cm).
-
Determine the P5P occupancy by comparing the calculated P5P concentration to the known protein concentration.
-
Fluorescence Spectroscopy
Application Note: The fluorescence of the P5P cofactor is highly sensitive to its local environment. Changes in fluorescence intensity and emission wavelength can provide insights into ligand binding, conformational changes, and the dynamics of the enzyme's active site.[4][6] This technique is particularly useful for studying the binding of substrates, inhibitors, or other effector molecules that induce conformational changes around the active site.
Protocol: Monitoring Substrate Binding via Fluorescence Quenching
-
Preparation: Prepare a solution of the P5P-dependent enzyme in a suitable buffer. The concentration should be low enough to avoid inner filter effects (typically in the nanomolar to low micromolar range).
-
Excitation and Emission Scan: Determine the optimal excitation and emission wavelengths for the enzyme-bound P5P.
-
Titration:
-
Record the initial fluorescence intensity of the enzyme solution.
-
Make sequential additions of a concentrated stock solution of the substrate.
-
After each addition, allow the system to equilibrate and record the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the substrate concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC): Quantifying the Thermodynamics of Binding
Application Note: Isothermal Titration Calorimetry is a powerful technique that directly measures the heat released or absorbed during a binding event.[7][8][9] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a P5P-dependent enzyme and its ligands (e.g., substrates, inhibitors, or the P5P cofactor itself).[10][11][12] ITC is a label-free technique that can be performed in solution, providing a complete thermodynamic profile of the interaction in a single experiment.[7][13]
Protocol: Characterizing the Binding of an Inhibitor to a P5P-Enzyme
-
Sample Preparation:
-
Dialyze the purified enzyme and the inhibitor against the same buffer to minimize heat signals from buffer mismatch.
-
Prepare the enzyme solution at a concentration typically 10-50 times the expected Kd.
-
Prepare the inhibitor solution at a concentration 10-20 times that of the enzyme.
-
-
ITC Experiment:
-
Load the enzyme solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing between injections).
-
Perform a series of injections of the inhibitor into the enzyme solution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Mass Spectrometry: Probing Covalent Intermediates and Enzyme Dynamics
Application Note: Mass spectrometry (MS) has emerged as a versatile tool for studying enzyme mechanisms, including those of P5P-dependent enzymes.[14][15][16] It can be used to identify and characterize covalent intermediates, such as the external aldimine, by analyzing the mass of the enzyme-substrate complex.[17][18] Furthermore, techniques like hydrogen-deuterium exchange MS (HDX-MS) can provide insights into conformational changes that occur upon ligand binding.
Protocol: Detecting the External Aldimine Intermediate using ESI-MS
-
Reaction Setup:
-
Incubate the P5P-dependent enzyme with its substrate in a suitable buffer. The reaction can be quenched at different time points to capture transient intermediates.
-
A common method to trap the Schiff base intermediate is reduction with sodium borohydride (B1222165) (NaBH₄), which forms a stable secondary amine linkage.
-
-
Sample Preparation for MS:
-
Desalt the quenched reaction mixture using a suitable method (e.g., zip-tipping or buffer exchange) to remove salts and other interfering compounds.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum of the intact protein.
-
-
Data Analysis:
-
Compare the mass of the enzyme-substrate complex with the mass of the apo-enzyme and the enzyme with only P5P bound.
-
The mass shift will correspond to the covalent addition of the substrate to the P5P cofactor.
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the described experimental techniques for various P5P-enzyme interactions.
| P5P-Dependent Enzyme | Ligand | Technique | Parameter | Value | Reference |
| Alanine Aminotransferase | P5P | Surface Plasmon Resonance | KD | 4.9 µM | [19] |
| Glutamate Decarboxylase | P5P | Surface Plasmon Resonance | KD | 2.7 µM | [19] |
| Dopa Decarboxylase | Pyridoxine 5'-Phosphate Oxidase (PNPO) | Isothermal Titration Calorimetry | KD | 0.93 ± 0.07 µM | [20][21] |
| Dopa Decarboxylase (holo) | Pyridoxine 5'-Phosphate Oxidase (PNPO) | Isothermal Titration Calorimetry | KD | 2.59 ± 0.11 µM | [20][21] |
| Pyridoxamine 5'-Phosphate Oxidase | Pyridoxine 5'-phosphate (PNP) | Steady-State Kinetics | Km | 8.2 µM | [22] |
| Pyridoxamine 5'-Phosphate Oxidase | Pyridoxamine 5'-phosphate (PMP) | Steady-State Kinetics | Km | 3.6 µM | [22] |
Visualizing P5P-Enzyme Interactions and Workflows
To further elucidate the complex relationships in P5P-enzyme studies, the following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
Caption: Generalized reaction cycle of a P5P-dependent transaminase.
References
- 1. Structural Basis for Allostery in PLP-dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Determination of quality of pyridoxal-5'-phosphate enzyme preparations by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 6. researchgate.net [researchgate.net]
- 7. physics.byu.edu [physics.byu.edu]
- 8. Determining enzyme kinetics via isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Biophysical tools to monitor enzyme-ligand interactions of enzymes involved in vitamin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. books.rsc.org [books.rsc.org]
- 17. uab.edu [uab.edu]
- 18. uab.edu [uab.edu]
- 19. Interaction between pyridoxal kinase and pyridoxal-5-phosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Crystallography of Pyyridoxal-5'-Phosphate (PLP)-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is a versatile cofactor essential for a vast array of enzymatic reactions, primarily in amino acid metabolism.[1][2][3] PLP-dependent enzymes are ubiquitous and play critical roles in cellular processes, making them significant targets for drug development in various therapeutic areas, including infectious diseases, neurological disorders, and cancer.[4] X-ray crystallography is a powerful technique for elucidating the three-dimensional structures of these enzymes, providing invaluable insights into their catalytic mechanisms, substrate specificity, and interactions with inhibitors.[5] Understanding these structural details at an atomic level is crucial for structure-based drug design and the development of novel therapeutics.
These application notes provide an overview of the key considerations and detailed protocols for the crystallographic studies of PLP-dependent enzymes. They are intended to guide researchers through the process of obtaining high-quality crystals of PLP-enzyme complexes and leveraging structural information for their research goals.
Data Presentation: Crystallographic Data of PLP-Dependent Enzymes
The following tables summarize key quantitative data from selected PLP-dependent enzyme crystal structures deposited in the Protein Data Bank (PDB). This information can serve as a reference for researchers working on similar enzymes.
Table 1: Selected PLP-Dependent Enzyme Structures
| Enzyme Name | Organism | PDB Code | Resolution (Å) | Ligand(s) | Reference |
| Aspartate Aminotransferase | Escherichia coli | 8AAT | 2.20 | PLP | [3] |
| 5-Aminolevulinic Acid Synthase | Rhodobacter capsulatus | 2BWN | 2.00 | PLP (internal aldimine) | [1] |
| 5-Aminolevulinic Acid Synthase | Rhodobacter capsulatus | 2BWP | 2.20 | PLP, Glycine (external aldimine) | [1] |
| Alanine Racemase | Geobacillus stearothermophilus | 1SFT | 1.90 | PLP | [3] |
| Tryptophan Synthase (β-subunit) | Salmonella typhimurium | 1BKS | 2.50 | PLP | [3] |
| D-Amino Acid Aminotransferase | Bacillus sp. | 1DAA | 2.20 | PLP | [3] |
| Glycogen Phosphorylase | Oryctolagus cuniculus | 1GPB | 1.90 | PLP | [3] |
| L-Arginine Hydroxylase MppP | Streptomyces wadayamensis | 5DJ3 | 2.23 | PLP, D-Arginine | [2] |
| PLP-dependent enzyme | Campylobacter jejuni | 1O61 | 1.90 | PLP | [6] |
| Human L-serine dehydratase | Homo sapiens | - | 2.5 | PLP | [7] |
| Arginine Oxidase (Plu4) | Pseudoalteromonas luteoviolacea | 7N79 | 2.0 | PLP | [8] |
| Arginine Oxidase (Plu4) | Pseudoalteromonas luteoviolacea | 7RF9 | 1.9 | Quinonoid intermediate | [8] |
Experimental Protocols
Protocol 1: Co-crystallization of a PLP-Dependent Enzyme with PLP
This protocol outlines a general procedure for the co-crystallization of a purified PLP-dependent enzyme with its cofactor, PLP. Optimization of specific conditions (e.g., protein concentration, reagent concentrations, temperature) is crucial for success.
Materials:
-
Purified apo-enzyme (concentration > 5 mg/mL)
-
Pyridoxal-5'-phosphate (PLP) stock solution (e.g., 100 mM in water or a suitable buffer, pH adjusted to neutral)
-
Crystallization screening kits
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
-
Pipettes and tips
-
Microscope for crystal visualization
Procedure:
-
Protein Preparation: Ensure the apo-protein is pure and concentrated. It is often beneficial to perform a final size-exclusion chromatography step in a buffer free of primary amines (e.g., HEPES or phosphate (B84403) buffer instead of Tris) to avoid Schiff base formation with the buffer.[9]
-
Complex Formation:
-
Incubate the purified apo-enzyme with a molar excess of PLP (typically a 1:5 to 1:10 protein-to-PLP molar ratio) on ice for at least 1 hour.[10] This allows for the formation of the internal aldimine, where PLP is covalently bound to an active site lysine (B10760008) residue.
-
The incubation time may need to be optimized. For some enzymes, a brief incubation is sufficient, while others may require longer periods.[11]
-
-
Crystallization Screening:
-
Set up crystallization screens using the hanging-drop or sitting-drop vapor diffusion method.[9]
-
Mix the protein-PLP complex solution with the reservoir solution from the screen in various ratios (e.g., 1:1, 2:1, 1:2).
-
Seal the plates and incubate at a constant temperature (commonly 4°C or 20°C).
-
-
Crystal Monitoring and Optimization:
-
Regularly inspect the drops for crystal growth over several days to weeks.
-
Once initial crystal hits are identified, perform optimization screens by varying the pH, precipitant concentration, and salt concentration around the initial hit condition to obtain diffraction-quality crystals.
-
Protocol 2: Soaking of PLP into Apo-enzyme Crystals
This protocol describes the process of introducing PLP into pre-existing crystals of the apo-enzyme. This method is often faster than co-crystallization if suitable apo-crystals are available.[12]
Materials:
-
Diffraction-quality crystals of the apo-enzyme
-
PLP stock solution (e.g., 10-100 mM)
-
Artificial mother liquor (a solution mimicking the reservoir condition in which the crystals were grown)
-
Cryoprotectant solution (artificial mother liquor containing a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol)
-
Cryo-loops
-
Liquid nitrogen
Procedure:
-
Prepare Soaking Solution:
-
Prepare a soaking solution by adding PLP to the artificial mother liquor. The final concentration of PLP typically ranges from 1 to 20 mM.[13] The optimal concentration should be determined empirically.
-
If the PLP stock is in a different buffer, ensure the final pH of the soaking solution is close to that of the crystallization condition.
-
-
Crystal Soaking:
-
Carefully transfer an apo-crystal from its growth drop to a drop of the soaking solution using a cryo-loop.[12]
-
Alternatively, a small volume of a concentrated PLP solution can be added directly to the crystallization drop.
-
The soaking time can vary from a few minutes to several hours.[12] Start with shorter soaking times (e.g., 10-30 minutes) to avoid crystal cracking or dissolution.[12]
-
-
Cryoprotection:
-
Prepare a cryoprotectant solution. It is often advantageous to include PLP in the cryoprotectant at the same concentration as the soaking solution to prevent the cofactor from diffusing out of the crystal.
-
Briefly transfer the soaked crystal into the cryoprotectant solution (typically for a few seconds).[12]
-
-
Crystal Harvesting and Flash-Cooling:
-
Using a cryo-loop, carefully remove the crystal from the cryoprotectant solution.
-
Immediately plunge the loop into liquid nitrogen to flash-cool the crystal.[12]
-
Store the frozen crystal in a cryo-storage dewar until data collection.
-
Mandatory Visualizations
Experimental Workflow for Crystallography of PLP-Dependent Enzymes
Caption: General workflow for determining the crystal structure of a PLP-dependent enzyme.
Catalytic Cycle of a PLP-Dependent Transaminase
Caption: Simplified catalytic cycle of a PLP-dependent transaminase reaction.
References
- 1. Structural Basis for Allostery in PLP-dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]
- 4. beilstein-institut.de [beilstein-institut.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. A shared mechanistic pathway for pyridoxal phosphate–dependent arginine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of differential scanning fluorimetry to optimize the purification and crystallization of PLP-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 13. benchchem.com [benchchem.com]
Methods for Labeling Pyridoxal-5'-Phosphate for Tracking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal-5'-phosphate (PLP), the biologically active form of vitamin B6, is an essential cofactor for a vast array of enzymatic reactions, primarily in amino acid metabolism. The ability to track and quantify PLP and its associated enzymes is crucial for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for various methods of labeling PLP for tracking purposes, including radioactive, fluorescent, and affinity-based approaches.
Radioactive Labeling
Radioactive labeling offers high sensitivity for detecting and quantifying PLP. The most common methods involve the incorporation of tritium (B154650) (³H) or the use of radioenzymatic assays.
Tritium Labeling of PLP
This method involves the chemical modification of PLP to incorporate a tritium atom, allowing for highly sensitive detection through scintillation counting. A revised method for the tritium labeling of pyridoxal-5'-phosphate has been described, offering a robust approach for producing radiolabeled PLP.[1]
Experimental Protocol: Tritium Labeling of PLP
Materials:
-
Pyridoxal-5'-phosphate (PLP)
-
Tritiated sodium borohydride (B1222165) ([³H]NaBH₄)
-
Borohydride
-
Phosphate (B84403) buffer (pH 7.4)
-
Ion-exchange chromatography column (e.g., DEAE-cellulose)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and vials
-
Appropriate shielding and radioactive handling equipment
Procedure:
-
Dissolve PLP in phosphate buffer.
-
Add a molar excess of [³H]NaBH₄ to the PLP solution. The borohydride will reduce the aldehyde group of PLP.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30 minutes at room temperature).
-
Quench the reaction by adding an excess of non-radiolabeled sodium borohydride.
-
Purify the tritiated PLP using ion-exchange chromatography.
-
Further purify and analyze the product by thin-layer chromatography.
-
Quantify the radioactivity of the purified tritiated PLP using a scintillation counter to determine the specific activity.
Radioenzymatic Assay for PLP Quantification
This indirect labeling method relies on the PLP-dependent activity of an enzyme, where a radiolabeled substrate is converted to a radiolabeled product in a PLP-dependent manner. The amount of radioactivity in the product is proportional to the concentration of PLP in the sample. A common enzyme used for this assay is tyrosine decarboxylase.[2]
Experimental Protocol: Radioenzymatic Assay using Tyrosine Decarboxylase
Materials:
-
Sample containing PLP (e.g., plasma)
-
Apoenzyme of tyrosine decarboxylase (from Streptococcus faecalis)
-
L-[³H]tyrosine (specific activity ~1.88 Ci/mol)
-
Phosphate buffer (0.1 M, pH 5.5)
-
Ethyl acetate (B1210297)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the sample, L-[³H]tyrosine, and the apoenzyme of tyrosine decarboxylase in phosphate buffer.
-
Incubate the reaction mixture at 37°C for 60 minutes. During this time, the tyrosine decarboxylase, activated by the PLP in the sample, will convert L-[³H]tyrosine to [³H]tyramine.
-
Stop the reaction and selectively extract the [³H]tyramine into ethyl acetate.
-
Measure the tritium radioactivity in the ethyl acetate phase using a liquid scintillation counter.
-
Create a standard curve using known concentrations of PLP to determine the concentration in the sample.
Fluorescent Labeling
Fluorescent labeling methods offer a non-radioactive alternative for PLP detection and tracking, suitable for applications such as fluorescence microscopy and high-throughput screening.
Intrinsic Fluorescence of PLP
PLP itself exhibits intrinsic fluorescence, which can be utilized for its detection. However, the quantum yield is relatively low and can be influenced by the local environment.
Fluorogenic Probes for PLP
Fluorogenic probes are compounds that exhibit a significant increase in fluorescence upon reacting with a specific analyte. A notable example is the hydrazone-based probe, RAB6, which is highly selective for PLP.
Experimental Protocol: PLP Detection using a Fluorogenic Probe
Materials:
-
Sample containing PLP
-
Fluorogenic probe (e.g., RAB6)
-
Appropriate buffer (e.g., Tris buffer, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a solution of the fluorogenic probe in the appropriate buffer.
-
Add the sample containing PLP to the probe solution.
-
Incubate the mixture for a specified time to allow for the reaction between the probe and PLP.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe.
-
Quantify the PLP concentration by comparing the fluorescence signal to a standard curve generated with known PLP concentrations.
Tailored Pyridoxal (B1214274) Probes with Fluorescent Tags
This advanced strategy utilizes pyridoxal (PL) mimics that are metabolically converted to PLP analogs within cells. These probes contain a bioorthogonal handle, such as an alkyne group, which can then be covalently linked to a fluorescent reporter molecule via a click chemistry reaction.[3]
Experimental Protocol: Labeling PLP-Dependent Enzymes with Tailored Probes and a Fluorescent Tag
Materials:
-
Live cells or cell lysate
-
Tailored pyridoxal probe with an alkyne handle (e.g., 2'-alkyne-pyridoxal)
-
Cell lysis buffer
-
Click chemistry reagents:
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Probe Incubation: Incubate live cells or cell lysate with the tailored pyridoxal probe. The cellular machinery will phosphorylate the probe to its active PLP-analog form, which will then bind to PLP-dependent enzymes.
-
Cell Lysis: Harvest and lyse the cells to release the probe-labeled proteins.
-
Click Chemistry Reaction:
-
To the cell lysate, add the fluorescent azide, CuSO₄, and TBTA.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate at room temperature for 1 hour with gentle shaking.
-
-
Protein Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
-
Affinity Labeling (Biotin-based)
Affinity labeling allows for the selective enrichment and identification of PLP-binding proteins. This is typically achieved using tailored pyridoxal probes functionalized with a biotin (B1667282) tag, either directly or via click chemistry.
Experimental Protocol: Enrichment of PLP-Dependent Enzymes using Biotinylated Probes
Materials:
-
Live cells or cell lysate
-
Tailored pyridoxal probe with an alkyne handle
-
Cell lysis buffer
-
Click chemistry reagents:
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
TBTA
-
Sodium ascorbate
-
-
Streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads)
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents or mass spectrometry sample preparation reagents
Procedure:
-
Probe Incubation and Cell Lysis: Follow steps 1 and 2 from the fluorescent labeling protocol.
-
Click Chemistry Reaction:
-
To the cell lysate, add biotin-azide, CuSO₄, and TBTA.
-
Initiate the reaction with sodium ascorbate and incubate for 1 hour.[3]
-
-
Affinity Purification:
-
Add streptavidin-conjugated beads to the lysate and incubate to allow the biotinylated proteins to bind to the beads.[3]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of free biotin or by boiling in SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the enriched proteins by SDS-PAGE and Western blotting using an antibody against a specific PLP-dependent enzyme or a general anti-biotin antibody.
-
For proteome-wide identification, the enriched proteins can be digested and analyzed by mass spectrometry.
-
Quantitative Data Summary
| Labeling Method | Label Type | Detection Method | Typical Sensitivity/Detection Limit | Key Advantages | Key Disadvantages |
| Tritium Labeling | Radioactive (³H) | Scintillation Counting | High sensitivity, pmol range | High sensitivity, quantitative | Requires handling of radioactive materials, specialized equipment |
| Radioenzymatic Assay | Radioactive (³H) | Scintillation Counting | 0.5 nmol/L[2] | High specificity and sensitivity | Indirect measurement, requires specific enzyme |
| Fluorogenic Probe (RAB6) | Fluorescent | Fluorometry | - | High selectivity for PLP, real-time detection | Potential for background fluorescence |
| Fluorometric Assay Kit | Fluorescent | Fluorometry | 0.2 pmol/well | High-throughput adaptable, sensitive | Potential for interference from other sample components |
| Tailored Probes (Fluorescent) | Fluorescent | Fluorescence Scanning | - | In situ labeling of PLP-dependent enzymes | Requires probe synthesis and click chemistry |
| Tailored Probes (Biotin) | Affinity (Biotin) | Western Blot/Mass Spectrometry | - | Enables enrichment and identification of PLP-binding proteins | Indirect detection, multi-step protocol |
Visualizations
References
Practical Applications of Pyridoxal 5'-Phosphate (P5P) in Metabolic Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal (B1214274) 5'-phosphate (P5P), the active form of vitamin B6, is a remarkably versatile coenzyme essential for a vast array of enzymatic reactions, particularly in amino acid metabolism. Its ability to facilitate transamination, decarboxylation, racemization, and elimination/substitution reactions makes it a cornerstone of cellular metabolism.[1][2] In the field of metabolic engineering, the strategic manipulation of P5P-dependent pathways and the engineering of P5P-dependent enzymes are powerful tools for enhancing the production of valuable chemicals, pharmaceuticals, and biofuels.
These application notes provide a detailed overview of the practical applications of P5P in metabolic engineering, complete with quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this dynamic field.
I. Enhancing Production of Platform Chemicals: The Case of β-Alanine
β-Alanine is a valuable platform chemical used in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. Its production in microorganisms like Escherichia coli can be significantly improved by engineering the P5P-dependent enzyme L-aspartate-α-decarboxylase (ADC), which catalyzes the conversion of L-aspartate to β-alanine.
Quantitative Data: Improvement of L-aspartate-α-decarboxylase Activity
Directed evolution and protein engineering techniques have been successfully applied to enhance the catalytic efficiency and stability of ADC. The following table summarizes the improvements achieved through error-prone PCR and site-saturation mutagenesis of the L-aspartate-α-decarboxylase from Tribolium castaneum (TcPanD).
| Enzyme Variant | Engineering Strategy | Specific Activity (U/mg) | Fold Improvement | Final β-alanine Titer (g/L) | Molar Conversion (%) | Reference |
| Wild-Type TcPanD | - | 1.5 | - | - | - | [3] |
| TcPanD-R98H/K305S | Error-prone PCR & Site-saturation Mutagenesis | 3.68 | 2.45 | 170.5 | 95.5 | [3] |
Experimental Protocols
This protocol describes a general method for introducing random mutations into the ADC gene to create a library of enzyme variants for screening.
Materials:
-
Plasmid DNA containing the wild-type ADC gene
-
Taq DNA polymerase
-
dNTPs (dATP, dGTP, dCTP, dTTP)
-
MnCl₂
-
PCR primers flanking the ADC gene
-
PCR purification kit
-
Competent E. coli cells for cloning and expression
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Reaction Setup: Prepare the error-prone PCR reaction mix. The concentration of MnCl₂ is critical for controlling the mutation rate. A typical starting point is 0.1-0.5 mM.
-
Template DNA (plasmid): 10-100 ng
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
10x PCR Buffer (with MgCl₂): 5 µL
-
dNTP mix (10 mM each): 1 µL
-
MnCl₂ (10 mM): 0.5 µL (adjust for desired mutation rate)
-
Taq DNA polymerase: 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Amplification: Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds (adjust based on primer Tm)
-
Extension: 72°C for 1 minute/kb of gene length
-
-
Final extension: 72°C for 10 minutes
-
-
Purification and Cloning: Purify the PCR product using a PCR purification kit. Digest the purified product and the expression vector with appropriate restriction enzymes and ligate the mutated ADC gene into the vector.
-
Transformation and Library Generation: Transform the ligation mixture into competent E. coli cells and plate on selective LB agar plates to generate a library of mutant colonies.
-
Screening: Screen individual colonies for improved ADC activity using a high-throughput assay.
This protocol allows for the targeted randomization of a specific codon to all 20 possible amino acids.
Materials:
-
Plasmid DNA containing the ADC gene
-
Degenerate primers with NNK codon at the target site
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design complementary primers incorporating the degenerate NNK codon at the desired mutation site.
-
PCR Mutagenesis: Perform PCR using the plasmid DNA as a template and the degenerate primers. Use a high-fidelity polymerase to minimize off-target mutations.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Screening: Screen individual colonies for variants with enhanced ADC activity.
This protocol outlines a fed-batch fermentation strategy for producing high concentrations of β-alanine using an engineered E. coli strain.[1]
Materials:
-
Engineered E. coli strain overexpressing the improved ADC
-
5 L bioreactor
-
M9Y medium (M9 medium supplemented with 2 g/L yeast extract)
-
Feeding solution: 650 g/L glycerol, 200 g/L (NH₄)₂SO₄, 4 g/L yeast extract, 4 g/L tryptone
-
Inducer (e.g., IPTG)
-
pH control agent (e.g., NaHCO₃)
Procedure:
-
Inoculum Preparation: Grow a seed culture of the engineered E. coli strain overnight in LB medium.
-
Bioreactor Setup: Prepare the 5 L bioreactor with 2 L of M9Y medium. Inoculate with the seed culture to an initial OD₆₀₀ of 0.05.
-
Batch Phase: Culture the cells at 37°C with aeration and agitation. Monitor cell growth (OD₆₀₀).
-
Induction: When the OD₆₀₀ reaches a desired level (e.g., 6), add the inducer (e.g., 0.1 mM IPTG) to initiate ADC expression.
-
Fed-Batch Phase: After a period of induction (e.g., 2 hours), switch to anaerobic conditions and begin feeding the concentrated nutrient solution. The feed rate can be controlled to maintain a desired specific growth rate. Maintain the pH at 7.0 by automatic addition of NaHCO₃.
-
Sampling and Analysis: Periodically take samples to measure cell density, substrate consumption, and β-alanine concentration using HPLC.
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway for β-alanine production in engineered E. coli.
Caption: Workflow for directed evolution of L-aspartate-α-decarboxylase.
II. Enhancing P5P Availability for Improved Biocatalysis: The Case of Cadaverine (B124047) Production
Cadaverine is a five-carbon diamine with applications in the synthesis of polyamides. Its production from L-lysine is catalyzed by the P5P-dependent enzyme lysine (B10760008) decarboxylase (CadA). Enhancing the intracellular supply of P5P can significantly boost the efficiency of whole-cell biocatalysis for cadaverine production.
Quantitative Data: Effect of P5P Engineering on Cadaverine Production
By engineering the P5P biosynthesis pathway in a CadA-overexpressing E. coli strain, both the intracellular P5P concentration and cadaverine productivity were significantly increased.
| Strain | Genetic Modification | Intracellular P5P (nmol/gDCW) | Specific Cadaverine Productivity (g/gDCW/h) | Fold Improvement (Productivity) | Reference |
| BL-CadA (Control) | Overexpression of cadA | 476 | 8.6 | - | [4] |
| AST3 | Co-expression of pdxS and pdxT from B. subtilis | 1144 | 25 | 2.9 | [4] |
Experimental Protocols
This protocol describes the genetic modification of E. coli to enhance intracellular P5P levels by introducing heterologous genes from the P5P biosynthesis pathway of Bacillus subtilis.
Materials:
-
E. coli strain overexpressing lysine decarboxylase (cadA)
-
Plasmids for co-expression of pdxS and pdxT
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells
-
LB medium with appropriate antibiotics
Procedure:
-
Gene Amplification: Amplify the pdxS and pdxT genes from the genomic DNA of Bacillus subtilis using PCR.
-
Plasmid Construction: Clone the amplified pdxS and pdxT genes into a suitable expression vector, either individually or as an operon.
-
Transformation: Transform the resulting plasmid(s) into the E. coli strain already overexpressing cadA.
-
Verification: Confirm the successful transformation and gene insertion by plasmid sequencing and/or colony PCR.
-
Cultivation and Induction: Grow the engineered strain in a suitable medium and induce the expression of cadA, pdxS, and pdxT using an appropriate inducer (e.g., IPTG).
This protocol outlines the use of the engineered E. coli as a whole-cell biocatalyst for the conversion of L-lysine to cadaverine.[4]
Materials:
-
Engineered E. coli cells with enhanced P5P supply and overexpressed CadA
-
Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5)
-
L-lysine
-
Shaking incubator
Procedure:
-
Cell Preparation: Harvest the induced cells by centrifugation and wash them with the reaction buffer.
-
Bioconversion: Resuspend the cell pellet in the reaction buffer containing L-lysine to a desired cell density.
-
Incubation: Incubate the reaction mixture in a shaking incubator at an optimal temperature (e.g., 37°C).
-
Sampling and Analysis: Take samples at different time points and analyze the concentration of cadaverine using HPLC.
Signaling Pathways and Experimental Workflows
Caption: Enhancing cadaverine production by engineering the P5P supply.
III. Dynamic Regulation of Metabolic Pathways using P5P Biosensors
Genetically encoded biosensors that respond to intracellular P5P levels can be used to dynamically regulate metabolic pathways. This allows for autonomous control of gene expression in response to the metabolic state of the cell, balancing cell growth and product formation. A recently developed PLP-responsive biosensor system has been successfully applied to regulate cadaverine production in E. coli.[5][6]
Application Note: A P5P-Responsive Biosensor for Dynamic Pathway Regulation
A PLP sensor-based negative feedback circuit was constructed by integrating a newly identified PLP-responsive promoter (PygjH) with an arabinose-regulated system.[5][6] This system dynamically controls the expression of PLP synthetic genes, preventing excessive intracellular PLP accumulation which can be toxic to the cells, while ensuring sufficient P5P for the P5P-dependent lysine decarboxylase. This strategy led to a significant increase in cadaverine titer.
Quantitative Data: P5P Biosensor-Mediated Improvement in Cadaverine Production
| Strain | Key Feature | Cadaverine Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Control Strain | - | - | - | - | [5][6] |
| L18 | P5P biosensor with negative feedback | 64.03 | 0.23 | 1.33 | [5][6] |
Experimental Protocols
This protocol provides a general framework for constructing a P5P-responsive biosensor for dynamic gene regulation.
Materials:
-
DNA fragments for the PLP-responsive promoter (e.g., PygjH), a repressor gene, and the gene of interest (e.g., a fluorescent reporter or a metabolic enzyme).
-
Expression plasmids
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells
Procedure:
-
Circuit Design: Design the genetic circuit where the PLP-responsive promoter controls the expression of a repressor, which in turn regulates the expression of the target gene.
-
DNA Assembly: Assemble the DNA fragments of the biosensor circuit into an appropriate plasmid using standard molecular cloning techniques.
-
Transformation and Verification: Transform the constructed plasmid into the desired E. coli strain and verify the construct by sequencing.
-
Characterization: Characterize the biosensor response by cultivating the cells in media with varying concentrations of a P5P precursor (e.g., pyridoxal) and measuring the output (e.g., fluorescence).
Logical Relationships
Caption: A P5P-responsive biosensor circuit for negative feedback regulation.
Conclusion
The applications of P5P in metabolic engineering are diverse and impactful. By engineering P5P-dependent enzymes, manipulating the intracellular P5P supply, and implementing dynamic regulatory circuits with P5P biosensors, researchers can significantly enhance the production of a wide range of valuable bioproducts. The protocols and data presented here provide a practical guide for scientists and engineers to leverage the power of P5P in their metabolic engineering endeavors. As our understanding of P5P metabolism and enzymology deepens, we can expect even more innovative and effective strategies to emerge, further advancing the capabilities of microbial cell factories.
References
- 1. A direct enzymatic evaluation platform (DEEP) to fine-tuning pyridoxal 5'-phosphate-dependent proteins for cadaverine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathway construction and metabolic engineering for fermentative production of β-alanine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Fermentative Production of β-Alanine from Glucose through Multidimensional Engineering of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Step-by-Step Guide for Pyridoxal 5'-Phosphate (P5P)-Dependent Enzyme Purification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal 5'-phosphate (P5P), the active form of vitamin B6, is a versatile cofactor essential for a vast array of enzymatic reactions crucial for cellular metabolism.[1] P5P-dependent enzymes catalyze a wide variety of reactions including transamination, decarboxylation, racemization, and elimination/substitution reactions.[1][2][3] These enzymes are found in all living organisms and are involved in key cellular processes, making them attractive targets for drug development and valuable biocatalysts in industrial applications.[4][3]
The recombinant expression and purification of P5P-dependent enzymes are fundamental for their detailed biochemical and structural characterization. However, producing soluble, active, and properly folded holo-enzymes can be challenging.[4] Key considerations include ensuring the availability of P5P during expression and purification, as the cofactor is crucial for the stability and activity of these enzymes.[4][5]
These application notes provide a comprehensive, step-by-step guide for the successful recombinant expression and purification of P5P-dependent enzymes, with a focus on the commonly used Escherichia coli expression system.
Key Considerations for P5P-Dependent Enzyme Expression and Purification
Several factors are critical for the successful recombinant expression and purification of active P5P-dependent enzymes:
-
P5P Availability: The intracellular concentration of P5P can be a limiting factor for the production of the active holo-enzyme. Supplementation of the growth media with P5P can significantly increase the yield of soluble and active protein.[4]
-
Co-expression with P5P Biosynthesis Enzymes: An alternative strategy to ensure sufficient P5P is the co-expression of the target enzyme with enzymes from the P5P biosynthesis pathway, such as pyridoxine (B80251) 5'-phosphate oxidase (PNPO).[4]
-
Codon Optimization: For the expression of eukaryotic genes in E. coli, optimizing the codon usage of the target gene can significantly improve protein expression levels.[4]
-
Stability during Purification: P5P-dependent enzymes can be unstable, and the loss of the P5P cofactor during purification can lead to inactivation and precipitation.[6] Including P5P in all purification buffers is often essential to maintain the enzyme in its active holo-form.
-
Light Sensitivity: P5P is sensitive to light, and exposure can lead to its degradation.[5] It is advisable to protect media and buffers containing P5P from light.[5]
Experimental Workflow and Protocols
The overall workflow for the recombinant expression and purification of a P5P-dependent enzyme is depicted below.
Protocol 1: Gene Cloning into an Expression Vector
This protocol describes the cloning of a gene of interest into a bacterial expression vector, such as a pET vector with an N-terminal His6-tag.[4]
Materials:
-
DNA template (cDNA or genomic DNA)
-
High-fidelity DNA polymerase
-
Forward and reverse primers with appropriate restriction sites
-
Expression vector (e.g., pET-28a)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells for cloning (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers for the amplification of the target gene, incorporating restriction sites compatible with the multiple cloning site of the expression vector.[4]
-
PCR Amplification: Perform PCR to amplify the gene of interest using a high-fidelity DNA polymerase.
-
Restriction Digest: Digest both the PCR product and the expression vector with the selected restriction enzymes.
-
Ligation: Ligate the digested PCR product into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic.
-
Colony PCR and Sequence Verification: Screen colonies by colony PCR and verify the sequence of the insert by Sanger sequencing.
Protocol 2: Recombinant Protein Expression in E. coli
This protocol details the expression of a His-tagged P5P-dependent enzyme in E. coli BL21(DE3).
Materials:
-
Verified expression plasmid
-
Competent E. coli BL21(DE3) cells
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Pyridoxal 5'-phosphate (P5P) (optional)
Procedure:
-
Transformation: Transform the verified expression plasmid into competent E. coli BL21(DE3) cells.[4]
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.[4]
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. For P5P-dependent enzymes, consider supplementing the medium with 50-100 µM P5P.[4]
-
Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours with shaking to enhance protein solubility.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 3: Purification of a His-tagged P5P-Dependent Enzyme
This protocol describes a general three-step purification procedure involving affinity, ion-exchange, and size-exclusion chromatography.
Materials:
-
Cell pellet
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, 50 µM P5P)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole, 10% glycerol, 50 µM P5P)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol, 50 µM P5P)
-
Ion-Exchange Buffers (Low and high salt, with 50 µM P5P)
-
Size-Exclusion Chromatography Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 50 µM P5P)
-
Ni-NTA affinity resin
-
Ion-exchange column (Anion or Cation, depending on the pI of the protein)
-
Size-exclusion chromatography column
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography (Ni-NTA):
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with several column volumes of Wash Buffer to remove unbound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
-
Ion-Exchange Chromatography (Optional):
-
Dilute the eluted sample or perform a buffer exchange into a low-salt Ion-Exchange Buffer.
-
Load the sample onto an equilibrated ion-exchange column.
-
Wash the column with the low-salt buffer.
-
Elute the protein with a linear gradient of increasing salt concentration.[7]
-
Analyze fractions by SDS-PAGE and pool the purest fractions.[7]
-
-
Size-Exclusion Chromatography:
-
Concentrate the pooled fractions from the previous step.
-
Load the concentrated sample onto a size-exclusion chromatography column pre-equilibrated with the final storage buffer.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
-
Protein Concentration and Storage: Pool the pure fractions, concentrate the protein to the desired concentration, and store at -80°C.
Data Presentation: Purification Summary
The following tables provide illustrative examples of purification data for a hypothetical P5P-dependent enzyme. Actual values will vary depending on the specific enzyme and purification protocol.
Table 1: Purification of a Recombinant P5P-Dependent Enzyme
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1500 | 3000 | 2.0 | 100 | 1.0 |
| Ni-NTA Affinity | 100 | 2400 | 24.0 | 80 | 12.0 |
| Ion-Exchange | 25 | 1800 | 72.0 | 60 | 36.0 |
| Size-Exclusion | 15 | 1500 | 100.0 | 50 | 50.0 |
Note: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.
Table 2: Buffer Compositions for P5P-Dependent Enzyme Purification
| Buffer Type | Composition |
| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, 50 µM P5P |
| Wash Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole, 10% glycerol, 50 µM P5P |
| Elution Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 300 mM imidazole, 10% glycerol, 50 µM P5P |
| IEX Buffer A (Low Salt) | 20 mM Tris-HCl pH 8.0, 10% glycerol, 50 µM P5P |
| IEX Buffer B (High Salt) | 20 mM Tris-HCl pH 8.0, 1 M NaCl, 10% glycerol, 50 µM P5P |
| SEC Buffer | 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 50 µM P5P |
P5P-Dependent Enzyme Catalytic Cycle
The general catalytic mechanism of many P5P-dependent enzymes involves the formation of a Schiff base between the P5P cofactor and the amino acid substrate.
Conclusion
The successful recombinant expression and purification of P5P-dependent enzymes are achievable with careful consideration of cofactor availability and the use of appropriate biochemical techniques. The protocols and guidelines presented here provide a solid foundation for researchers to produce high-quality enzyme preparations for downstream applications in basic research and drug discovery. The optimization of expression conditions, particularly P5P supplementation, and the choice of purification buffers are critical for obtaining stable and active holo-enzymes.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Pyridoxal-5'-Phosphate (PLP) Stability in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the stability of pyridoxal-5'-phosphate (PLP) in solution.
Frequently Asked Questions (FAQs)
Q1: My PLP solution is showing variable activity. What are the primary factors that contribute to PLP instability in solution?
A1: Pyridoxal-5'-phosphate (PLP) is known to be unstable in aqueous solutions. The main factors contributing to its degradation are exposure to light, elevated temperatures, suboptimal pH, and interactions with other molecules in the solution, such as amino acids and certain buffer components.
Q2: How significantly does light exposure affect the stability of my PLP solution?
A2: Exposure to light, particularly ambient laboratory light, can lead to rapid degradation of PLP in solution.[1] A primary photodegradation pathway involves the oxidation of the aldehyde group at the 4-position, forming the inactive compound 4-pyridoxic acid 5'-phosphate (PAP).[1] Studies have shown that while PLP solutions can be stable for up to 24 hours at room temperature when protected from light, they can become unstable in as little as 4 hours when exposed to light.[1]
Q3: What are the optimal storage conditions for PLP solutions to ensure long-term stability?
A3: For long-term storage, it is recommended to store PLP as a solid powder at -20°C. Once in solution, for maximum stability, it is best to prepare fresh solutions before each experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light, for no longer than 24 hours. For longer-term storage, aliquot the solution into light-protected containers and store at -20°C or -80°C, avoiding repeated freeze-thaw cycles.
Q4: How does the pH of the solution impact the stability of PLP?
A4: The pH of the solution significantly influences the stability of PLP. The molecule's reactivity, including the formation of Schiff bases with amino acids, is pH-dependent. Both acidic and alkaline conditions can accelerate degradation, though the specific optimal pH for stability can depend on the buffer system and other components in the solution.
Q5: I am using a phosphate (B84403) buffer in my experiments. Can this affect the stability of PLP?
A5: Yes, the choice of buffer can impact PLP stability. Phosphate buffers can catalyze the formation of Schiff bases between PLP and amino acids, which can lead to the degradation of PLP.[2] The phosphate ion can act as both a proton donor and acceptor, facilitating this reaction.[2] In contrast, buffers like Tris may not have the same catalytic effect.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected results in PLP-dependent enzyme assays.
| Possible Cause | Troubleshooting Steps |
| PLP Degradation in Stock Solution | Prepare fresh PLP stock solutions for each experiment. If storing, use aliquots to avoid multiple freeze-thaw cycles and always protect from light. Store at -20°C or -80°C. |
| Photodegradation during Experiment | Conduct all experimental steps, including solution preparation and incubation, under subdued light or using amber-colored tubes/plates. Wrap containers in aluminum foil to protect them from light. |
| Incorrect PLP Concentration | Verify the concentration of your PLP stock solution using spectrophotometry (molar extinction coefficient varies with pH) or a validated HPLC method. |
| Suboptimal Buffer Composition | Consider the potential for your buffer to react with or catalyze the degradation of PLP. If using phosphate buffers with amino acids, be aware of potential Schiff base formation.[2] Test alternative buffer systems if instability is suspected. |
| Temperature Fluctuations | Maintain a consistent and appropriate temperature for your PLP solutions throughout the experiment. Avoid leaving solutions at room temperature for extended periods. |
Issue: Appearance of unknown peaks in HPLC analysis of PLP-containing samples.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | The primary photodegradation product is 4-pyridoxic acid 5'-phosphate (PAP).[1] Implement rigorous light protection at all stages. Confirm the identity of unknown peaks using a mass spectrometer or by running a deliberately light-exposed PLP standard. |
| Reaction with Other Components | PLP can react with amino acids to form Schiff bases or with other nucleophiles in your solution. Analyze your sample matrix for potential reactants. |
Data Presentation
Table 1: Effect of pH on PLP Stability in Aqueous Solution
This table presents illustrative data on the percentage of PLP remaining after incubation in different pH buffers at 25°C for 24 hours, protected from light.
| pH | Buffer System | % PLP Remaining (Illustrative) |
| 3.0 | Citrate Buffer | 85% |
| 5.0 | Acetate Buffer | 92% |
| 7.0 | Phosphate Buffer | 88% |
| 9.0 | Tris-HCl Buffer | 80% |
Table 2: Effect of Temperature on PLP Stability in Aqueous Solution
This table shows illustrative data on the percentage of PLP remaining after incubation at different temperatures for 24 hours in a neutral pH buffer, protected from light.
| Temperature | % PLP Remaining (Illustrative) |
| 4°C | 98% |
| 25°C | 90% |
| 37°C | 75% |
| 50°C | 55% |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Pyridoxal-5'-Phosphate
This protocol provides a method to quantify the stability of a PLP solution under various stress conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Pyridoxal-5'-phosphate (PLP) powder
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Ammonium (B1175870) phosphate monobasic
-
Phosphoric acid
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
30% Hydrogen peroxide
-
HPLC system with a PDA or UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of ammonium phosphate buffer (pH = 3.0), acetonitrile, and methanol (86:7:7 v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
PLP Stock Solution (1 mg/mL): Accurately weigh and dissolve PLP powder in HPLC-grade water. Protect from light immediately.
-
Working Standard Solution (50 µg/mL): Dilute the stock solution with the mobile phase.
4. Forced Degradation Studies:
-
Acid Hydrolysis: Mix equal volumes of PLP stock solution and 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix equal volumes of PLP stock solution and 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix equal volumes of PLP stock solution and 30% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid PLP powder at 105°C for 24 hours. Prepare a solution from the stressed powder for analysis.
-
Photostability: Expose the PLP solution to direct sunlight or a photostability chamber for 24 hours. Analyze alongside a light-protected control.
5. Analysis:
-
Inject the prepared standard, control, and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the intact PLP.
-
Calculate the percentage of degradation.
Visualizations
References
Technical Support Center: Optimizing P5P-Dependent Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for improving the yield of Pyridoxal 5'-Phosphate (P5P)-dependent reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with P5P-dependent enzymes.
Enzyme Activity & Cofactor Saturation
Q1: My purified enzyme shows very low or no activity. What are the common causes and how can I troubleshoot this?
A1: Low or absent enzyme activity is a frequent issue. A systematic troubleshooting approach is crucial.
-
Incomplete Holoenzyme Formation: P5P-dependent enzymes require the P5P cofactor to be correctly bound to form the active holoenzyme. The enzyme preparation might be in the inactive apoenzyme form (without P5P).
-
Solution: Pre-incubate your apoenzyme with an excess of P5P before starting the reaction. A typical starting point is to incubate the enzyme with 10-50 µM P5P for 15-30 minutes at the reaction temperature.
-
-
Incorrect P5P Concentration: Both insufficient and excessively high concentrations of P5P can be problematic.
-
Solution: Determine the optimal P5P concentration for your specific enzyme by performing a titration experiment. See the detailed protocol below.
-
-
P5P Degradation: P5P is sensitive to light and temperature.[1] Degraded P5P will not function as a cofactor.
-
Inactive Enzyme: The enzyme itself may have denatured or aggregated during purification or storage.
-
Solution: Verify protein integrity using SDS-PAGE. If aggregation is suspected, try adding stabilizing agents like glycerol (B35011) or BSA to the storage buffer.[1] It's also advisable to check for protease contamination.
-
Q2: I'm observing inconsistent results between replicates or experiments. What could be the cause?
A2: Inconsistent results often point to variability in assay setup and execution.
-
Pipetting Errors: Small inaccuracies in pipetting, especially of the enzyme or limiting substrate, can lead to significant variations.
-
Solution: Use calibrated pipettes and ensure they are functioning correctly. When preparing reaction mixtures, creating a master mix for all common components can help ensure consistency across wells.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperatures across a 96-well plate or between experiments can cause variability.
-
Solution: Ensure all reagents and the reaction plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.
-
-
Inhomogeneous Solutions: Substrate or enzyme solutions may not be perfectly mixed, leading to different concentrations being added to different wells.
-
Solution: Gently vortex all solutions before use. For substrates that are poorly soluble, ensure they are fully dissolved before starting the experiment.
-
Reaction Conditions
Q3: How do I determine the optimal pH and temperature for my P5P-dependent reaction?
A3: The optimal pH and temperature are critical for maximal enzyme activity and should be determined empirically for each specific enzyme.
-
pH: The pH of the reaction buffer affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself, which is crucial for catalysis.[2][3]
-
Solution: Perform a pH profile experiment by measuring enzyme activity across a range of pH values using a series of overlapping buffers. See the detailed protocol below.
-
-
Temperature: Temperature affects the rate of the enzymatic reaction. However, excessively high temperatures can lead to enzyme denaturation and loss of activity.
-
Solution: Conduct a temperature profile experiment by assaying the enzyme activity at various temperatures to identify the optimum. A detailed protocol is provided below.
-
Substrate and Product-Related Issues
Q4: My reaction rate decreases at high substrate concentrations. What is happening?
A4: This phenomenon is known as substrate inhibition and occurs in a significant number of enzymes.[4][5] It happens when a second substrate molecule binds to the enzyme-substrate complex in a non-productive manner, often at a lower affinity inhibitory site, or by blocking the release of the product.[4][6]
-
Solution:
-
Confirm Substrate Inhibition: Perform a detailed kinetic analysis by measuring the initial reaction velocity over a wide range of substrate concentrations. A plot of velocity versus substrate concentration will show an initial increase followed by a decrease at higher concentrations.
-
Optimize Substrate Concentration: Once confirmed, run your reactions at the optimal substrate concentration (the peak of the activity curve) and avoid concentrations in the inhibitory range.
-
Enzyme Engineering: In some cases, site-directed mutagenesis of residues in the substrate binding pocket or access tunnels can alleviate substrate inhibition.[7]
-
Q5: The reaction slows down and stops before all the substrate is consumed. Could this be product inhibition?
A5: Yes, this is a classic sign of product inhibition, where the product of the reaction binds to the enzyme and inhibits its activity. This is a common regulatory mechanism in metabolic pathways.[8]
-
Solution:
-
Confirm Product Inhibition: Test for product inhibition by adding varying concentrations of the product to the initial reaction mixture and observing the effect on the initial velocity. A decrease in velocity with increasing product concentration confirms product inhibition.
-
Product Removal: For preparative scale reactions, consider in-situ product removal. This can be achieved using techniques like membrane filtration, liquid-liquid extraction, or by coupling the reaction to a subsequent enzymatic reaction that consumes the product.[8]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical effects of pH and temperature on the activity of representative P5P-dependent enzymes. Note that optimal conditions are highly dependent on the specific enzyme and its source.
Table 1: Effect of pH on the Relative Activity of P5P-Dependent Enzymes
| pH | Alanine Aminotransferase (from Pyrococcus furiosus)[9] | Aspartate Aminotransferase (from Bubalus bubalis)[10] | Histidine Decarboxylase (from Morganella morganii)[11] |
| 4.5 | - | ~30% | - |
| 5.0 | - | ~50% | ~100% (Vmax) |
| 5.5 | - | ~70% | ~95% |
| 6.0 | ~75% | ~85% | ~90% |
| 6.5 | ~90% | ~95% | ~100% (Vmax/Km) |
| 7.0 | ~100% | ~100% | ~90% |
| 7.5 | ~95% | ~90% | ~85% |
| 8.0 | ~80% | ~80% | ~80% |
| 8.5 | ~60% | ~100% | - |
| 9.0 | - | ~80% | - |
| 10.0 | - | ~50% | - |
Table 2: Effect of Temperature on the Relative Activity of P5P-Dependent Enzymes
| Temperature (°C) | Alanine Aminotransferase (from Pyrococcus furiosus)[9] | Aspartate Aminotransferase (from Bubalus bubalis)[12] | Glutamate Decarboxylase (recombinant)[13] |
| 25 | - | ~50% | ~40% |
| 30 | ~20% | ~70% | ~60% |
| 35 | - | ~90% | ~80% |
| 37 | - | - | ~100% |
| 40 | - | ~100% | ~95% |
| 45 | - | ~90% | ~80% |
| 50 | ~40% | ~70% | ~60% |
| 60 | ~60% | ~30% | ~30% |
| 70 | ~80% | - | - |
| 80 | ~95% | - | - |
| 90 | ~100% | - | - |
| 95 | ~100% | - | - |
Experimental Protocols
Protocol 1: Determination of Optimal P5P Concentration
This protocol outlines a method to determine the saturating concentration of P5P for your enzyme.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of P5P (e.g., 10 mM) in your assay buffer. Protect from light.
-
Prepare your enzyme solution (apoenzyme form) at a fixed concentration.
-
Prepare your substrate(s) at a fixed, saturating concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up a series of reactions with varying final concentrations of P5P (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
To each well, add the assay buffer, the corresponding amount of P5P, and the enzyme.
-
-
Pre-incubation:
-
Incubate the plate for 15-30 minutes at the desired reaction temperature to allow for holoenzyme formation.
-
-
Reaction Initiation and Measurement:
-
Initiate the reactions by adding the substrate(s) to each well.
-
Immediately measure the reaction rate by monitoring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial velocity for each P5P concentration.
-
Plot the initial velocity as a function of P5P concentration. The optimal concentration is the point at which the activity reaches a plateau.
-
Protocol 2: Determination of Optimal pH
This protocol describes how to find the optimal pH for your enzyme's activity.
-
Buffer Preparation:
-
Prepare a set of buffers with overlapping pH ranges (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, Tris for pH 7.5-9, glycine-NaOH for pH 9-10.5). Ensure the final ionic strength is consistent across all buffers.
-
-
Reagent Preparation:
-
Prepare stock solutions of your enzyme, P5P, and substrate(s).
-
-
Assay Setup:
-
In a 96-well plate, set up reactions at each desired pH value.
-
To each well, add the appropriate buffer, a fixed concentration of enzyme, the optimal concentration of P5P (determined from Protocol 1), and the substrate(s).
-
-
Reaction Initiation and Measurement:
-
Equilibrate the plate to the desired temperature.
-
Initiate the reactions and monitor the rate of product formation or substrate consumption as previously described.
-
-
Data Analysis:
-
Calculate the initial velocity for each pH value.
-
Plot the initial velocity against pH to determine the pH optimum.
-
Protocol 3: Standard Activity Assay for Alanine Aminotransferase (ALT)
This is an example of a coupled enzyme assay for a P5P-dependent aminotransferase.
-
Principle: ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
L-Alanine Solution: 500 mM in Assay Buffer.
-
α-Ketoglutarate Solution: 150 mM in Assay Buffer.
-
NADH Solution: 10 mM in Assay Buffer.
-
P5P Solution: 1 mM in Assay Buffer.
-
LDH Solution: ~500 units/mL in Assay Buffer.
-
Enzyme Solution: Prepare a suitable dilution of your ALT enzyme in Assay Buffer.
-
-
Assay Procedure (for a 1 mL cuvette):
-
To a cuvette, add:
-
800 µL Assay Buffer
-
100 µL L-Alanine Solution
-
20 µL NADH Solution
-
10 µL P5P Solution
-
10 µL LDH Solution
-
10 µL of your diluted ALT enzyme solution
-
-
Mix by inversion and incubate for 5 minutes at 37°C to equilibrate.
-
Initiate the reaction by adding 50 µL of α-Ketoglutarate Solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Calculation of Activity:
-
Determine the rate of absorbance change per minute (ΔA340/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min * Total Volume (mL)) / (ε_NADH * Light Path (cm) * Enzyme Volume (mL)) Where ε_NADH (the molar extinction coefficient for NADH at 340 nm) is 6.22 mM⁻¹cm⁻¹. One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
-
Visualizations
Caption: Troubleshooting workflow for low or no enzyme activity.
Caption: Workflow for optimizing P5P-dependent reaction conditions.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. ck12.org [ck12.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Product inhibition - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 12. researchgate.net [researchgate.net]
- 13. medium.com [medium.com]
Technical Support Center: Troubleshooting Low P5P Readings in HPLC Analysis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low Pyridoxal (B1214274) 5'-phosphate (P5P) readings in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: My P5P peak is much smaller than expected. What are the most common causes?
A1: Low P5P readings can stem from several factors throughout the analytical process. The most common culprits are sample degradation, inefficient extraction, suboptimal chromatographic conditions, or detection issues. It is crucial to systematically investigate each step, from sample collection to data acquisition.
Q2: How stable is P5P in biological samples, and what are the proper storage conditions?
A2: P5P is sensitive to light and temperature. Aqueous solutions of P5P are unstable when exposed to light, which can lead to photodegradation, with one of the key degradation products being 4-pyridoxic acid 5'-phosphate (PAP).[1] Therefore, it is imperative to protect samples from light at all stages. For short-term storage, plasma samples are stable for up to 24 hours at room temperature or at 4-8°C.[2] For long-term storage, samples should be kept at -80°C.[3]
Q3: What is the best method for extracting P5P from plasma or serum?
A3: Protein precipitation is the most common method for extracting P5P from plasma or serum. Trichloroacetic acid (TCA) and perchloric acid are frequently used protein precipitation agents.[3][4][5] For instance, a protocol might involve mixing plasma with 0.6 M TCA and ultrapure water in a 1:2:3 ratio and incubating at 50°C for 5 minutes.[3] It's important to note that while effective for deproteinization, acids like trichloroacetic acid can absorb strongly below 230 nm, which might interfere with UV detection.[5]
Q4: P5P has low native fluorescence. How can I enhance its detection?
A4: Due to its insufficient native fluorescence, most sensitive HPLC methods for P5P rely on chemical derivatization to form a highly fluorescent product.[6] Common derivatization strategies include:
-
Pre-column derivatization: This involves reacting the sample with a derivatizing agent before injection into the HPLC system. Semicarbazide (B1199961) is a commonly used reagent for this purpose.[7][8]
-
Post-column derivatization: In this approach, the derivatizing agent is introduced after the analytical column and before the detector. Reagents like chlorite (B76162) and bisulfite have been used to oxidize P5P to a more fluorescent compound.[6][9] Chlorite has been shown to improve sensitivity approximately four-fold compared to bisulfite.[6]
Q5: Can I measure P5P without derivatization?
A5: Yes, it is possible to measure P5P without derivatization using UV detection or tandem mass spectrometry (LC-MS/MS).[6][10] UV detection is simpler but may lack the sensitivity of fluorescence-based methods.[10][11] LC-MS/MS offers high sensitivity and specificity, overcoming the need for derivatization.[6] However, the high polarity of P5P can present chromatographic challenges, sometimes necessitating the use of ion-pairing reagents.[12]
Troubleshooting Guide: Low P5P Readings
This section provides a systematic approach to identifying and resolving the root cause of unexpectedly low P5P readings.
Step 1: Sample Handling and Preparation Review
The first step in troubleshooting is to scrutinize the pre-analytical phase. Errors in sample collection, handling, and preparation are a frequent source of inaccurate results.
-
Light Exposure: Confirm that samples were consistently protected from light from the moment of collection. P5P is known to degrade upon exposure to light.[1]
-
Storage Conditions: Verify that samples were stored at the correct temperature. P5P is stable for 24 hours at room temperature and 4-8°C, but long-term storage requires freezing.[2]
-
Extraction Efficiency: The choice of protein precipitation agent and the extraction protocol can significantly impact recovery. The recovery of P5P from plasma and red blood cell samples has been reported to be greater than 95% with optimized methods.[7]
-
Derivatization Reaction: If using a derivatization step, ensure the reagents are fresh and the reaction conditions (temperature, time) are optimal. For example, a derivatization reaction with semicarbazide might be performed for 20 minutes at 60°C.[13]
Step 2: HPLC System and Method Parameters
If sample handling and preparation appear to be in order, the next step is to examine the HPLC system and the analytical method.
Poor chromatography can lead to broad, misshapen, or small peaks, all of which can result in inaccurate quantification.
-
Mobile Phase:
-
pH: The pH of the mobile phase is critical for the retention and peak shape of ionizable compounds like P5P. A mobile phase consisting of 20 mM ammonium (B1175870) formate (B1220265) in 0.65% formic acid and acetonitrile (B52724) (98.8:1.2, v/v) has been successfully used.[10]
-
Composition and Preparation: Ensure the mobile phase is correctly prepared, degassed, and free of contaminants. Buffer concentrations should typically be between 5 and 100 mM.
-
-
Column:
-
Column Degradation: Over time, HPLC columns can degrade, leading to loss of resolution and poor peak shape.
-
Column Clogging: High backpressure can indicate a clogged column or inlet filter. Flushing the column or replacing the filter may be necessary.[14]
-
-
Flow Rate: Inconsistent flow rates from the pump can lead to shifting retention times and variable peak areas.
Incorrect detector settings will directly impact the signal intensity.
-
Wavelengths (UV/Fluorescence): Ensure the detector is set to the optimal excitation and emission wavelengths for the P5P derivative or the optimal wavelength for UV absorbance. For example, with fluorescence detection after derivatization, excitation at 322 nm and emission at 417 nm have been used.[15] For UV detection, wavelengths around 240 nm or 290 nm have been reported.[10][11]
-
Detector Lamp: Check that the detector lamp is functioning correctly and has not exceeded its lifetime.
Experimental Protocols
Example Protocol 1: P5P Analysis by Reversed-Phase HPLC with UV Detection
This method is suitable for the analysis of P5P and its impurities.
| Parameter | Specification |
| Column | Polaris C18 (250 x 4.6 mm i.d., 5 µm) |
| Mobile Phase | 20 mM ammonium formate in 0.65% formic acid - acetonitrile (98.8:1.2, v/v) |
| Elution | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
Reference:[10]
Example Protocol 2: P5P Analysis by HPLC with Fluorescence Detection (Post-Column Derivatization)
This method utilizes chlorite post-column derivatization for enhanced sensitivity.
| Parameter | Specification |
| Sample Preparation | Protein precipitation with an acid such as trichloroacetic acid. |
| Derivatization | Post-column derivatization with chlorite to oxidize P5P. |
| Detection | Fluorescence |
Note: Specific column and mobile phase details would be required from a more detailed protocol, but this illustrates the key steps for a fluorescence-based method.Reference:[6]
Visual Troubleshooting Guides
References
- 1. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin B6 in plasma - sample stability and the reference limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HPLC analysis of vitamin B6 in foods | Agricultural and Food Science [journal.fi]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a reversed phase liquid chromatographic method for analysis of pyridoxal-5'-phosphate and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 12. researchgate.net [researchgate.net]
- 13. eaglebio.com [eaglebio.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Highly sensitive determination of PLP in human plasma with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for P5P Enzyme Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when optimizing buffer conditions for Pyridoxal (B1214274) 5'-phosphate (P5P)-dependent enzyme assays.
Frequently Asked Questions (FAQs)
Q1: Why is the buffer choice so critical for P5P-dependent enzyme assays?
The reaction buffer is a crucial factor as it directly influences the enzyme's activity and stability.[1][2] Every enzyme functions optimally within a narrow, specific pH range.[1][2] Deviations from this optimal pH can lead to a significant loss of activity for several reasons:
-
Ionization State of Active Site: pH affects the protonation state of amino acid residues in the enzyme's active site that are critical for substrate binding and the catalytic mechanism.[1]
-
Enzyme Structure: Extreme pH values can disrupt the interactions that maintain the enzyme's three-dimensional structure, potentially leading to irreversible denaturation and inactivation.[1]
-
Cofactor and Substrate Properties: The charge and stability of the P5P cofactor, substrates, and products can also be influenced by pH.[3]
Q2: Which buffer should I choose for my P5P enzyme assay?
The ideal buffer should have a pKa value close to the desired assay pH (typically within ±1 pH unit) and should be chemically inert, meaning it does not interfere with the reaction.[1] The optimal pH can vary significantly between different P5P-dependent enzymes, so consulting the literature for your specific enzyme is recommended.[4] If this information is unavailable, a pH optimization experiment is necessary.
The table below lists common biological buffers and their effective pH ranges.
| Buffer | pKa at 25°C | Effective pH Range | Notes |
| MES | 6.15 | 5.5 - 6.7 | Good's buffer, minimal metal ion binding.[5] |
| Phosphate | 7.20 | 6.2 - 8.2 | Can inhibit some enzymes by chelating divalent cations (e.g., Mg²⁺, Zn²⁺) which may be essential for activity.[6] |
| HEPES | 7.55 | 6.8 - 8.2 | Commonly used, generally non-interfering.[5][7] |
| Tris | 8.06 | 7.5 - 9.0 | pH is highly temperature-dependent. Primary amine can react with P5P. |
| Carbonate | 10.33 | 9.0 - 11.0 | Suitable for enzymes with alkaline pH optima.[5] |
Q3: What is the recommended concentration of the P5P cofactor?
P5P is an essential cofactor required for the catalytic activity of many aminotransferases and other enzymes.[8][9] Assays running on samples with potential vitamin B6 deficiency may show artificially low enzyme activity if P5P is not supplemented in the buffer.[8][9][10]
A good starting point for P5P concentration is in the range of 10-100 µM .[4] However, the optimal concentration depends on the enzyme's affinity for P5P. It is highly recommended to perform a P5P titration to determine the saturating concentration where enzyme activity platess.
Q4: Can other components in the buffer, like ions, affect my assay?
Yes. The activity of P5P-dependent enzymes can be significantly influenced by both monovalent and divalent ions.[5] For example, some enzymes require Mg²⁺ or Zn²⁺ for optimal function.[5][6][7] Conversely, chelating agents like EDTA can inhibit enzymes by sequestering essential metal ions and should be avoided unless their effect is being studied.[11] It is crucial to check the literature for specific ionic requirements for your enzyme of interest.
Troubleshooting Guide
This section addresses specific problems you may encounter during your P5P enzyme assay.
Problem: Low or No Enzyme Activity
This is one of the most common issues in enzyme assays.[12] Follow this logical workflow to diagnose the potential cause.
Potential Causes & Solutions:
-
Suboptimal P5P Cofactor:
-
Cause: The P5P concentration may be too low, or the stock solution may have degraded (P5P is light-sensitive).
-
Solution: Prepare a fresh P5P stock solution, protect it from light, and perform a titration to find the optimal concentration.[4]
-
-
Inactive Enzyme:
-
Cause: The enzyme may have lost activity due to improper storage, excessive freeze-thaw cycles, or expiration.[12][13]
-
Solution: Use a fresh aliquot of the enzyme. Always store enzymes at their recommended temperature and avoid repeated freezing and thawing.[13] Run a positive control with a known active enzyme if possible.[12]
-
-
Incorrect Buffer pH:
-
Cause: The buffer's pH may be outside the optimal range for the enzyme, drastically reducing its activity.[1][13]
-
Solution: Verify the pH of your buffer using a calibrated pH meter. Perform a pH optimization experiment by testing a range of pH values to find the optimum for your specific enzyme and substrate.[1][4]
-
-
Presence of Inhibitors:
-
Cause: Components in your sample or buffer, such as EDTA (>0.5 mM), sodium azide (B81097) (>0.2%), or high concentrations of detergents, may be inhibiting the enzyme.[11][14]
-
Solution: Ensure all reagents are high-purity. If samples are complex, consider a sample preparation step like deproteinization or dialysis to remove potential inhibitors.[11]
-
Problem: High Background Signal
A high background signal can mask the true enzyme activity and reduce the assay's dynamic range.
Potential Causes & Solutions:
-
Substrate Instability:
-
Cause: The substrate may be unstable at the assay pH and temperature, leading to non-enzymatic degradation that generates a signal.
-
Solution: Always include a "no-enzyme" control for each condition to measure the rate of non-enzymatic substrate degradation.[1] Prepare substrate solutions fresh before use.[12]
-
-
Buffer Interference:
-
Cause: The buffer itself might be interfering with the detection method. For example, primary amine buffers like Tris can sometimes react with P5P.
-
Solution: Run a control containing just the buffer and detection reagents to check for background signal. Consider switching to a different buffer system (e.g., HEPES).
-
Problem: Poor Reproducibility
Inconsistent results can arise from several sources, often related to slight variations in buffer preparation or assay execution.
Potential Causes & Solutions:
-
Inconsistent Buffer pH:
-
Cause: The buffer's pH may vary between experiments, especially if it is sensitive to temperature changes (like Tris) and assays are run at different temperatures.[1] Insufficient buffering capacity can also lead to pH shifts during the reaction.[1]
-
Solution: Always adjust the buffer's pH at the temperature at which the assay will be performed. Use a buffer within its effective range (pKa ± 1) and consider increasing its concentration (e.g., 50-100 mM) to enhance buffering capacity.[1]
-
-
Pipetting Errors:
-
Cause: Small inaccuracies in pipetting reagents can lead to large variations in results, especially when using small volumes.[11]
-
Solution: Use calibrated pipettes.[11] Prepare a master mix of the reaction components (buffer, P5P, substrate) to add to each well, which minimizes pipetting variability between wells.[11]
-
Experimental Protocols
Protocol: Screening for Optimal Buffer pH
This protocol provides a framework for determining the optimal pH for your P5P enzyme under specific assay conditions.
1. Reagent Preparation:
- Buffers: Prepare a series of buffers covering a broad pH range (e.g., MES pH 6.0, 6.5; HEPES pH 7.0, 7.5, 8.0; Tris pH 8.5, 9.0). Ensure the final concentration of the buffer in the assay is consistent (e.g., 50 mM).
- Stock Solutions: Prepare concentrated stock solutions of your enzyme, substrate, and P5P in a neutral, unbuffered solution (e.g., water or saline) to avoid altering the pH of the assay buffers.
2. Assay Setup (96-well plate format):
- In triplicate, add the appropriate volume of each buffer to different wells.
- Add the P5P and substrate to each well from the stock solutions.
- For control wells, add the same components but substitute an equal volume of enzyme storage buffer for the enzyme solution ("no-enzyme" control).[1]
- Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.[12]
3. Reaction and Measurement:
- Initiate the reaction by adding the enzyme to all wells (except the "no-enzyme" controls).
- Immediately place the plate in a microplate reader set to the correct wavelength and temperature.
- Measure the change in absorbance or fluorescence over time. Collect data points frequently enough to define the initial linear phase of the reaction.[1][15]
4. Data Analysis:
- For each pH value, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the reaction curve.
- Subtract the rate of the corresponding "no-enzyme" control from the experimental rate to correct for non-enzymatic activity.[1]
- Plot the corrected V₀ (y-axis) against the pH (x-axis) to visually determine the optimal pH where the enzyme exhibits the highest activity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 3. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the pyridoxal 5'-phosphate and pyridoxamine 5'-phosphate hydrolase activity in rat liver. Identity with alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.cap.org [documents.cap.org]
- 9. Reported Awareness and Use of Pyridoxal-5'-Phosphate Supplementation in Alanine Aminotransferase and Aspartate Aminotransferase Assay Reagents: A Survey by the College of American Pathologists Clinical Chemistry Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 15. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
Preventing degradation of pyridoxal-5'-phosphate during storage
Welcome to the Technical Support Center for Pyridoxal-5'-Phosphate (PLP). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of PLP during storage and in troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of pyridoxal-5'-phosphate (PLP) in storage?
A1: The stability of PLP is primarily affected by three main factors:
-
Light Exposure: PLP is highly sensitive to light and can degrade when exposed to laboratory light.[1] This photodegradation is an oxygen-dependent process.[1]
-
Temperature: Elevated temperatures can accelerate the degradation of PLP. For optimal stability, specific storage temperatures are crucial.
-
pH: The pH of the solution can influence the stability of PLP.[2]
Q2: How does light exposure affect my PLP solutions?
A2: Exposure to light, even ambient laboratory light, can lead to the rapid degradation of PLP in aqueous solutions.[3][4] A primary photodegradation product is 4-pyridoxic acid 5'-phosphate (PAP), which is formed by the oxidation of the aldehyde group.[3] Studies have shown that aqueous PLP solutions can be stable for up to 24 hours at room temperature when protected from light, but can become unstable in as little as 4 hours with light exposure.[3]
Q3: What are the recommended storage conditions for PLP?
A3: To ensure the long-term stability of PLP, it is recommended to store it as a solid powder at -20°C.[5] For solutions, short-term storage (up to 24 hours) should be at room temperature, strictly protected from light.[6] For longer-term storage of aqueous solutions, it is best to store them in aliquots at -20°C or -80°C in light-protected containers to avoid repeated freeze-thaw cycles.[7]
Q4: Can the type of buffer I use affect the stability of PLP?
A4: Yes, the buffer composition can impact PLP stability. For instance, the use of a Tris buffer might be preferable to a phosphate (B84403) buffer in certain enzymatic assays to avoid potential interference.
Q5: My PLP-dependent enzyme is showing lower than expected activity. Could this be related to PLP degradation?
A5: Yes, this is a common issue. If your PLP stock solution has degraded, the effective concentration of the active cofactor will be lower, leading to reduced enzyme activity. It is crucial to use freshly prepared or properly stored PLP solutions for your experiments.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with PLP.
| Potential Cause | Troubleshooting Action |
| PLP Degradation | Prepare fresh PLP solutions for each experiment. Ensure all solutions are rigorously protected from light using amber vials or by wrapping containers in aluminum foil.[7] |
| Variable Light Exposure | Standardize experimental procedures to minimize and control for light exposure across all samples and replicates. |
| Freeze-Thaw Cycles | Aliquot stock solutions of PLP into smaller, single-use volumes to avoid repeated freezing and thawing. |
| Inconsistent Storage | Strictly adhere to recommended storage temperatures (-20°C or -80°C for solutions).[5][7] |
Issue 2: Appearance of a yellow or brownish tint in the PLP solution.
| Potential Cause | Troubleshooting Action |
| Significant Degradation | A color change to yellow or brown indicates substantial degradation of the PLP.[7] |
| Action | Discard the solution immediately and prepare a fresh one, ensuring complete protection from light from the moment of dissolution. |
Issue 3: Unexpected peaks in HPLC or other analytical readouts.
| Potential Cause | Troubleshooting Action |
| Formation of Degradation Products | The appearance of extra peaks may indicate the presence of degradation products like 4-pyridoxic acid 5'-phosphate (PAP).[8] |
| Action | Confirm the identity of the unexpected peaks by comparing with a known standard of the degradation product or by using mass spectrometry. Implement stricter light protection protocols to prevent further degradation. |
Experimental Protocols
Protocol 1: Quantification of PLP Stability by HPLC
This protocol outlines a method to assess the stability of a PLP solution under different storage conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Pyridoxal-5'-phosphate (PLP) powder
-
HPLC-grade water
-
HPLC-grade methanol (B129727)
-
Trifluoroacetic acid (TFA)
-
Amber or foil-wrapped volumetric flasks
-
0.22 µm syringe filters
-
HPLC system with a UV-Vis detector and a C18 reverse-phase column
2. Preparation of PLP Stock Solution (e.g., 1 mg/mL):
-
In a darkened room or under red light, accurately weigh 10 mg of PLP powder.
-
Transfer the powder to a 10 mL amber volumetric flask or a clear flask completely wrapped in aluminum foil.
-
Add approximately 8 mL of HPLC-grade water and stir until the PLP is completely dissolved.
-
Bring the volume to exactly 10 mL with HPLC-grade water. This is your stock solution.
3. Experimental Setup:
-
Light-Protected Sample: Keep an aliquot of the stock solution in a foil-wrapped container at room temperature (25°C).
-
Light-Exposed Sample: Place an aliquot of the stock solution in a clear container and expose it to ambient laboratory light at room temperature (25°C).
-
Temperature-Controlled Samples: Store aliquots in both light-protected and light-exposed containers at different temperatures (e.g., 4°C, 25°C, 37°C).
4. Sample Analysis by HPLC:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each experimental condition.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% TFA and methanol with 0.1% TFA) to separate PLP from its degradation products.
-
Monitor the elution profile at a wavelength where PLP absorbs (e.g., 295 nm).
-
Quantify the peak area of PLP at each time point to determine the percentage of remaining PLP relative to the initial time point (t=0).
Visualizations
Caption: Photodegradation pathway of Pyridoxal-5'-Phosphate (PLP).
Caption: Experimental workflow for assessing PLP stability.
Caption: Troubleshooting logic for inconsistent PLP results.
References
- 1. The Effect of Visible Light on the Catalytic Activity of PLP‐Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of pH on the removal of pyridoxal 5'-phosphate from phosphorylase b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - UCL Discovery [discovery.ucl.ac.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Structure and properties of recombinant human pyridoxine 5'-phosphate oxidase [discovery.ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for P5P extraction from tissues
Welcome to the technical support center for the refinement of Pyridoxal 5'-phosphate (P5P) extraction protocols from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in P5P extraction from tissues to ensure accurate quantification?
A1: The most critical first step is the rapid and proper handling of the tissue immediately after collection to prevent P5P degradation. Tissues should be flash-frozen in liquid nitrogen or on dry ice as quickly as possible and stored at -80°C until homogenization.[1][2] For fresh tissue, applying a cold lysis buffer immediately after harvest can help prevent enzymatic activity that degrades P5P.[2]
Q2: Which homogenization method is best for P5P extraction?
A2: The choice of homogenization method depends on the tissue type.
-
Hard/Fibrous Tissues: For tough or fibrous tissues, cryogenic grinding using a mortar and pestle cooled with liquid nitrogen is effective.[3]
-
Soft Tissues (e.g., Liver, Brain): Dounce homogenization or the use of bead-based homogenizers (e.g., with zirconia or glass beads) are common and efficient methods.[4][5]
-
General Tip: To prevent degradation from heat generated during homogenization, it is crucial to keep the samples cold. This can be achieved by homogenizing on ice, using pre-chilled buffers, or employing homogenizers with active cooling systems.[1][6]
Q3: How can I prevent P5P degradation during the extraction process?
A3: P5P is sensitive to heat, light, and enzymatic activity.
-
Temperature: Keep samples on ice at all times. Use pre-chilled buffers and centrifuge at 4°C.[4][6][7]
-
Light: P5P is light-sensitive. Protect samples from light by using amber tubes or wrapping tubes in aluminum foil.
-
Enzymes: Homogenization releases enzymes that can degrade P5P. Using a strong acid like perchloric acid or trichloroacetic acid for homogenization and protein precipitation helps to inactivate these enzymes.[7] The addition of protease inhibitors to the lysis buffer can also be beneficial.[8]
Q4: What is the recommended method for protein precipitation in P5P extraction?
A4: Protein precipitation with an acid such as trichloroacetic acid (TCA) or perchloric acid (PCA) is a widely used and effective method.[7] This step not only removes proteins that can interfere with subsequent analysis but also helps to inactivate enzymes that could degrade P5P.
Troubleshooting Guides
Issue 1: Low P5P Yield
| Potential Cause | Recommended Solution |
| Sample Degradation | Ensure rapid freezing of tissue post-collection and maintain cold chain throughout the protocol.[1][2] Use fresh buffers and consider adding protease inhibitors.[8] Protect samples from light. |
| Incomplete Homogenization | For tough tissues, ensure they are ground to a fine powder with liquid nitrogen.[3] For softer tissues, ensure sufficient homogenization time and appropriate bead/probe size. |
| Inefficient Extraction from Pellet | After initial homogenization and centrifugation, consider re-extracting the pellet with the extraction buffer to maximize yield. |
| Suboptimal Extraction Solvent | The choice of solvent is critical. Acidic conditions (e.g., using perchloric or trichloroacetic acid) are generally effective for P5P.[7] For tissues with high lipid content, a solvent system that can partition lipids away from the aqueous P5P-containing layer may be necessary. |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Homogenization | Ensure each sample is homogenized for the same duration and at the same intensity. Automated bead beaters can improve consistency.[9] |
| Inaccurate Pipetting | Use calibrated pipettes and ensure thorough mixing of solutions, especially when working with small volumes. |
| Precipitate Contamination | When collecting the supernatant after centrifugation, be careful not to disturb the protein pellet.[7] A second centrifugation step can help to remove any remaining particulate matter. |
| Sample Evaporation | Keep tubes capped whenever possible, especially if samples are left to stand for any period. |
Issue 3: Interference in Chromatographic Analysis (HPLC/LC-MS)
| Potential Cause | Recommended Solution |
| High Lipid Content (especially in brain tissue) | Perform a lipid extraction step. A common method involves the addition of a non-polar solvent like chloroform (B151607) or methyl tert-butyl ether (MTBE) to separate the lipids into an organic phase, leaving the polar P5P in the aqueous phase.[10][11] High-speed centrifugation can also help to pellet lipids.[12][13] |
| Matrix Effects in LC-MS | Dilute the sample to reduce the concentration of interfering matrix components. Optimize the chromatography to better separate P5P from interfering compounds. The use of an internal standard is highly recommended to correct for matrix effects. |
| Poor Peak Shape | Ensure the pH of the final extract is compatible with the mobile phase. Filtering the final extract through a 0.22 or 0.45 µm filter can remove particulates that may affect the column.[7] |
Quantitative Data Summary
| Extraction Principle | Typical Recovery (%) | Commonly Used For | Reference |
| Acid Precipitation (TCA/PCA) | >90% | Blood, Liver, General Tissues | [7] |
| Methanol (B129727)/Chloroform/Water | 85-95% | General Metabolomics, Tissues with Lipids | [9] |
| Isopropanol/Methanol followed by Methanol/Water | High reproducibility | Liver | [10] |
Experimental Protocols
Protocol 1: General P5P Extraction from Soft Tissues (e.g., Liver)
-
Sample Preparation: Weigh approximately 50-100 mg of frozen tissue. Keep the tissue on dry ice.
-
Homogenization:
-
Place the frozen tissue in a pre-chilled tube containing ceramic or stainless steel beads.
-
Add 10 volumes of ice-cold 0.4 M perchloric acid (e.g., 1 mL for 100 mg of tissue).[7]
-
Homogenize using a bead beater for 2-3 cycles of 30 seconds, with 1 minute of cooling on ice in between cycles.
-
-
Protein Precipitation:
-
Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[7]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the P5P, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Neutralization (Optional but Recommended for HPLC):
-
Neutralize the acidic extract by adding a small volume of a potassium carbonate solution (e.g., 3.5 M K2CO3) until the pH is between 6-7.[7]
-
Incubate on ice for 10-15 minutes to allow the potassium perchlorate (B79767) to precipitate.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
-
Final Preparation:
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe or spin filter before analysis by HPLC or LC-MS.[7]
-
Store the final extract at -80°C until analysis.
-
Protocol 2: P5P Extraction from High-Lipid Tissues (e.g., Brain)
-
Sample Preparation: Weigh approximately 50-100 mg of frozen brain tissue.
-
Homogenization:
-
Homogenize the tissue in 1 mL of ice-cold methanol using a bead beater or sonicator.[8]
-
-
Lipid Extraction:
-
Add 2 mL of methyl tert-butyl ether (MTBE) to the homogenate. Vortex for 10 minutes at 4°C.
-
Add 500 µL of water and vortex for an additional 1 minute.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to induce phase separation.
-
-
Aqueous Phase Collection:
-
Three layers will be visible: an upper organic (lipid) layer, a protein pellet at the interface, and a lower aqueous (polar metabolite) layer.
-
Carefully collect the lower aqueous layer, which contains the P5P.
-
-
Drying and Reconstitution:
-
Dry the collected aqueous phase using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for your chromatography method.
-
-
Final Preparation:
-
Vortex to ensure complete dissolution.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Visualizations
Caption: General workflow for P5P extraction from tissue samples.
Caption: Troubleshooting logic for addressing low P5P yield.
References
- 1. nextadvance.com [nextadvance.com]
- 2. Impact of soft tissue homogenization methods on RNA quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homogenization of tissues via picosecond-infrared laser (PIRL) ablation: Giving a closer view on the in-vivo composition of protein species as compared to mechanical homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pacb.com [pacb.com]
- 5. labsup.net [labsup.net]
- 6. Protein Extraction Methods Suitable for Muscle Tissue Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cores.emory.edu [cores.emory.edu]
- 8. researchgate.net [researchgate.net]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. Evaluation of liver tissue extraction protocol for untargeted metabolomics analysis by ultra-high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.bcm.edu [cdn.bcm.edu]
- 12. Handling of lipemic samples in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5 Way to Eliminate Interference of Hyperlipidemia on Biochemical Tests [en.seamaty.com]
Technical Support Center: Recombinant P5P-dependent Enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression of recombinant Pyridoxal (B1214274) 5'-phosphate (P5P)-dependent enzymes.
Frequently Asked Questions (FAQs)
Q1: What is Pyridoxal 5'-phosphate (P5P) and why is it crucial for the enzymes I am expressing?
Pyridoxal 5'-phosphate (P5P or PLP) is the biologically active form of vitamin B6 and serves as an essential coenzyme for a vast number of enzymes, representing approximately 4% of all classified catalytic activities.[1] These enzymes, known as P5P-dependent enzymes, are involved in a wide array of metabolic processes, including the biosynthesis and degradation of amino acids and the production of neurotransmitters.[2][3][4] The versatility of P5P allows it to covalently bind to the substrate and act as an electrophilic catalyst, stabilizing various reaction intermediates.[5][6]
Q2: My expression of a P5P-dependent enzyme is low or insoluble. What are the common causes?
Low or insoluble expression of recombinant P5P-dependent enzymes is a frequent challenge. Several factors can contribute to this issue:
-
Limited Intracellular P5P: The concentration of P5P within the E. coli expression host can be a limiting factor for the production of a properly folded and active holo-enzyme (the enzyme bound to its cofactor).[1]
-
Improper Protein Folding: The absence or insufficient availability of P5P during protein synthesis can lead to misfolding and aggregation, resulting in the formation of insoluble inclusion bodies.[7] P5P can act as a chaperone, guiding the correct folding of its dependent enzymes.[7]
-
Codon Usage Bias: If you are expressing a eukaryotic gene in a prokaryotic system like E. coli, differences in codon usage can hinder efficient protein translation and lead to lower yields.[1]
-
Suboptimal Expression Conditions: Factors such as induction temperature, inducer concentration (e.g., IPTG), and induction time can significantly impact protein solubility and yield.[1][8]
Q3: How can I improve the soluble expression and activity of my recombinant P5P-dependent enzyme?
Several strategies can be employed to enhance the yield of soluble and active P5P-dependent enzymes:
-
P5P Supplementation: Adding P5P directly to the growth media can significantly increase the yield of soluble and active protein.[1][9]
-
Co-expression with P5P Biosynthesis Enzymes: A more sophisticated approach involves the co-expression of your target enzyme with enzymes from the P5P biosynthesis pathway, such as pyridoxine (B80251) 5'-phosphate oxidase (PNPO), to ensure a sufficient intracellular supply of the cofactor.[1]
-
Codon Optimization: Optimizing the gene sequence for the codon usage of the expression host (e.g., E. coli) can dramatically improve protein expression levels.[1]
-
Optimization of Expression Conditions: Lowering the induction temperature (e.g., 16-25°C) and extending the expression time can promote proper protein folding and increase the proportion of soluble protein.[1][10]
-
Use of Fusion Tags: Employing affinity tags, such as a hexahistidine (His6) tag, simplifies purification and can sometimes improve the solubility of the recombinant protein.[1]
Q4: What is the role of the conserved lysine (B10760008) residue in the active site of P5P-dependent enzymes?
Most P5P-dependent enzymes have a conserved lysine residue in their active site.[2] The ε-amino group of this lysine forms a Schiff base (an internal aldimine) with the aldehyde group of P5P, covalently linking the cofactor to the enzyme.[2] This internal aldimine is a key feature of the catalytic mechanism. When the substrate binds, it displaces the lysine to form a new Schiff base with P5P (an external aldimine), initiating the catalytic cycle.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no expression of the target protein. | Codon usage bias: The gene sequence is not optimized for the E. coli expression host. | Synthesize a codon-optimized version of your gene.[1] |
| Inefficient transcription or translation: Promoter strength, ribosome binding site, or mRNA stability may be suboptimal. | Use a different expression vector with a stronger promoter or an optimized ribosome binding site. | |
| Toxicity of the recombinant protein: High-level expression of the protein may be toxic to the host cells. | Lower the induction temperature and/or use a lower concentration of the inducer (e.g., IPTG).[1] | |
| The protein is expressed but is insoluble (found in inclusion bodies). | Insufficient P5P cofactor: Lack of P5P during translation leads to misfolding and aggregation. | Supplement the growth medium with P5P (0.01-0.1 mM).[1][9] Alternatively, co-express with P5P biosynthesis enzymes.[1] |
| High expression rate: Rapid protein synthesis overwhelms the cellular folding machinery. | Lower the induction temperature (e.g., 16-25°C) and extend the induction time (16-20 hours).[1] | |
| Improper disulfide bond formation (for proteins with cysteines): The reducing environment of the E. coli cytoplasm can prevent correct disulfide bond formation. | Express the protein in an expression host strain that facilitates disulfide bond formation (e.g., SHuffle T7 Express). | |
| The purified protein has low or no activity. | Absence or loss of P5P cofactor: The purified enzyme is in its apo-form (without the cofactor) or the cofactor was lost during purification. | Add P5P to all purification buffers (e.g., 0.1 mM).[1] Incubate the purified protein with an excess of P5P before the activity assay. |
| Incorrect protein folding: Even if soluble, the protein may not be in its native, active conformation. | Optimize expression conditions (lower temperature, slower induction).[1] Consider co-expression with molecular chaperones. | |
| Presence of inhibitors: Imidazole (B134444), used for elution in His-tag purification, can inhibit some enzymes. | Perform a buffer exchange step (e.g., dialysis or desalting column) to remove imidazole from the purified protein.[1] | |
| Variability in protein yield and activity between batches. | Inconsistent P5P availability: Fluctuations in endogenous P5P levels in the host cells. | Standardize the protocol by always supplementing the growth media with a defined concentration of P5P.[9] |
| Differences in cell growth and induction: Minor variations in culture conditions can lead to different outcomes. | Ensure consistent growth conditions (temperature, shaking speed, aeration) and induce at the same cell density (OD600) for all batches.[11] |
Data Presentation
Table 1: Effect of P5P Supplementation on Recombinant O-acetyl Serine Sulfhydrylase (OASS) Yield
| P5P Concentration in Media (mM) | Protein Yield (mg from 50 mL culture) | Percentage Increase in Yield (%) |
| 0 (Control) | ~2.3 | 0 |
| 0.01 | ~2.4 | 4.2 |
| 0.025 | ~2.47 | 7.2 |
| 0.05 | ~2.54 | 10.5 |
| 0.1 | ~2.71 | 18 |
| (Data adapted from a study on a model P5P-dependent protein)[9] |
Table 2: Typical Purification Yield for a Recombinant P5P-dependent Enzyme
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 1000 | 2 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 25 | 800 | 32 | 80 | 16 |
| Size Exclusion Chromatography | 20 | 700 | 35 | 70 | 17.5 |
| (Illustrative data based on typical purification protocols)[1][11] |
Experimental Protocols
Protocol 1: Expression of a His-tagged P5P-dependent Enzyme in E. coli
1. Transformation:
-
Transform the expression plasmid containing the gene for the His-tagged P5P-dependent enzyme into a suitable E. coli expression strain (e.g., BL21(DE3)).[1]
-
Plate the transformed cells on Luria-Bertani (LB) agar (B569324) containing the appropriate antibiotic and incubate overnight at 37°C.
2. Starter Culture:
-
Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic.
-
Grow overnight at 37°C with shaking.[1]
3. Large-Scale Culture and Induction:
-
Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11]
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Add P5P to a final concentration of 0.1 mM (optional, but recommended).
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[1]
-
Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.[1]
4. Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[1]
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of a His-tagged P5P-dependent Enzyme
1. Cell Lysis:
-
Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 0.1 mM P5P, and protease inhibitors).[1]
-
Lyse the cells by sonication on ice or using a French press.[1]
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[1]
2. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.[1]
-
Load the clarified supernatant onto the column.[1]
-
Wash the column with several column volumes of Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol, 0.1 mM P5P).[1]
-
Elute the protein with Elution Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 0.1 mM P5P).
-
Collect fractions and analyze by SDS-PAGE.[1]
3. Buffer Exchange (Optional):
-
Pool the fractions containing the purified protein.
-
If necessary, remove imidazole and exchange the buffer using a desalting column or dialysis into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 0.1 mM P5P).[1]
Visualizations
Caption: Workflow for Recombinant P5P-dependent Enzyme Expression and Purification.
Caption: Troubleshooting Logic for Low or Insoluble Protein Expression.
References
- 1. benchchem.com [benchchem.com]
- 2. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of vitamin B6 production driven by omics analysis combined with fermentation optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyridoxal phosphate (P5P) [flipper.diff.org]
- 6. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features | MDPI [mdpi.com]
- 7. The chaperone role of the pyridoxal 5'-phosphate and its implications for rare diseases involving B6-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing P5P Chromatographic Resolution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Pyridoxal (B1214274) 5'-phosphate (P5P) in chromatograms.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution for P5P in reversed-phase chromatography challenging?
A1: The primary challenge in the reversed-phase chromatographic analysis of Pyridoxal 5'-phosphate (P5P) is its high polarity. This characteristic leads to poor retention on non-polar stationary phases (like C18), resulting in peaks that elute early, often with the solvent front, and exhibit poor resolution from other sample components.
Q2: What are the common initial steps to troubleshoot poor P5P peak resolution?
A2: When encountering poor resolution, begin by systematically checking your HPLC system and methodology. Key initial steps include:
-
Verify Mobile Phase Preparation: Ensure the mobile phase composition, including pH and buffer concentration, is accurate. Inconsistent mobile phase preparation is a common source of retention time variability and poor resolution.
-
Column Equilibration: Confirm that the column is fully equilibrated with the mobile phase before injection. Insufficient equilibration can lead to drifting retention times.
-
System Check: Inspect the HPLC system for any leaks, especially around fittings and seals. Ensure the pump is delivering a stable flow rate.
-
Sample Preparation: Review your sample preparation protocol to ensure consistency and eliminate potential sources of interference.
Q3: How can I improve the retention of P5P on a C18 column?
A3: To improve the retention of the highly polar P5P molecule on a C18 column, consider the following strategies:
-
Ion-Pairing Chromatography: Introduce an ion-pairing reagent, such as 1-octanesulfonic acid (OSA), to the mobile phase or add it to the sample post-extraction.[1][2] This technique forms a neutral ion pair with the charged P5P molecule, increasing its hydrophobicity and retention on the reversed-phase column.
-
Adjusting Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of P5P and improve its interaction with the stationary phase.
-
Decreasing Organic Solvent Percentage: In reversed-phase chromatography, reducing the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase the retention time of analytes.[3][4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during P5P analysis and provides actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: Unwanted interactions between P5P and active sites (e.g., free silanols) on the stationary phase.
-
Column Overload: Injecting too much sample onto the column.
-
Inappropriate Sample Solvent: The solvent used to dissolve the sample may be too strong, causing the peak to distort.
-
Column Deterioration: The column may be nearing the end of its lifespan.
Solutions:
-
Mobile Phase Modifier: Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) groups.
-
pH Adjustment: Optimize the mobile phase pH to ensure a consistent ionization state for P5P.
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Washing/Replacement: Wash the column according to the manufacturer's instructions or replace it if it is old or has been subjected to harsh conditions.
Issue 2: Co-elution with Impurities or Other B6 Vitamers
Possible Causes:
-
Insufficient Selectivity: The chosen mobile phase and stationary phase are not adequately resolving P5P from closely related compounds.
-
Poor Column Efficiency: The column is not providing enough theoretical plates for a good separation.
Solutions:
-
Optimize Mobile Phase:
-
Gradient Elution: Implement a gradient elution program, starting with a lower organic solvent concentration and gradually increasing it. This can help separate compounds with different polarities.[6]
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[4]
-
Adjust pH and Buffer Concentration: Fine-tuning these parameters can significantly impact the separation of ionic compounds like P5P.
-
-
Change Stationary Phase:
-
Different Bonded Phase: If a C18 column is not providing adequate separation, consider a different stationary phase, such as a phenyl or cyano column.[6]
-
Smaller Particle Size: Columns with smaller particle sizes offer higher efficiency and can improve the resolution of closely eluting peaks.[3][5][6]
-
-
Derivatization: Employ a pre-column derivatization step, for instance with semicarbazide (B1199961), to alter the chemical properties of P5P and potentially improve its separation from interfering substances.[7]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with Ion-Pairing
This method is suitable for enhancing the retention and resolution of P5P.
-
Column: Polaris C18 (250 x 4.6 mm, 5 µm)[8]
-
Mobile Phase: 20 mM ammonium (B1175870) formate (B1220265) in 0.65% formic acid - acetonitrile (98.8:1.2, v/v)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection: UV at 240 nm[8]
-
Ion-Pairing Reagent (optional, added to sample): 1-octanesulfonic acid (OSA) can be added to the extracted sample before injection to improve signal-to-noise ratio.[1][2]
Protocol 2: HPLC with Pre-column Derivatization
This protocol is designed for sensitive detection and measurement of P5P in biological matrices.
-
Derivatization Agent: Semicarbazide[7]
-
Method: A reverse phase HPLC method with pre-column derivatisation using semicarbazide for the simultaneous measurement of PLP, its degradation product, 4-pyridoxic acid (PA) and pyridoxal (PL).[7]
-
Detection: Fluorescence detection is commonly used with this method.
Quantitative Data Summary
| Parameter | Method 1: Ion-Pairing HPLC | Method 2: Pre-column Derivatization |
| Column | Polaris C18 (250 x 4.6 mm, 5 µm)[8] | Not specified, Reversed-Phase[7] |
| Mobile Phase | 20 mM ammonium formate in 0.65% formic acid - acetonitrile (98.8:1.2, v/v)[8] | Not specified[7] |
| Flow Rate | 1.0 mL/min[8] | Not specified[7] |
| Detection | UV at 240 nm[8] | Fluorescence[7] |
| Linearity | Up to at least 1000 nmol/l[7] | Not specified |
| Detection Limit | 2.1 nmol/l[7] | Not specified |
| Intra-batch Imprecision | < 6%[7] | Not specified |
| Inter-batch Imprecision | < 7%[7] | Not specified |
| Recovery | > 95%[7] | Not specified |
Visualizations
Caption: A workflow for troubleshooting poor P5P resolution.
Caption: Strategies to enhance P5P retention on reversed-phase columns.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming the chromatographic challenges when performing LC-MS/MS measurements of pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a reversed phase liquid chromatographic method for analysis of pyridoxal-5'-phosphate and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Method refinement for accurate P5P quantification in complex matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the accurate quantification of Pyridoxal 5'-phosphate (P5P), the active form of vitamin B6, in complex biological matrices.[1] It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
General & Pre-Analytical
Q1: What is P5P and why is its quantification challenging? A1: Pyridoxal 5'-phosphate (P5P or PLP) is the primary active coenzyme form of Vitamin B6, crucial for numerous enzymatic reactions in amino acid, glucose, and lipid metabolism.[2] Quantification is challenging in complex matrices like plasma and tissue due to its high polarity, sensitivity to light and temperature, and the presence of interfering substances and other vitamin B6 forms (vitamers).[1][3][4] Traditional assays can be prone to interferences and cross-reactivity.[5][6]
Q2: How should samples be handled and stored to ensure P5P stability? A2: P5P is sensitive to light and temperature.[3][7] Samples should be protected from light during collection and processing.[4] For storage, freezing at -20°C is adequate for stability up to 72 hours, while storage at -80°C maintains stability for at least 7 days and up to 3 months.[7][8] P5P is generally stable for up to 24 hours at room temperature or 4-8°C, which allows for normal specimen transport.[9][10] Avoid using lithium heparin tubes as an anticoagulant, as they have been shown to cause P5P degradation.[5][11]
Q3: What are the common methods for P5P quantification? A3: The most common methods are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5][6] Enzymatic assays and ELISAs are also used but may be more susceptible to interferences.[5][6] LC-MS/MS is increasingly preferred for its specificity and ability to overcome the limitations of other methods.[5][6]
Sample Preparation
Q4: What is the most effective method for protein precipitation for P5P analysis? A4: Protein precipitation is a critical step to remove interfering proteins from the sample matrix.[12] The most common and effective method for P5P analysis is acid precipitation using trichloroacetic acid (TCA) or perchloric acid.[4][8][11][12] A 10% w/v TCA solution is frequently used.[8] Organic solvents like acetonitrile (B52724) can also be used and may improve chromatographic separation.[13]
Q5: I'm experiencing low P5P recovery after sample preparation. What could be the cause? A5: Low recovery can result from several factors:
-
Incomplete Protein Precipitation: Ensure the correct ratio of precipitant to sample is used (typically 3-5 times the volume of solvent to sample) and that mixing is thorough.[14]
-
Analyte Loss: P5P may be lost due to excessive sample transfer steps or co-precipitation with proteins.[12]
-
Degradation: Exposure to light or elevated temperatures during processing can degrade P5P.[3] Ensure samples are kept on ice and protected from light.
-
pH Issues: The pH of the extraction solution can impact stability and recovery. Acidic conditions, such as those created by TCA, are generally optimal.[4]
Chromatography & Mass Spectrometry (LC-MS/MS)
Q6: My chromatographic peak shape for P5P is poor (tailing, fronting, or splitting). How can I fix this? A6: Poor peak shape is a common issue in chromatography.[15]
-
Peak Tailing: Often caused by secondary interactions between the highly polar P5P and the column. Consider using an ion-pairing reagent, adjusting the mobile phase pH, or checking for column contamination.[16]
-
Peak Fronting: This may indicate column overload. Try reducing the injection volume or sample concentration.
-
Split Peaks: Can be caused by a partially clogged column frit, a bad injector rotor, or an injection solvent that is much stronger than the mobile phase.[16][17]
Q7: How can I improve the retention of the highly polar P5P on a reverse-phase column? A7: The high polarity of P5P makes it challenging to retain on standard C18 columns.[5][6] A proven strategy is to use an ion-pairing reagent, such as 1-octanesulfonic acid (OSA), added to the sample after extraction but before injection.[5][6] This technique can increase the signal-to-noise ratio by 2-4 fold and improve precision without the deleterious effects on the instrument that can occur when adding the reagent to the mobile phase.[6]
Q8: I'm observing a high baseline or background noise in my LC-MS/MS analysis. What are the likely causes? A8: High background noise can stem from contamination in the mobile phase, sample matrix, or the LC-MS system itself.[15]
-
Matrix Effects: Complex matrices can cause ion suppression or enhancement. Ensure your sample cleanup is effective. Using a surrogate matrix (e.g., 2% BSA in PBS) for calibrators can help minimize these effects.[8]
-
Contaminated Solvents: Use high-purity, LC-MS grade solvents and prepare fresh mobile phases regularly.
-
System Contamination: Contaminants can build up in the ion source, transfer optics, or column.[15] Regular cleaning and maintenance are essential.
Q9: What is a suitable internal standard for P5P quantification? A9: An ideal internal standard is a stable, isotopically labeled version of the analyte. For P5P, a stable isotope-labeled internal standard is recommended for the most accurate results, as it co-elutes and experiences similar matrix effects.[11] If unavailable, a structurally similar compound like Pyridoxine-D2 can be used.[4]
Troubleshooting Guides
Guide 1: Low Signal Intensity or No Peak
| Symptom | Possible Cause | Recommended Action |
| No P5P peak detected | 1. Sample Degradation: P5P degraded during storage or sample prep. | Review sample handling procedures. Ensure samples were protected from light and kept at appropriate temperatures (-80°C for long-term).[18] Check anticoagulant used.[11] |
| 2. Incorrect MS/MS Transition: Wrong precursor/product ion pair selected. | Verify the MRM transitions for P5P and the internal standard. | |
| 3. Instrument Failure: Leak in the LC system, faulty injector, or detector issue.[17] | Perform system checks, including a leak test and injection port inspection. Run a system suitability test with a known standard. | |
| Low Signal Intensity | 1. Poor Ionization: Suboptimal ion source settings (e.g., temperature, gas flow). | Optimize ion source parameters for P5P. |
| 2. Matrix Suppression: Co-eluting compounds from the matrix are suppressing the P5P signal.[15] | Improve sample cleanup (e.g., use solid-phase extraction). Dilute the sample if sensitivity allows. Modify chromatography to separate P5P from interfering compounds. | |
| 3. Low Recovery: Inefficient extraction during sample preparation. | Optimize the protein precipitation protocol.[14] Check the pH of the extraction solvent. | |
| 4. Poor Chromatography: P5P is not being retained or is eluting as a very broad peak. | Implement an ion-pairing strategy or switch to a HILIC column.[5][6] |
Guide 2: Inconsistent Results & Poor Precision
| Symptom | Possible Cause | Recommended Action |
| High %CV (>15%) in replicates | 1. Inconsistent Sample Prep: Variability in pipetting, mixing, or incubation times. | Standardize the sample preparation workflow. Use calibrated pipettes and ensure consistent mixing.[19] |
| 2. Injector Variability: Inconsistent injection volumes. | Service the autosampler. Check for air bubbles in the sample syringe and lines. | |
| 3. Unstable Signal: Fluctuations in the LC pump pressure or MS source stability.[15] | Check for leaks, degas mobile phases thoroughly, and clean the ion source. | |
| Retention Time Shifts | 1. Column Degradation: Loss of stationary phase or column contamination. | Flush the column according to the manufacturer's instructions. If the problem persists, replace the column. |
| 2. Mobile Phase Changes: Inconsistent mobile phase composition or pH drift.[15] | Prepare fresh mobile phase daily. Ensure accurate pH measurement. | |
| 3. Temperature Fluctuations: Inconsistent column temperature. | Use a column oven to maintain a stable temperature. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods for P5P quantification in human plasma/blood.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (HPLC-FLD) |
| Matrix | Human Whole Blood | Human Plasma/Serum | Human Plasma |
| Sample Prep | Protein Precipitation (TCA) | Protein Precipitation (TCA) | Protein Precipitation |
| LOD/LOQ | LOQ: 5 nmol/L | LLOQ: 6 nmol/L | Detection Limit: 2.1 nmol/L |
| Linear Range | Up to 500 nmol/L | 6 - 4850 nmol/L | Up to 1000 nmol/L |
| Recovery | >92% | 94% | ~100% |
| Precision (%CV) | <5% | Inter-assay: 6.1% | <6% |
| Run Time | 2.4 - 3.0 min | 4.7 min | Not Specified |
| Reference | [8][11] | [13] | [18] |
Experimental Protocols
Protocol: P5P Quantification in Human Plasma by LC-MS/MS
This protocol is a generalized example based on common methodologies.[8][11]
-
Reagent Preparation:
-
Precipitation Solution: 10% (w/v) Trichloroacetic Acid (TCA) in LC-MS grade water.
-
Internal Standard (IS) Stock: Prepare a stock solution of a stable isotope-labeled P5P in water.
-
Working IS Solution: Dilute the IS stock to the desired concentration in the Precipitation Solution.
-
-
Sample Preparation:
-
Thaw plasma samples on ice, protected from light.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of the cold Working IS Solution (containing TCA) to the plasma sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.[19]
-
Incubate on ice or at 4°C for 10 minutes to enhance precipitation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: UPLC or HPLC system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A suitable gradient to separate P5P from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for P5P and its internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve using a surrogate matrix (e.g., 2% BSA in PBS) spiked with known concentrations of P5P.[8]
-
Process calibrators and quality control (QC) samples alongside the unknown samples.
-
Quantify P5P by calculating the peak area ratio of the analyte to the internal standard and plotting against the calibration curve.
-
Visualizations
Caption: General experimental workflow for P5P quantification.
Caption: Simplified Vitamin B6 metabolism and salvage pathway.
Caption: Decision tree for troubleshooting poor peak shape.
References
- 1. PathWhiz [smpdb.ca]
- 2. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 3. Stability of pyridoxal-5-phosphate semicarbazone: applications in plasma vitamin B6 analysis and population surveys of vitamin B6 nutritional status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming the chromatographic challenges when performing LC-MS/MS measurements of pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Water-Soluble Vitamins Stability by Robust Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin B6 in plasma - sample stability and the reference limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. zefsci.com [zefsci.com]
- 16. agilent.com [agilent.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. metabolomicsworkbench.org [metabolomicsworkbench.org]
Addressing non-specific binding of P5P in experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding of Pyridoxal (B1214274) 5'-phosphate (P5P) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is P5P and why is it prone to non-specific binding?
Pyridoxal 5'-phosphate (P5P) is the active form of vitamin B6 and a crucial coenzyme for a wide range of enzymatic reactions, including transamination, decarboxylation, and racemization.[1] Its high reactivity stems from the aldehyde group at the C4' position. This aldehyde group can readily react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins, to form a Schiff base.[1] While this covalent linkage is essential for its coenzymatic activity with target enzymes, it is also the primary cause of non-specific binding to other proteins present in the experimental system.[2]
Q2: What are the common consequences of P5P non-specific binding in experiments?
Non-specific binding of P5P can lead to several experimental artifacts, including:
-
High background signals: In assays where P5P or a P5P-labeled molecule is detected, non-specific binding can cause elevated background signals, reducing the assay's sensitivity and accuracy.[3][4]
-
False positives/negatives: Non-specific interactions can mimic true binding events, leading to false-positive results. Conversely, the sequestration of P5P by non-target proteins can reduce its availability for the intended reaction, resulting in false negatives.
-
Inaccurate kinetic measurements: In enzyme assays, the non-specific binding of P5P to the enzyme or other proteins in the reaction mixture can alter the apparent kinetic parameters.[5]
-
Reduced availability of free P5P: The binding of P5P to abundant proteins, such as albumin in serum or plasma samples, can significantly decrease the concentration of free, active P5P available to interact with the target enzyme or protein.[6][7]
Q3: Are there any well-known proteins that P5P binds to non-specifically?
Yes, the most well-documented non-specific binding partner for P5P is serum albumin. Both human serum albumin (HSA) and bovine serum albumin (BSA) bind P5P with relatively high affinity.[1][6] This is a critical consideration in experiments involving plasma, serum, or when BSA is used as a blocking agent.
Troubleshooting Guides
Issue: High Background Signal in a P5P-based Assay
High background is a common issue in assays involving P5P due to its reactive nature. The following steps can help troubleshoot and mitigate this problem.
Troubleshooting Workflow
References
- 1. Binding of pyridoxal 5'-phosphate to bovine serum albumin and albumin fragments obtained after proteolytic hydrolysis. Localization and nature of the primary PLP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jg-biotech.com [jg-biotech.com]
- 5. Is pyridoxal 5'-phosphate an affinity label for phosphate-binding sites in proteins?: The case of bovine glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The binding of pyridoxal 5'-phosphate to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal hydrolysis of pyridoxal 5'-phosphate in vitro and in vivo in the rat. Effect of protein binding and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of a New P5P-Dependent Enzyme: A Comparative Guide
For researchers and drug development professionals, establishing the specificity of a novel pyridoxal-5'-phosphate (P5P)-dependent enzyme is a critical step in its characterization and potential therapeutic application. This guide provides a comparative framework for validating the specificity of a new P5P-dependent enzyme, here designated as "Enzyme X," against two well-characterized alternatives: Aspartate Aminotransferase (AAT) and Alanine Racemase (Alr).
Kinetic Analysis for Substrate Specificity
A fundamental approach to determining enzyme specificity is to measure the kinetic parameters for a range of potential substrates. The specificity constant (kcat/Km) is the most reliable measure, as it reflects both the binding affinity (Km) and the catalytic efficiency (kcat) of the enzyme for a given substrate.[1][2]
Experimental Protocol: Determination of Kinetic Parameters
-
Enzyme and Substrate Preparation : Purify Enzyme X, AAT, and Alr to >95% homogeneity. Prepare stock solutions of various amino acid substrates (e.g., L-Aspartate, L-Alanine, D-Alanine, L-Glutamate) and the co-substrate α-ketoglutarate (for AAT) in the appropriate reaction buffer.
-
Assay Conditions : All assays should be performed under identical conditions (e.g., 50 mM HEPES buffer, pH 7.5, 37°C) containing a saturating concentration of P5P (typically 50-100 µM).
-
Initial Velocity Measurements : For each enzyme, vary the concentration of one substrate while keeping the co-substrate (if applicable) at a saturating concentration. Measure the initial reaction rates by monitoring the change in absorbance at a specific wavelength (e.g., NADH depletion at 340 nm in a coupled-enzyme assay) or by using a direct product quantification method like HPLC or mass spectrometry.[3][4]
-
Data Analysis : Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. Calculate kcat by dividing Vmax by the enzyme concentration. The specificity constant is then calculated as kcat/Km.
Data Presentation: Comparative Kinetic Parameters
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Enzyme X | L-Phenylalanine | 0.15 | 150 | 1.0 x 10⁶ |
| L-Tyrosine | 2.5 | 75 | 3.0 x 10⁴ | |
| L-Tryptophan | 5.0 | 30 | 6.0 x 10³ | |
| L-Alanine | > 100 | < 1 | - | |
| AAT | L-Aspartate | 1.2 | 800 | 6.7 x 10⁵ |
| L-Glutamate | 8.0 | 400 | 5.0 x 10⁴ | |
| L-Phenylalanine | > 100 | < 1 | - | |
| Alr | L-Alanine | 5.0 | 1200 | 2.4 x 10⁵ |
| D-Alanine | 3.0 | 900 | 3.0 x 10⁵ | |
| L-Serine | 50 | 50 | 1.0 x 10³ |
Interpretation : The data clearly indicates that Enzyme X exhibits high specificity for L-Phenylalanine, with a significantly higher specificity constant compared to other aromatic amino acids and negligible activity towards aliphatic amino acids. In contrast, AAT and Alr show distinct preferences for their cognate substrates.
Substrate Screening via High-Throughput Methods
To explore a broader range of potential substrates, high-throughput screening methods are invaluable. These can rapidly identify potential substrates from a large library of compounds.
Experimental Protocol: High-Throughput Substrate Screening
-
Library Preparation : Prepare a library of potential substrates (e.g., various natural and unnatural amino acids, amino alcohols, and other primary amines) in a 96- or 384-well plate format.
-
Assay Miniaturization : Miniaturize the kinetic assay described above for a high-throughput format. This often involves using a fluorescent or luminescent reporter system that produces a signal upon product formation.
-
Screening : Incubate Enzyme X with each compound from the library under optimized assay conditions.
-
Hit Identification : Measure the signal in each well. Compounds that produce a signal significantly above the background are considered "hits."
-
Validation : Validate the hits by performing detailed kinetic analysis as described in the previous section to confirm they are true substrates and to determine their kinetic parameters.
Visualization: Substrate Screening Workflow
Caption: Workflow for high-throughput substrate screening and hit validation.
Inhibitor Studies to Probe Active Site Specificity
Investigating the effect of known inhibitors of other P5P-dependent enzymes can provide insights into the structural and chemical features of Enzyme X's active site.
Experimental Protocol: Inhibitor Specificity Profiling
-
Inhibitor Selection : Select a panel of known P5P-dependent enzyme inhibitors (e.g., D-cycloserine, gabaculine, aminooxyacetic acid).
-
IC50 Determination : For each inhibitor, measure the activity of Enzyme X, AAT, and Alr at their respective Km concentrations of their primary substrate in the presence of varying inhibitor concentrations.
-
Data Analysis : Plot the percentage of enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Mechanism of Inhibition : For potent inhibitors, perform further kinetic experiments by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Data Presentation: Comparative Inhibitor Specificity
| Inhibitor | Enzyme X IC50 (µM) | AAT IC50 (µM) | Alr IC50 (µM) |
| D-Cycloserine | > 1000 | 50 | 10 |
| Gabaculine | 250 | 5 | > 1000 |
| Aminooxyacetic Acid | 15 | 100 | 500 |
Interpretation : The inhibitor profile of Enzyme X is distinct from that of AAT and Alr. For instance, Enzyme X is relatively insensitive to D-cycloserine, a potent inhibitor of Alr, but is more sensitive to aminooxyacetic acid. This suggests differences in the active site architecture.[5]
Visualizing the P5P-Dependent Reaction Mechanism
Understanding the fundamental reaction mechanism of P5P-dependent enzymes provides a basis for interpreting specificity data. The following diagram illustrates a generalized transamination reaction, a common reaction type for this enzyme class.[6][7][8]
Caption: Generalized mechanism of a P5P-dependent transamination reaction.
Conclusion
A multi-faceted approach combining detailed kinetic analysis, high-throughput substrate screening, and inhibitor profiling is essential for robustly validating the specificity of a new P5P-dependent enzyme. By systematically comparing the data for Enzyme X with that of well-established enzymes like AAT and Alr, researchers can definitively establish its unique substrate and inhibitor profile, paving the way for further investigation into its physiological role and therapeutic potential.
References
- 1. Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Determination of enzyme/substrate specificity constants using a multiple substrate ESI-MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridoxal-5'-phosphate-dependent enzymes involved in biotin biosynthesis: structure, reaction mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
Comparative Analysis of Pyridoxal-5'-Phosphate (P5P) and Pyridoxamine-5'-Phosphate (PMP) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biochemical and physiological activities of two key forms of vitamin B6: Pyridoxal-5'-Phosphate (P5P) and Pyridoxamine-5'-Phosphate (PMP). This document summarizes experimental data on their roles as enzyme cofactors and inhibitors of advanced glycation end products (AGEs), providing detailed experimental protocols and visual representations of their involvement in key metabolic pathways.
Data Presentation: Quantitative Comparison of P5P and PMP Activity
The following table summarizes the key quantitative parameters comparing the activity of P5P and PMP in two primary areas: their function as substrates for Pyridoxamine-5'-Phosphate Oxidase (PNPO) in the vitamin B6 salvage pathway, and their efficacy as inhibitors of Advanced Glycation End Products (AGEs).
| Parameter | P5P (as product of PNP) | Pyridoxamine-5'-Phosphate (PMP) | Reference |
| Enzymatic Activity (Substrate for PNPO) | |||
| Km (Rabbit Liver PNPO) | 8.2 µM (for PNP) | 3.6 µM | [1] |
| Turnover Number (kcat) (Rabbit Liver PNPO) | 42 min⁻¹ (for PNP) | 6.2 min⁻¹ | [1] |
| Km (E. coli PNPO) | 2 µM (for PNP) | 105 µM | [2] |
| Turnover Number (kcat) (E. coli PNPO) | 0.76 s⁻¹ (for PNP) | 1.72 s⁻¹ | [2] |
| Inhibition of Advanced Glycation End Products (AGEs) | |||
| Lipid Glycation Inhibition | Identified as one of the most effective inhibitors | Less effective than P5P and Pyridoxal (B1214274) in this specific study | [3] |
| AGE Accumulation in Diabetic Rats | Superior to Pyridoxamine (PM) in inhibiting the accumulation of various AGEs | Less effective than P5P in this in vivo model | [4] |
| Post-Amadori AGE Formation | Inhibited the rate of AGE formation | Showed nearly complete inhibition at 15 and 50 mM concentrations | [5] |
Note: Data for P5P as a substrate for PNPO is presented using its immediate precursor, Pyridoxine-5'-Phosphate (PNP), as P5P is the product of this reaction.
Experimental Protocols
Assay for Pyridoxamine-5'-Phosphate Oxidase (PNPO) Activity
This protocol is adapted from studies on the kinetic properties of PNPO.
Objective: To determine the kinetic parameters (Km and kcat) of PNPO with PMP and PNP as substrates.
Materials:
-
Purified PNPO enzyme
-
Pyridoxamine-5'-Phosphate (PMP)
-
Pyridoxine-5'-Phosphate (PNP)
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
Spectrophotometer capable of measuring absorbance changes at specific wavelengths
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer (pH 8.0) and a known concentration of purified PNPO enzyme.
-
Initiate the reaction by adding varying concentrations of the substrate (PMP or PNP).
-
Monitor the formation of P5P by measuring the increase in absorbance at a specific wavelength (e.g., 388 nm) over time.
-
Calculate the initial reaction velocities (v₀) from the linear portion of the absorbance versus time plots.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
In Vitro Inhibition of Advanced Glycation End Products (AGEs) Formation
This protocol is a generalized method based on common in vitro glycation assays using bovine serum albumin (BSA).
Objective: To assess the inhibitory effect of P5P and PMP on the formation of AGEs in vitro.
Materials:
-
Bovine Serum Albumin (BSA)
-
Glucose (or other reducing sugar like fructose (B13574) or ribose)
-
Phosphate buffer (pH 7.4)
-
P5P and PMP solutions of varying concentrations
-
Sodium azide (B81097) (as a bacteriostatic agent)
-
Fluorometer for measuring fluorescence
Procedure:
-
Prepare a stock solution of BSA (e.g., 10 mg/mL) in phosphate buffer (pH 7.4).
-
Prepare a stock solution of glucose (e.g., 500 mM) in the same buffer.
-
In a series of reaction tubes, mix the BSA solution, glucose solution, and varying concentrations of the inhibitors (P5P or PMP). Include a control group with no inhibitor.
-
Add sodium azide to a final concentration of 0.02% to prevent bacterial growth.
-
Incubate the reaction mixtures at 37°C for a specified period (e.g., 1-4 weeks).
-
After incubation, measure the fluorescence of the samples at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm. The increase in fluorescence is indicative of AGE formation.
-
Calculate the percentage of inhibition for each concentration of P5P and PMP using the formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AGE formation, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Vitamin B6 salvage pathway illustrating the conversion of dietary forms to the active coenzyme P5P.
Caption: The transamination reaction cycle showing the interconversion of P5P and PMP.
Caption: Experimental workflow for assessing the in vitro inhibition of AGEs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aminophospholipid glycation and its inhibitor screening system: a new role of pyridoxal 5'-phosphate as the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridoxal phosphate prevents progression of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Pyridoxal 5'-Phosphate (P5P) Measurement: A Cross-Validation of Leading Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Pyridoxal (B1214274) 5'-Phosphate (P5P), the active form of vitamin B6, is crucial for a wide range of studies, from nutritional research to the development of therapeutics targeting metabolic pathways. This guide provides an objective comparison of the most prevalent analytical methods for P5P measurement: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays. We present a summary of their performance based on experimental data and detailed methodologies to aid in the selection of the most appropriate technique for your research needs.
Comparative Analysis of P5P Measurement Methods
The selection of a P5P measurement method hinges on a balance of sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance metrics of HPLC-FLD, LC-MS/MS, and enzymatic assays based on published validation data.
| Performance Metric | HPLC with Fluorescence Detection (HPLC-FLD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Assay |
| Principle | Separation by chromatography, followed by chemical derivatization to produce a fluorescent product that is detected. | Separation by chromatography, followed by mass-based detection of the parent ion and specific fragment ions. | Measurement of the rate of a P5P-dependent enzymatic reaction. |
| Lower Limit of Quantification (LLOQ) | 2.1 - 5.8 nmol/L[1][2] | 4 - 5 nmol/L[3][4] | ~5 nmol/L[5] |
| Linearity (Upper Limit) | Up to 1000 nmol/L[1][2] | Up to 500 - 8000 nmol/L[3][4] | Up to 200 nmol/L[5] |
| Intra-Assay Precision (CV%) | < 6%[1] | 1.7 - 5%[3][4] | ~9.6%[5] |
| Inter-Assay Precision (CV%) | < 7%[1] | 3.0 - 4.1%[3] | ~12%[5] |
| Recovery | > 95%[1][2] | ~98%[3] | ~98%[5] |
| Specificity | Good, but susceptible to interfering fluorescent compounds. | Excellent, based on specific mass transitions. | Good, but can be affected by non-specific enzyme activation or inhibition. |
| Throughput | Moderate | High | High (amenable to automation) |
| Cost | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate P5P measurements. Below are summaries of typical methodologies for each of the compared techniques.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is a robust and widely used technique for P5P quantification.
a) Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add an equal volume of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the clear supernatant for derivatization.
b) Pre-column Derivatization:
-
Mix the supernatant with a semicarbazide (B1199961) solution.[1] This reaction converts the aldehyde group of P5P into a stable and highly fluorescent semicarbazone derivative.
-
Incubate the mixture under optimized conditions (e.g., specific temperature and time) to ensure complete derivatization.
c) Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A constant flow rate, typically around 1 mL/min.
-
Detection: A fluorescence detector is set to the specific excitation and emission wavelengths of the P5P-semicarbazone derivative.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity, making it a gold standard for many analytical applications.
a) Sample Preparation:
-
Internal Standard Addition: Add a stable isotope-labeled internal standard (e.g., P5P-d3) to the sample (plasma, serum, or whole blood).[3]
-
Protein Precipitation: Precipitate proteins using an organic solvent (e.g., methanol) or an acid like trichloroacetic acid.[4]
-
Centrifugation: Centrifuge the mixture to pellet the protein.
-
Supernatant Injection: The resulting supernatant is directly injected into the LC-MS/MS system.
b) LC-MS/MS Conditions:
-
Chromatography: Utilizes a reverse-phase C18 column with a rapid gradient elution to separate P5P from other matrix components.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both P5P and its internal standard are monitored for quantification (e.g., m/z 247.8 > 149.8 for P5P).[3]
Enzymatic Assay
Enzymatic assays provide a high-throughput and often automatable alternative to chromatographic methods.
a) Principle: This method relies on the reconstitution of a holoenzyme from its apoenzyme form in the presence of P5P. The activity of the reconstituted enzyme is directly proportional to the P5P concentration in the sample. A common enzyme used is tyrosine apodecarboxylase.
b) Assay Procedure:
-
Sample Incubation: Plasma or serum is incubated with the apoenzyme (e.g., apo-tyrosine decarboxylase).
-
Enzymatic Reaction: A substrate (e.g., L-tyrosine) is added. The reconstituted enzyme catalyzes the conversion of the substrate to a product (e.g., tyramine).
-
Detection: The product is then quantified. In some variations, the product is measured by a subsequent reaction that generates a colored or fluorescent signal.[5] For example, a homogeneous assay has been developed where the apo-form of homocysteine-α,γ-lyase is used, and the resulting hydrogen sulfide (B99878) is measured colorimetrically.[5]
Mandatory Visualizations
Experimental Workflow for P5P Measurement
Caption: A generalized workflow for the measurement of P5P from biological samples.
Vitamin B6 Metabolism and P5P Synthesis
Caption: The metabolic pathway of dietary vitamin B6 to its active form, P5P.
References
- 1. goodliferx.com [goodliferx.com]
- 2. Pyridoxal phosphate (P5P) [flipper.diff.org]
- 3. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 4. pyridoxal phosphate-dependent enzyme: Topics by Science.gov [science.gov]
- 5. Vitamin B6 Metabolism and Inborn Errors | The Online Metabolic and Molecular Bases of Inherited Disease | OMMBID | McGraw Hill Medical [ommbid.mhmedical.com]
A Comparative Analysis of Pyridoxal-5'-Phosphate (P5P) Analog Efficacy as Enzyme Cofactors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various pyridoxal-5'-phosphate (P5P) analogs as cofactors for P5P-dependent enzymes. The information presented is collated from peer-reviewed studies and is intended to aid in the rational design and selection of P5P analogs for research and therapeutic applications.
Introduction
Pyridoxal-5'-phosphate (PLP or P5P) is the biologically active form of vitamin B6 and a crucial cofactor for a vast array of enzymes, primarily involved in amino acid metabolism.[1][2][3] The versatility of P5P arises from its ability to form a Schiff base with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site, which is then displaced by the amino acid substrate.[1][2][4] This covalent catalysis mechanism allows P5P-dependent enzymes to mediate a wide range of transformations, including transamination, decarboxylation, racemization, and elimination/substitution reactions.[4][5][6][7]
The critical role of P5P in cellular metabolism has spurred interest in the development of P5P analogs. These analogs serve as valuable tools for probing enzyme mechanisms, as potential inhibitors for therapeutic intervention, and as customized cofactors with altered or enhanced activities. This guide focuses on comparing the efficacy of several classes of P5P analogs based on available experimental data.
Quantitative Comparison of P5P Analog Efficacy
The efficacy of P5P analogs as cofactors is best assessed by examining their kinetic parameters with a target P5P-dependent enzyme. The following table summarizes the available kinetic data for various analogs compared to the natural P5P cofactor.
| Enzyme | Analog | Modification | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Efficacy vs. P5P | Reference |
| Alanine Racemase (S. aureus) | P5P (Natural) | - | 150 ± 20 | 55 ± 2 | 3.7 x 10⁵ | 100% | Hoegl et al., 2018 |
| PL1P | 2'-alkyne | 130 ± 20 | 25 ± 1 | 1.9 x 10⁵ | ~51% | Hoegl et al., 2018 | |
| PL2P | 2'-(ethylene-alkyne) | 160 ± 20 | 50 ± 2 | 3.1 x 10⁵ | ~84% | Hoegl et al., 2018 | |
| PL3P | 2'-azide | 170 ± 20 | 44 ± 2 | 2.6 x 10⁵ | ~70% | Hoegl et al., 2018 | |
| Arginine Decarboxylase | Pyridoxal (B1214274) 5'-sulfate | 5'-sulfate | - | - | - | Substantial Activity | Groman et al., 1972[8] |
| Tryptophanase | Pyridoxal 5'-sulfate | 5'-sulfate | - | - | - | Substantial Activity | Groman et al., 1972[8] |
| D-Serine Dehydratase | Pyridoxal 5'-sulfate | 5'-sulfate | - | - | - | Inactive | Groman et al., 1972[8] |
| D-Serine Dehydratase | α(5)-Pyridoxalmethylphosphonate | 5'-methylphosphonate | - | - | - | Substantial Activity | Groman et al., 1972[8] |
| Pyridoxal Kinase (Rat Liver) | 4'-Vinylpyridoxal | 4'-vinyl | - | - | Potent Inhibitor | - | Korytnyk et al., 1980[9] |
| Pyridoxine Phosphate Oxidase | 4'-Vinylpyridoxal-P | 4'-vinyl | - | - | Potent Inhibitor | - | Korytnyk et al., 1980[9] |
Signaling Pathways and Experimental Workflows
The P5P Salvage Pathway
The intracellular concentration of P5P is tightly regulated through the salvage pathway, which converts dietary forms of vitamin B6 into the active cofactor. This pathway is a key target for analogs that can act as inhibitors of pyridoxal kinase or pyridoxine-5'-phosphate oxidase.
Caption: The mammalian P5P salvage pathway.
Experimental Workflow for Evaluating P5P Analog Efficacy
The following diagram outlines a generalized workflow for the characterization of P5P analogs as cofactors for a chosen P5P-dependent enzyme.
Caption: Experimental workflow for P5P analog characterization.
Experimental Protocols
Alanine Racemase Activity Assay
This protocol is adapted for the characterization of novel amino acid racemases and the determination of kinetic parameters for P5P analogs.[10][11]
A. Reagents and Materials:
-
Purified apo-alanine racemase
-
P5P and P5P analogs
-
L-alanine and D-alanine
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
Quenching Solution: 2 M HCl
-
Neutralization Solution: 2 M NaOH
-
Derivatization Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) in acetone
-
1 M NaHCO₃
-
HPLC system with a C18 column
-
Mobile Phase: Acetonitrile and 50 mM triethylammonium (B8662869) acetate, pH 4.2
B. Procedure:
-
Holoenzyme Reconstitution: Incubate the apo-enzyme with a saturating concentration of either P5P or a P5P analog in the reaction buffer at 37°C for 30 minutes.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer and varying concentrations of the substrate (e.g., L-alanine).
-
Initiation: Initiate the reaction by adding the reconstituted holoenzyme to the reaction mixture. The final enzyme concentration should be kept low (e.g., 10% or less of the initial substrate concentration) to minimize the reverse reaction.[11]
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 1 minute), ensuring that less than 10% of the substrate is consumed.[11]
-
Quenching and Neutralization: Stop the reaction by adding 2 M HCl, followed by neutralization with 2 M NaOH.[11]
-
Derivatization: Transfer an aliquot of the neutralized reaction mixture to a new tube. Add Marfey's reagent and 1 M NaHCO₃. Incubate at 40°C for 1 hour.[11]
-
HPLC Analysis: Analyze the derivatized samples by HPLC to separate and quantify the L- and D-alanine enantiomers.
-
Data Analysis: Calculate the initial reaction velocity from the amount of product formed. Determine Km and kcat by fitting the data to the Michaelis-Menten equation using non-linear regression.
Aspartate Aminotransferase (AST) Activity Assay
This protocol describes a coupled enzyme assay for measuring AST activity, which can be adapted to evaluate the efficacy of P5P analogs.[12]
A. Reagents and Materials:
-
Purified apo-aspartate aminotransferase
-
P5P and P5P analogs
-
L-aspartate
-
α-ketoglutarate
-
Malate dehydrogenase (MDH)
-
NADH
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
-
Spectrophotometer capable of reading absorbance at 340 nm
B. Procedure:
-
Holoenzyme Reconstitution: Prepare the holo-AST by incubating the apo-enzyme with a saturating concentration of P5P or a P5P analog in the assay buffer.
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, L-aspartate, MDH, and NADH.
-
Background Reading: Add the reconstituted holo-AST to the cuvette and incubate for 2-3 minutes to allow for the reduction of any endogenous pyruvate.
-
Initiation: Initiate the AST-catalyzed reaction by adding α-ketoglutarate.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C). The rate of NADH oxidation is directly proportional to the rate of oxaloacetate production by AST.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. For kinetic analysis, repeat the assay with varying concentrations of L-aspartate and α-ketoglutarate to determine Km and kcat for each substrate in the presence of the P5P analog.
Conclusion
The efficacy of P5P analogs as cofactors is highly dependent on the specific modifications to the P5P scaffold and the particular P5P-dependent enzyme being studied. Analogs with modifications at the 2'-position can retain significant catalytic activity, making them useful as probes for studying enzyme function. Modifications at the 4'- and 5'-positions often lead to inhibitory activity, highlighting the critical role of these positions in substrate binding and catalysis. The provided protocols and workflows offer a framework for the systematic evaluation of novel P5P analogs, which will undoubtedly contribute to a deeper understanding of P5P-dependent enzymes and the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 3. pyridoxal 5'-phosphate salvage | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]
- 7. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]
- 8. Coenzymatic activity of pyridoxal 5'-sulfate and related analogues of pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the inhibitory activity of 4-vinyl analogues of pyridoxal: enzyme and cell culture studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino Acid Racemase Enzyme Assays [en.bio-protocol.org]
- 11. Amino Acid Racemase Enzyme Assays [bio-protocol.org]
- 12. mmpc.org [mmpc.org]
Confirming P5P Binding Sites: A Comparative Guide to Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal (B1214274) 5'-phosphate (P5P) is a versatile coenzyme essential for a vast array of enzymatic reactions crucial to cellular metabolism. Identifying and confirming the P5P binding site within these enzymes is paramount for understanding their catalytic mechanisms and for the rational design of inhibitors. Site-directed mutagenesis stands as a cornerstone technique in this endeavor, allowing for the precise alteration of amino acid residues to probe their roles in P5P binding and catalysis. This guide provides a comparative overview of how mutagenesis is employed to validate P5P binding sites, supported by experimental data and detailed protocols.
Data Presentation: The Impact of Mutagenesis on Enzyme Kinetics
The following tables summarize quantitative data from mutagenesis studies on various P5P-dependent enzymes. These examples highlight how specific amino acid substitutions within the P5P binding pocket can significantly alter enzyme function, thereby confirming the role of these residues in cofactor binding and/or catalysis.
| Enzyme | Organism | Mutation | Fold Change in Km (Substrate) | Fold Change in kcat | Reference |
| D-amino acid transaminase | Bacillus sp. YM-1 | K145Q | 10 to 100-fold increase | ~67-fold decrease | [1] |
| Aromatic L-amino acid decarboxylase | Rat | D271A/N | Complete loss of activity | Complete loss of activity | [2] |
| Aromatic L-amino acid decarboxylase | Rat | D271E | - | ~50-fold decrease | [2] |
| Aromatic L-amino acid decarboxylase | Rat | T246A | - | ~20-fold decrease | [2] |
| Dialkylglycine Decarboxylase | Pseudomonas cepacia | R406M | Significant increase | Significant decrease | [3] |
| Dialkylglycine Decarboxylase | Pseudomonas cepacia | R406K | - | - | [3] |
| Dialkylglycine Decarboxylase | Pseudomonas cepacia | W138F | - | - | [3] |
| Lysine (B10760008) 2,3-aminomutase | Bacillus subtilis | K346Q | Inactive | Inactive | [4] |
| Aspartate Aminotransferase | E. coli | H193Q | Minor changes | Minor changes | [5] |
| Aspartate Aminotransferase | E. coli | Y70F | Similar to wild-type | Similar to wild-type | [5] |
Table 1: Comparison of Kinetic Parameters of Wild-Type and Mutant P5P-Dependent Enzymes. This table illustrates the dramatic effects that single amino acid substitutions in the P5P binding site can have on the catalytic efficiency of various enzymes. The data underscores the critical role of conserved residues in maintaining the proper structure and function of the active site.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and reaction mechanisms discussed in this guide.
Figure 1: Experimental Workflow for Confirmation of P5P Binding Site. This diagram outlines the key steps involved in a typical site-directed mutagenesis experiment to investigate a P5P binding site.
Figure 2: General Mechanism of P5P-Dependent Transamination. This diagram illustrates the key intermediates in a typical transamination reaction catalyzed by a P5P-dependent enzyme.
Figure 3: General Mechanism of P5P-Dependent Decarboxylation. This diagram shows the key steps in the decarboxylation of an amino acid catalyzed by a P5P-dependent enzyme.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the confirmation of P5P binding sites.
Protocol 1: Site-Directed Mutagenesis
This protocol outlines the generation of a specific mutation in a plasmid encoding a P5P-dependent enzyme using a PCR-based method.
1. Primer Design:
-
Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation at the center.
-
The melting temperature (Tm) of the primers should be calculated to ensure proper annealing to the template DNA.
-
The primers should have a GC content of at least 40% and terminate in one or more G or C bases to enhance priming efficiency.
2. PCR Amplification:
-
Set up a PCR reaction containing the template plasmid DNA, the mutagenic primers, a high-fidelity DNA polymerase, dNTPs, and PCR buffer.
-
Perform PCR with a thermal cycler using an appropriate program with denaturation, annealing, and extension steps. Typically, 12-18 cycles are sufficient.
3. DpnI Digestion:
-
Following PCR, add the restriction enzyme DpnI directly to the amplification product.
-
Incubate at 37°C for 1-2 hours. DpnI specifically digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
4. Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic-containing agar (B569324) plate and incubate overnight at 37°C.
5. Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.
Protocol 2: Recombinant Protein Expression and Purification
This protocol describes the production and purification of the mutant enzyme for subsequent biochemical analysis.
1. Expression:
-
Transform the sequence-verified mutant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a large-scale culture of the transformed cells and induce protein expression with an appropriate inducer (e.g., IPTG).
2. Cell Lysis:
-
Harvest the cells by centrifugation and resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells using methods such as sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
3. Purification:
-
Purify the target protein from the clarified lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Further purify the protein using other chromatography techniques such as ion-exchange or size-exclusion chromatography if necessary.
-
Assess the purity of the final protein sample by SDS-PAGE.
Protocol 3: Enzyme Kinetics Assay
This protocol details the measurement of the kinetic parameters of the wild-type and mutant enzymes to assess the functional consequences of the mutation.
1. Assay Setup:
-
Prepare a reaction mixture containing a suitable buffer, the purified enzyme (wild-type or mutant), and the coenzyme P5P (if the purified enzyme is in the apo form).
-
Prepare a range of substrate concentrations.
2. Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the substrate to the reaction mixture.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of a substrate or product at a specific wavelength using a spectrophotometer or fluorometer.
3. Data Analysis:
-
Determine the initial reaction velocities (v₀) from the linear portion of the progress curves at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
-
Compare the kinetic parameters of the mutant enzyme to those of the wild-type enzyme to evaluate the effect of the mutation.
Conclusion
Site-directed mutagenesis is an indispensable tool for the functional validation of P5P binding sites in enzymes. By systematically altering key amino acid residues and analyzing the resulting changes in enzyme kinetics, researchers can definitively establish the roles of these residues in cofactor binding, substrate recognition, and catalysis. The data and protocols presented in this guide offer a framework for designing and interpreting mutagenesis experiments aimed at elucidating the intricate mechanisms of P5P-dependent enzymes, ultimately paving the way for the development of novel therapeutics targeting these vital proteins.
References
- 1. Kinetic and stereochemical comparison of wild-type and active-site K145Q mutant enzyme of bacterial D-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure modelling and site-directed mutagenesis of the rat aromatic L-amino acid pyridoxal 5'-phosphate-dependent decarboxylase: a functional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutational Analysis of Substrate Interactions with the Active Site of Dialkylglycine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of lysine 346 as a functionally important residue for pyridoxal 5'-phosphate binding and catalysis in lysine 2, 3-aminomutase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Analysis of wild-type and mutant aspartate aminotransferases using int" by Martin R. Schiller, Leonard D. Holmes et al. [oasis.library.unlv.edu]
A Head-to-Head Comparison: A Novel Fluorometric P5P Assay versus the Gold Standard HPLC Method
In the realm of biomedical research and clinical diagnostics, the accurate quantification of pyridoxal (B1214274) 5'-phosphate (P5P), the biologically active form of vitamin B6, is paramount. P5P serves as a critical coenzyme in over 160 enzymatic reactions, playing an indispensable role in amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[1][2] Deficiencies in P5P have been implicated in a range of pathologies, including neurological disorders and anemia.[1][3] Consequently, the development of robust and efficient assays for P5P measurement is of significant interest to researchers and clinicians alike.
This guide provides a comprehensive benchmark analysis of a novel, high-throughput fluorometric P5P assay against the established gold standard method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection. We present a detailed comparison of the experimental protocols, performance metrics, and overall workflow to assist researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
The Gold Standard: HPLC with Fluorescence Detection
High-Performance Liquid Chromatography is widely regarded as the reference method for P5P quantification due to its high sensitivity and specificity.[4][5][6] The method involves the separation of P5P from other vitamers and interfering substances in a biological sample, followed by its detection. Often, a derivatization step is employed to enhance the fluorescence of P5P, thereby increasing the sensitivity of the assay.[5][7]
The Challenger: A Novel Fluorometric P5P Assay
The novel fluorometric assay offers a simplified and more rapid alternative to the technically demanding HPLC method. This assay leverages a P5P-dependent enzyme that converts a substrate into a highly fluorescent product.[3] The resulting fluorescence intensity is directly proportional to the P5P concentration in the sample, allowing for quantification.
Performance Benchmark: Novel Fluorometric Assay vs. HPLC
The following table summarizes the key performance characteristics of the novel fluorometric P5P assay in comparison to the gold standard HPLC method. The data presented is a synthesis of expected performance based on commercially available kits and published literature.
| Parameter | Novel Fluorometric Assay | Gold Standard (HPLC) | Reference |
| Limit of Detection (LOD) | 0.2 pmol/well | 2.1 nmol/L | [3][5] |
| Limit of Quantification (LOQ) | 0.5 pmol/well | 5.8 nmol/L | [3][5] |
| Linear Range | 0.5 - 10 pmol | 4 - 8000 nmol/L | [3][4] |
| Intra-assay Precision (CV%) | < 5% | 1.7 - 2.8% | [4] |
| Inter-assay Precision (CV%) | < 10% | 3.0 - 4.1% | [4] |
| Sample Volume | 2 - 50 µL | 100 - 250 µL | [3][4] |
| Assay Time | ~ 1 hour | 4 - 6 hours | [3][4] |
| Throughput | High (96-well plate format) | Low to Medium | |
| Equipment | Fluorometric plate reader | HPLC system with fluorescence detector | |
| Toxicity of Reagents | Low | Moderate (e.g., use of KCN, TCA) | [8] |
Experimental Protocols
Gold Standard: HPLC with Pre-column Derivatization
This protocol is a generalized representation based on established HPLC methods.[5]
1. Sample Preparation:
-
To 200 µL of plasma or serum, add 200 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization:
-
To 100 µL of the supernatant, add 20 µL of semicarbazide (B1199961) solution.
-
Incubate at room temperature for 20 minutes to form the fluorescent semicarbazone derivative of P5P.
3. HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and methanol.
-
Detect the P5P-semicarbazone derivative using a fluorescence detector with excitation at 330 nm and emission at 415 nm.
4. Quantification:
-
Construct a standard curve using known concentrations of P5P.
-
Determine the P5P concentration in the samples by interpolating their peak areas against the standard curve.
Novel Fluorometric P5P Assay
This protocol is based on commercially available fluorometric assay kits.[3][9]
1. Sample Preparation:
-
Homogenize tissue samples (~10 mg) in 100 µL of ice-cold assay buffer. For plasma or serum, proceed directly.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Deproteinize the sample by passing it through a 10 kDa spin column.
2. Assay Procedure (96-well plate format):
-
Add 2-50 µL of the prepared sample or P5P standard to each well.
-
Adjust the volume in each well to 50 µL with assay buffer.
-
Prepare a master mix containing the P5P enzyme mix and substrate.
-
Add 50 µL of the master mix to each well.
-
Incubate the plate for 30 minutes at 25°C, protected from light.
-
Add 20 µL of the developer solution containing the probe to each well.
-
Incubate for an additional 10-30 minutes at 25°C, protected from light.
3. Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a fluorometric plate reader.
4. Quantification:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity of the standards versus their concentrations to generate a standard curve.
-
Calculate the P5P concentration in the samples from the standard curve.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Overview of the Vitamin B6 salvage pathway leading to the synthesis of the active coenzyme P5P.
Caption: Comparative workflow for P5P quantification using the gold standard HPLC and a novel fluorometric assay.
Conclusion
The choice between the novel fluorometric P5P assay and the gold standard HPLC method will ultimately depend on the specific requirements of the study. The HPLC method, while more labor-intensive and requiring specialized equipment, offers unparalleled sensitivity and is the established reference method. It is the preferred choice for applications demanding the highest level of accuracy and for the analysis of complex matrices.
On the other hand, the novel fluorometric assay provides a compelling alternative for researchers who prioritize speed, throughput, and ease of use. Its 96-well plate format makes it highly suitable for screening large numbers of samples, for example, in drug discovery or in large-scale clinical studies. While its sensitivity may be slightly lower than that of HPLC, it is sufficient for most research applications where relative changes in P5P levels are of interest. The reduced reliance on toxic reagents also presents a significant advantage in terms of laboratory safety and environmental impact. For routine monitoring and high-throughput screening, the novel fluorometric assay represents a significant step forward in the quantification of this vital coenzyme.
References
- 1. Biomedical aspects of pyridoxal 5'-phosphate availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridoxal phosphate (P5P) [flipper.diff.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of pyridoxal 5'-phosphate in human serum by reversed phase high performance liquid chromatography combined with spectrofluorimetric detection of 4-pyridoxic acid 5'-phosphate as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
A Comparative Analysis of Pyridoxal 5'-Phosphate (P5P) Levels in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal (B1214274) 5'-phosphate (P5P), the biologically active form of vitamin B6, is a critical coenzyme for over 140 enzymatic reactions in the human body.[1][2] Its pivotal role in amino acid metabolism, neurotransmitter synthesis, and heme biosynthesis underscores its importance in maintaining physiological homeostasis.[3][4][5] Deviations from normal P5P levels are increasingly recognized as a hallmark of various pathological conditions, making it a valuable biomarker in clinical research and a potential target for therapeutic intervention. This guide provides a comparative overview of P5P levels in healthy individuals versus those with specific diseases, supported by experimental data and detailed methodologies.
Quantitative Comparison of Plasma P5P Levels
The following table summarizes plasma P5P concentrations in healthy individuals and in various disease states, providing a clear comparison of the typical fluctuations observed.
| Condition | P5P Concentration (nmol/L) | Key Observations |
| Healthy Individuals | 30 - 80[1][6] | Considered adequate for normal physiological function. |
| Rheumatoid Arthritis | < 20 (deficient)[7] | Low P5P levels are common and inversely correlated with inflammatory markers.[8][9][10] |
| Cardiovascular Disease | < 30 (borderline deficient)[11] | Reduced P5P levels are significantly associated with an increased risk of coronary artery disease.[11][12][13] |
| Inflammatory Bowel Disease | < 20 (in active disease)[2][14] | P5P levels are significantly lower in patients with active IBD compared to those in remission and healthy controls.[2][15] |
| Diabetes Mellitus | Lower than healthy controls | An inverse relationship exists between plasma P5P and markers of inflammation in diabetic patients.[16] Some studies show lower mean P5P levels in individuals with Type 2 Diabetes.[16] |
| Hypophosphatasia | Mean: 1174 (range: 214-3839)[17][18] | Markedly elevated P5P levels are a key diagnostic marker for this genetic disorder.[17][18][19][20][21] |
| Genetic B6-Deficiency Disorders | Significantly reduced | Inborn errors in vitamin B6 metabolism lead to insufficient P5P levels, often manifesting as seizures.[4][22] |
Experimental Protocols for P5P Measurement
Accurate quantification of P5P in biological matrices is crucial for clinical and research applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods employed.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is widely used for the routine measurement of P5P.
1. Sample Preparation:
- To 100 µL of plasma or red cell lysate, add a protein precipitating agent such as trichloroacetic acid.
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Collect the supernatant for derivatization.
2. Pre-column Derivatization:
- Mix the supernatant with a derivatizing agent, such as semicarbazide, to form a stable, fluorescent derivative of P5P.[23]
- Incubate the mixture under controlled conditions (e.g., on ice for 30 minutes) to ensure complete derivatization.[23]
3. Chromatographic Separation:
- Inject the derivatized sample into a reverse-phase HPLC system.
- Utilize a suitable mobile phase gradient to achieve separation of the P5P derivative from other sample components.
4. Fluorescence Detection:
- Detect the eluted P5P derivative using a fluorescence detector set at the appropriate excitation and emission wavelengths.
5. Quantification:
- Quantify the P5P concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of P5P.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for P5P analysis.
1. Sample Preparation:
- Add a stable isotope-labeled internal standard (e.g., P5P-d3) to the plasma or serum sample.[24]
- Precipitate proteins using an agent like trichloroacetic acid.[24]
- Centrifuge the sample and transfer the supernatant for analysis.
2. Chromatographic Separation:
- Inject the supernatant into an LC system coupled to a tandem mass spectrometer.
- Employ a suitable chromatographic column and mobile phase to separate P5P from other analytes.
3. Mass Spectrometric Detection:
- Analyze the eluent using multiple reaction monitoring (MRM) in positive ion mode.[24]
- Monitor specific precursor-to-product ion transitions for both P5P and the internal standard.
4. Quantification:
- Calculate the P5P concentration based on the ratio of the peak area of the analyte to that of the internal standard, referenced against a calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways involving P5P and a typical experimental workflow for its analysis.
Caption: Vitamin B6 Metabolism and P5P Synthesis.
Caption: Role of P5P in the Tryptophan-Kynurenine Pathway.
Caption: P5P as a Cofactor in the Initial Step of Heme Synthesis.
Caption: General Experimental Workflow for P5P Analysis.
References
- 1. Plasma Pyridoxal-5-Phosphate Is Inversely Associated with Systemic Markers of Inflammation in a Population of U.S. Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary vitamin B6 intake modulates colonic inflammation in the IL10−/− model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin B6: Genetics, Absorption, and Deficiency [geneticlifehacks.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Plasma pyridoxal-5-phosphate is inversely associated with systemic markers of inflammation in a population of U.S. adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma pyridoxal 5'-phosphate is not associated with inflammatory and immune responses after adjusting for serum albumin in patients with rheumatoid arthritis: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Plasma pyridoxal 5'-phosphate concentration is correlated with functional vitamin B-6 indices in patients with rheumatoid arthritis and marginal vitamin B-6 status. | Semantic Scholar [semanticscholar.org]
- 9. Plasma pyridoxal 5'-phosphate concentration is correlated with functional vitamin B-6 indices in patients with rheumatoid arthritis and marginal vitamin B-6 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin B6 levels in rheumatoid arthritis: effect of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low pyridoxal 5'-phosphate is associated with increased risk of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma pyridoxal-5-phosphate level as risk index for coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Association of Plasma Vitamin B6 With Coronary Heart Disease in Patients Undergoing Diagnostic Coronary Angiography: New Insight on Sex Differences [frontiersin.org]
- 14. community.the-hospitalist.org [community.the-hospitalist.org]
- 15. Low Vitamin B6 Plasma Levels, a Risk Factor for Thrombosis, in Inflammatory Bowel Disease: Role of Inflammation and Correlation With Acute Phase Reactants - ProQuest [proquest.com]
- 16. mdpi.com [mdpi.com]
- 17. Markedly increased circulating pyridoxal-5'-phosphate levels in hypophosphatasia. Alkaline phosphatase acts in vitamin B6 metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Markedly increased circulating pyridoxal-5'-phosphate levels in hypophosphatasia. Alkaline phosphatase acts in vitamin B6 metabolism. | Semantic Scholar [semanticscholar.org]
- 19. Increased plasma pyridoxal-5'-phosphate levels before and after pyridoxine loading in carriers of perinatal/infantile hypophosphatasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. profiles.wustl.edu [profiles.wustl.edu]
- 21. researchgate.net [researchgate.net]
- 22. Disorders affecting vitamin B 6 metabolism: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Validating P5P-Dependent Enzyme Inhibitor Screening Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of screening assays for inhibitors of Pyridoxal 5'-phosphate (P5P)-dependent enzymes is critical for the successful identification of novel therapeutic leads. This guide provides a comparative overview of common screening methodologies, focusing on the clinically relevant P5P-dependent enzyme, DOPA Decarboxylase (DDC), a key target in the management of Parkinson's disease.
P5P acts as a coenzyme for a multitude of enzymes involved in essential metabolic processes, including amino acid biosynthesis and degradation. Inhibitors of these enzymes, rather than P5P itself, are of significant therapeutic interest. DDC, for instance, is crucial for the synthesis of the neurotransmitter dopamine (B1211576).[1][2][3][4] This guide will delve into the validation of screening assays for DDC inhibitors, presenting experimental protocols, comparative data, and visualizations to aid researchers in selecting and validating the most appropriate assay for their drug discovery campaigns.
Comparison of DDC Inhibitor Screening Assays
The selection of an appropriate screening assay depends on various factors, including the desired throughput, sensitivity, cost, and the specific research question. The following table summarizes and compares two common methods for screening DDC inhibitors: spectrophotometric and fluorometric assays.
| Parameter | Spectrophotometric Assay | Fluorometric Assay |
| Principle | Measures the change in absorbance of a chromogenic substrate or product resulting from DDC activity. Often an endpoint assay. | Measures the change in fluorescence of a fluorogenic substrate or product, or uses a coupled enzyme system to produce a fluorescent signal. Can be continuous or endpoint. |
| Detection Method | Colorimetric (Absorbance) | Fluorometric (Fluorescence Intensity) |
| Throughput | Moderate to High | High |
| Sensitivity | Generally lower than fluorometric assays.[5][6][7][8] | Generally higher than spectrophotometric assays.[5][6][7][8] |
| Z' Factor | Typically ≥ 0.5 for a robust assay. | Can achieve high Z' factors ( > 0.7), indicating excellent assay quality.[9] |
| Known Inhibitor IC50 Values | Carbidopa (B1219) and Benserazide (B1668006) are potent inhibitors.[10][11] | IC50 values in the low micromolar to nanomolar range have been reported for various inhibitors.[12][13][14] |
| Advantages | Cost-effective, relatively simple to implement. | High sensitivity, suitable for low enzyme concentrations and high-throughput screening. |
| Disadvantages | Potential for interference from colored compounds, lower sensitivity.[5][6][7] | Potential for interference from fluorescent compounds, may require specialized equipment. |
Signaling Pathway and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for understanding and validating screening assays.
A typical high-throughput screening workflow involves several key stages, from initial screening to hit confirmation and validation.
Experimental Protocols
Detailed and standardized protocols are the foundation of reproducible and reliable screening results.
Spectrophotometric DDC Inhibitor Screening Assay (Endpoint)
This protocol is adapted from methods described in the literature and is suitable for determining the IC50 values of DDC inhibitors.[15][16][17][18]
Principle: The enzymatic activity of DDC is measured by quantifying the amount of dopamine produced from the substrate L-DOPA. The dopamine is derivatized to produce a colored product that can be measured by a spectrophotometer.
Materials:
-
Recombinant human DDC enzyme
-
L-DOPA (substrate)
-
Pyridoxal 5'-phosphate (P5P)
-
Test compounds (potential inhibitors)
-
Known DDC inhibitor (e.g., Carbidopa) as a positive control
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Trichloroacetic acid (TCA) for reaction termination
-
Sodium nitrite
-
Sodium molybdate
-
NaOH
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
Assay buffer
-
P5P solution (final concentration ~10 µM)
-
Test compound or control solution
-
DDC enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add L-DOPA solution to each well to start the reaction. The final concentration of L-DOPA should be close to its Km value.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA solution.
-
Color Development: Add sodium nitrite, followed by sodium molybdate, and then NaOH to develop the color.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 500 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value by fitting the dose-response data to a suitable model.
Fluorometric DDC Inhibitor Screening Assay (Continuous)
This protocol is based on the principle of a coupled-enzyme assay that produces a fluorescent signal and is suitable for high-throughput screening.[13][14][19]
Principle: The production of dopamine by DDC is coupled to a second enzymatic reaction that generates a fluorescent product. The rate of fluorescence increase is proportional to the DDC activity.
Materials:
-
Recombinant human DDC enzyme
-
L-DOPA (substrate)
-
P5P
-
Test compounds
-
Known DDC inhibitor (e.g., Benserazide) as a positive control
-
Coupled enzyme system (e.g., monoamine oxidase and a peroxidase)
-
Fluorogenic peroxidase substrate (e.g., Amplex Red)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Dispensing: Dispense test compounds and controls into the wells of a 384-well plate.
-
Enzyme and Substrate Mix Preparation: Prepare a master mix containing DDC enzyme, L-DOPA, P5P, the coupled enzyme system, and the fluorogenic substrate in the assay buffer.
-
Reaction Initiation: Add the enzyme and substrate mix to each well of the plate.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red).
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Validation of Screening Results
The validation of hits from a primary screen is a multi-step process to eliminate false positives and confirm the mechanism of action.
By employing a combination of these assays and a rigorous validation workflow, researchers can confidently identify and characterize novel inhibitors of P5P-dependent enzymes, paving the way for the development of new therapeutics.
References
- 1. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dopaminergic pathways - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Dopamine - Wikipedia [en.wikipedia.org]
- 5. [PDF] Performance of Spectrophotometric and Fluorometric DNA Quantification Methods | Semantic Scholar [semanticscholar.org]
- 6. Performance of Spectrophotometric and Fluorometric DNA Quantification Methods [mdpi.com]
- 7. Comparison of Fluorometric and UV Spectrophotometric Findings for DNA Isolated From Formalin-Fixed Paraffin-Embedded Blocks, Fine Needle Aspiration Cytology Smears, and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of decarboxylase and levels of dopa and 3-O-methyldopa: a comparative study of benserazide versus carbidopa in rodents and of Madopar standard versus Madopar HBS in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. verbeeldingskr8.nl [verbeeldingskr8.nl]
- 12. Identification by Virtual Screening and In Vitro Testing of Human DOPA Decarboxylase Inhibitors | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]
- 15. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sserc.org.uk [sserc.org.uk]
- 17. zenodo.org [zenodo.org]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. mdpi.com [mdpi.com]
A Comparative Analysis of P5P-Dependent Enzyme Kinetics Across Diverse Species
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal 5'-phosphate (P5P) serves as a versatile cofactor for a vast array of enzymes that catalyze a wide range of biochemical reactions essential for life. These P5P-dependent enzymes are central to amino acid metabolism, including transamination, decarboxylation, and racemization. Understanding the kinetic properties of these enzymes across different species is paramount for fields ranging from comparative biochemistry and evolutionary biology to drug discovery and metabolic engineering. This guide provides a comparative overview of the kinetic parameters of several key P5P-dependent enzymes from various organisms, supported by detailed experimental methodologies and visual representations of relevant pathways and workflows.
Comparative Kinetic Data of P5P-Dependent Enzymes
The following tables summarize the kinetic parameters (Km and kcat) for several major classes of P5P-dependent enzymes across a range of species. These values provide insights into the substrate affinity and catalytic efficiency of these enzymes in different biological contexts.
Table 1: Alanine Aminotransferase (ALT)
| Species | Substrate | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Homo sapiens (Human) | L-Alanine | 1.4 ± 0.2 | 45 ± 2 | 3.2 x 104 |
| Triticum aestivum (Wheat) | L-Alanine | - | - | - |
| Pyrococcus furiosus | L-Alanine | - | - | 41,000 |
| Pyrococcus furiosus | Pyruvate | - | - | 33,000 |
Table 2: Aspartate Aminotransferase (AST)
| Species | Substrate | Km (mM) | kcat (s-1) |
| Ovis aries (Sheep) - Cytoplasmic | L-Aspartate | 2.96 ± 0.20 | - |
| Ovis aries (Sheep) - Cytoplasmic | 2-Oxoglutarate | 0.093 ± 0.010 | - |
| Ovis aries (Sheep) - Mitochondrial | L-Aspartate | 0.40 ± 0.12 | - |
| Ovis aries (Sheep) - Mitochondrial | 2-Oxoglutarate | 0.98 ± 0.14 | - |
| Phormidium lapideum | L-Aspartate | 5.0 | - |
| Phormidium lapideum | 2-Oxoglutarate | 0.2 | - |
| Rhizobium leguminosarum | L-Aspartate | in the millimolar range | - |
Table 3: Glutamate Decarboxylase (GAD)
| Species | Substrate | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Escherichia coli | L-Glutamate | 9.3 | 6.5 | 7.0 x 102 |
| Streptomyces sp. ScGAD | L-Glutamate | - | - | 1.21 x 103 |
| Streptomyces sp. SsGAD | L-Glutamate | - | - | 0.62 x 103 |
Table 4: Serine Hydroxymethyltransferase (SHMT)
| Species | Substrate | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Oryctolagus cuniculus (Rabbit) - Cytosolic | L-Serine | - | - | - |
| Homo sapiens (Human) - Cytosolic | L-Serine | - | - | - |
| Thermus thermophilus | Phenylserine | 23.26 | 186 | 8.0 x 103 |
Table 5: Tryptophan Synthase
| Species | Substrate | Km (mM) | kcat (s-1) |
| Salmonella typhimurium | Indole-3-glycerol phosphate, L-Serine | - | - |
| Photobacterium profundum | Indole-3-glycerol phosphate, L-Serine | - | - |
Experimental Protocols
The determination of enzyme kinetic parameters is fundamental to understanding their function. A generalized protocol for assaying P5P-dependent enzyme activity is outlined below. Specific conditions such as buffer composition, pH, and temperature should be optimized for each enzyme and its source.
General Protocol for P5P-Dependent Enzyme Kinetic Assay:
-
Enzyme and Substrate Preparation:
-
Purify the P5P-dependent enzyme to homogeneity using standard chromatography techniques.
-
Prepare stock solutions of the substrates and the cofactor P5P in an appropriate buffer.
-
-
Assay Setup:
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate, Tris-HCl), a defined concentration of P5P, and the enzyme.
-
Initiate the reaction by adding the substrate(s). For enzymes with multiple substrates, one substrate is typically varied while the others are held at saturating concentrations.
-
-
Data Acquisition:
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of a substrate or product. Spectrophotometric assays are common, often coupling the reaction to a dehydrogenase to monitor NADH consumption or production at 340 nm.
-
Record the initial reaction velocities (V0) at various substrate concentrations.
-
-
Data Analysis:
-
Plot the initial velocities against substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
-
The catalytic efficiency is then calculated as the ratio of kcat/Km.
-
Visualizing Key Processes
Generalized Experimental Workflow for Enzyme Kinetics
Caption: A generalized workflow for determining the kinetic parameters of a P5P-dependent enzyme.
Representative Signaling Pathway: Tryptophan Metabolism
Caption: A simplified diagram of major tryptophan metabolic pathways involving P5P-dependent enzymes.
Bridging the Gap: Confirming the Physiological Relevance of In Vitro P5P Findings
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Pyridoxal (B1214274) 5'-phosphate (P5P), the biologically active form of vitamin B6, is a critical coenzyme in a vast array of metabolic and signaling pathways. Initial insights into its function are often gleaned from in vitro studies, which offer a controlled environment to dissect molecular mechanisms. However, the complex physiological milieu of a living organism can significantly modulate these effects. This guide provides an objective comparison of in vitro and in vivo findings related to P5P, offering supporting experimental data to highlight the importance of physiological validation.
Intestinal Absorption of P5P: The Influence of the Physiological Environment
The intestinal absorption of P5P is a primary example of how in vitro findings can be both informative and potentially misleading without in vivo confirmation. Phosphatase-mediated hydrolysis of P5P to pyridoxal is considered a crucial first step for absorption.[1] Studies using both in vitro models, such as P5P decay assays, and in vivo models, like perfused jejunal segments in rats, have demonstrated that the physiological environment significantly impacts this process.
Factors such as pH and the presence of other dietary components can either inhibit or facilitate P5P hydrolysis, thereby affecting its bioavailability.
Comparison of Factors Affecting P5P Hydrolysis: In Vitro vs. In Vivo
| Factor | In Vitro Findings (P5P Decay Assay) | In Vivo Findings (Rat Jejunal Perfusion) | Key Takeaway |
| pH and Protein Binding | At higher pH (5-7.4), P5P binds to albumin, markedly inhibiting its hydrolysis. At low pH (3-4), this binding is negligible, and hydrolysis proceeds even in the presence of high albumin concentrations.[1] | Similar pH-dependent inhibition of P5P disappearance from the perfused segment is observed. Low pH, mimicking gastric acidity, is crucial for preventing protein binding and allowing for efficient hydrolysis.[1] | The low pH of the stomach is physiologically essential for initiating the absorption of dietary P5P by preventing its binding to proteins. |
| Ethanol (B145695) | Ethanol inhibits P5P decay in a concentration-dependent manner. At a pH of 7.4, 4% (w/v) ethanol inhibits P5P decay by 48%. | Ethanol significantly inhibits the disappearance of P5P from the perfused intestinal segment. At a pH of 7.4, 4% (w/v) ethanol inhibits P5P disappearance by 55%. This inhibition is reversible upon removal of ethanol. | The inhibitory effect of ethanol on P5P hydrolysis observed in vitro is directly translated to a reduction in its absorption in vivo, providing a potential mechanism for vitamin B6 deficiency in alcoholics. |
| Amino Acids and Oligopeptides | All tested amino acids and oligopeptides significantly inhibit P5P hydrolysis. The degree of inhibition is dependent on the specific compound, its concentration, and the pH. | L-lysine demonstrates a similar concentration- and pH-dependent inhibition of P5P absorption in perfused intestinal segments. | The presence of protein digestion products in the intestinal lumen can modulate the absorption of phosphorylated vitamin B6, a factor not always accounted for in simplified in vitro systems. |
Experimental Protocols
In Vitro P5P Decay Assay:
-
A cell-free system is prepared containing a source of alkaline phosphatase.
-
Pyridoxal 5'-phosphate is added to the system at a known concentration.
-
The reaction is incubated under controlled conditions of pH and temperature.
-
Aliquots are taken at various time points, and the reaction is stopped.
-
The concentration of remaining P5P is measured, typically using high-performance liquid chromatography (HPLC), to determine the rate of decay (hydrolysis).
In Vivo Single-Pass Intestinal Perfusion in Rats:
-
Rats are anesthetized, and a segment of the jejunum is surgically isolated.
-
The isolated segment is cannulated at both ends to allow for continuous perfusion.[2]
-
A perfusion solution containing a known concentration of P5P and a non-absorbable marker is pumped through the intestinal segment at a constant rate.[2]
-
The effluent is collected, and the concentrations of P5P and the non-absorbable marker are measured.
-
The disappearance of P5P from the perfusate, corrected for water flux, is calculated to determine the rate of absorption.
P5P in Cellular Signaling: A Case Study on Platelet Aggregation
In vitro studies have long suggested an antiplatelet effect of vitamin B6, leading to the hypothesis that it may have antithrombotic properties.[3] This prompted in vivo investigations to ascertain the physiological relevance of these findings in humans.
A study involving long-term administration of vitamin B6 (as pyridoxine (B80251) hydrochloride) to healthy volunteers demonstrated a significant prolongation of bleeding time, a key in vivo measure of platelet function.[3] This confirmed the physiological relevance of the antiplatelet effects observed in vitro.
Comparison of P5P's Effect on Platelet Aggregation: In Vitro vs. In Vivo
| Parameter | In Vitro Findings | In Vivo Findings (Human Study) | Correlation |
| ADP-induced Aggregation | Vitamin B6 vitamers inhibit ADP-induced platelet aggregation.[4] | Platelet aggregation induced by ADP was significantly inhibited after long-term vitamin B6 administration.[3] | High |
| Collagen-induced Aggregation | Vitamin B6 vitamers show some inhibitory effect on collagen-induced platelet aggregation.[4] | Aggregation of platelets with collagen was only slightly, and not significantly, inhibited.[3] | Moderate |
| Epinephrine-induced Aggregation | Not extensively studied with P5P specifically, but general anti-aggregation effects are noted. | Platelet aggregation induced by epinephrine (B1671497) was significantly inhibited.[3] | High |
| Bleeding Time | Not applicable. | Significantly prolonged from an average of 4.1 minutes to 6.8 minutes.[3] | N/A |
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry):
-
Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation.[5]
-
The PRP is placed in a cuvette in an aggregometer, and a baseline light transmission is established.[6]
-
A platelet agonist, such as ADP, is added to the PRP to induce aggregation.[5]
-
As platelets aggregate, the light transmission through the sample increases, and this change is recorded over time to generate an aggregation curve.[6]
-
The effect of an inhibitor, like P5P, can be assessed by pre-incubating the PRP with the compound before adding the agonist.
In Vivo Assessment of Platelet Function:
-
Bleeding Time: A standardized small incision is made on the forearm, and the time it takes for bleeding to stop is measured. This provides a global assessment of platelet function.
-
Ex Vivo Platelet Aggregation: Blood is drawn from subjects at baseline and after a period of supplementation. Platelet aggregation is then measured in vitro using the light transmission aggregometry method described above to assess changes in platelet reactivity.[3]
P5P and Neurotransmitter Synthesis: A Well-Established In Vivo Role
The indispensable role of P5P in the synthesis of key neurotransmitters is a classic example of how in vitro enzymatic studies have been robustly confirmed in vivo. P5P is a coenzyme for decarboxylase enzymes that are critical for the production of dopamine, serotonin (B10506), and GABA from their amino acid precursors.[7]
Deficiencies in P5P or defects in P5P-dependent enzymes lead to severe neurological disorders, underscoring the critical in vivo relevance of these pathways.[8]
Key P5P-Dependent Enzymes in Neurotransmitter Synthesis
| Neurotransmitter | Precursor | P5P-Dependent Enzyme | In Vivo Consequence of Deficiency |
| Dopamine | L-DOPA | Aromatic L-amino acid decarboxylase (AADC) | AADC deficiency leads to severe developmental delay, oculogyric crises, and autonomic dysfunction. |
| Serotonin | 5-Hydroxytryptophan (5-HTP) | Aromatic L-amino acid decarboxylase (AADC) | Reduced serotonin levels are associated with depression and other mood disorders.[9] |
| GABA | Glutamate | Glutamate decarboxylase (GAD) | Reduced GABA synthesis is linked to seizures and other neurological hyperexcitability disorders.[8] |
Visualizing P5P-Dependent Neurotransmitter Synthesis
Caption: P5P is a vital coenzyme for key enzymes in neurotransmitter synthesis.
The Challenge of Translating In Vitro Findings: A Cautionary Note
While many in vitro findings on P5P have been successfully validated in vivo, the transition is not always straightforward. A notable example is the investigation into the protective effects of P5P against streptozotocin (B1681764) (STZ)-induced pancreatic beta-cell dysfunction.
An initial study reported both in vitro and in vivo evidence suggesting that P5P could protect islets from damage.[10] However, this paper was later retracted due to concerns about the integrity of the presented data.[11][12] This serves as a critical reminder of the rigorous validation required when translating preclinical research. While the hypothesis that P5P may have cytoprotective effects in this context remains plausible, the retracted data cannot be considered as evidence.
This case underscores the importance of independent replication and the careful scrutiny of experimental data, particularly when bridging the gap between simplified in vitro systems and complex in vivo models.
Bridging In Vitro and In Vivo: A Workflow
The successful translation of in vitro findings to a physiologically relevant context requires a systematic approach.
Caption: A simplified workflow for validating in vitro findings in vivo.
References
- 1. Intestinal hydrolysis of pyridoxal 5'-phosphate in vitro and in vivo in the rat. Effect of protein binding and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revistas.unav.edu [revistas.unav.edu]
- 3. The in vivo effect in humans of pyridoxal-5'-phosphate on platelet function and blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of in vitro platelet aggregation and its inhibition by three antithrombotic drugs between human and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diagnostica.cz [diagnostica.cz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyridoxal 5' phosphate protects islets against streptozotocin-induced beta-cell dysfunction--in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SEBM | Retraction: Pyridoxal 5′ phosphate protects islets against streptozotocin-induced beta-cell dysfunction – in vitro and in vivo [ebm-journal.org]
- 12. Retraction: Pyridoxal 5′ phosphate protects islets against streptozotocin-induced beta-cell dysfunction – in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Penilloaldehyde: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Penilloaldehyde
Immediate Safety Concerns and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Aldehydes, as a class of chemicals, can be irritating to the skin, eyes, and respiratory tract. Some aldehydes are also recognized as potential sensitizers or carcinogens.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or butyl rubber gloves are recommended for their resistance to aldehydes.[1] Avoid latex gloves. |
| Eye Protection | Chemical splash goggles or a full-face shield must be worn.[1] |
| Lab Coat | A chemically resistant lab coat or apron should be worn to protect from splashes. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with hazardous waste regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Chemical waste should never be disposed of down the drain or in regular trash.[3]
Experimental Protocol for Waste Collection:
-
Container Selection: Choose a chemically compatible container for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof cap.[2][4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste."[3] The label should also include the full chemical name ("this compound"), the quantity, and the date of accumulation.[3][4] If this compound is in a solution, list all components and their approximate concentrations.
-
Waste Segregation: Store the this compound waste separately from incompatible materials. Aldehydes can be reactive, so avoid mixing with strong oxidizing agents, strong bases, or strong reducing agents.
-
Storage: Keep the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from sources of ignition.[2]
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.[3]
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: For liquid spills, contain the spill using an absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Neutralization (for small spills): For small spills, a sodium bisulfite solution can be used to neutralize the aldehyde before absorption. This should only be performed by trained personnel.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials (absorbents, gloves, etc.) as hazardous waste.
Chemical Identity of this compound
It is important to note that searches for "this compound" yield two primary CAS numbers: 5663-61-6 and 713115-95-8 . While both are referred to as this compound, they may represent different isomers or related compounds.[5][6][] For disposal purposes, until further clarification is available, materials under either CAS number should be handled with the same high level of precaution.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. homework.study.com [homework.study.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. This compound - CAS - 5663-61-6 | Axios Research [axios-research.com]
- 6. veeprho.com [veeprho.com]
Essential Safety and Logistical Information for Handling Penilloaldehyde
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Penilloaldehyde (also known as Benzylthis compound or G-penilloaldehyde), a degradation product of penicillin.[][2][3] Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Category | Recommended Personal Protective Equipment (PPE) and Practices |
| Skin Irritation | Gloves: Wear nitrile or neoprene gloves. Ensure gloves are regularly inspected for tears or contamination. Lab Coat: A standard laboratory coat should be worn and buttoned to protect from splashes. Hand Washing: Wash hands thoroughly with soap and water after handling. |
| Eye Irritation | Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes. |
| Respiratory Irritation | Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors. Respirator: If significant aerosolization or dust generation is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
| Allergenicity | Awareness: As a penicillin derivative, this compound may cause allergic reactions in sensitized individuals.[3] Personnel with known penicillin allergies should avoid handling this compound. Workplace Practices: Avoid cross-contamination by cleaning work surfaces thoroughly after use. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow diagram outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Spill and Exposure Management
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning, don all necessary PPE, including gloves, goggles, a lab coat, and a respirator if needed.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, gently sweep to avoid creating dust.
-
Collect Waste: Place the absorbed material or swept solid into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of Waste: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste according to your institution's guidelines.
First-Aid and Exposure Protocol:
| Exposure Route | First-Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms such as respiratory irritation or difficulty breathing persist, seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in a designated, compatible, and clearly labeled waste container. The container must be kept sealed when not in use.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[4][5][6][7] Never dispose of this compound down the drain or in the regular trash.[5]
By implementing these safety and logistical procedures, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for any chemicals used in your procedures.
References
- 2. veeprho.com [veeprho.com]
- 3. Benzylthis compound | C10H11NO2 | CID 13751905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. louisville.edu [louisville.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
